CCR2 antagonist 4 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2.ClH/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25;/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29);1H/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUQBBISBKGQDC-GMUIIQOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of CCR2 Antagonists: A Technical Overview
Introduction
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response. This signaling axis is responsible for the recruitment of monocytes and macrophages to sites of inflammation, a process implicated in a wide range of inflammatory and fibrotic diseases. Consequently, the development of CCR2 antagonists is a significant area of interest in drug discovery. This technical guide provides an in-depth look at the mechanism of action of CCR2 antagonists, using publicly available data on representative molecules to illustrate the core principles. It should be noted that "CCR2 antagonist 4 hydrochloride" is not a standard nomenclature; therefore, this guide will draw upon data from well-characterized CCR2 antagonists to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The CCR2-CCL2 Signaling Axis
The interaction between CCL2 and CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, calcium mobilization, and cellular activation. The blockade of this interaction is the primary goal of CCR2 antagonist therapies.
Mechanism of Action of CCR2 Antagonists
CCR2 antagonists are typically small molecules that function as non-competitive allosteric inhibitors. They bind to a site on the CCR2 receptor that is distinct from the CCL2 binding site. This allosteric binding induces a conformational change in the receptor, which prevents its activation even when CCL2 is bound. This mode of action effectively blocks the downstream signaling cascade, thereby inhibiting the recruitment of inflammatory cells.
Quantitative Assessment of Antagonist Activity
The potency and efficacy of CCR2 antagonists are determined through a series of in vitro assays. The key parameters measured include the half-maximal inhibitory concentration (IC50) in functional assays and the inhibitory constant (Ki) in binding assays.
| Parameter | Description | Typical Values for Potent Antagonists |
| IC50 (Chemotaxis) | The concentration of antagonist required to inhibit 50% of the maximal chemotactic response to CCL2. | 1-10 nM |
| IC50 (Calcium Flux) | The concentration of antagonist required to inhibit 50% of the maximal CCL2-induced intracellular calcium mobilization. | 1-20 nM |
| Ki (Binding Affinity) | The equilibrium dissociation constant for the binding of the antagonist to the CCR2 receptor. A lower Ki indicates higher binding affinity. | 0.5-15 nM |
Key Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a CCR2 antagonist.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human CCR2 (e.g., HEK293 cells).
-
Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of the test antagonist.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the antagonist concentration. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the directional migration of cells towards a CCL2 gradient.
Methodology:
-
Cell Preparation: A CCR2-expressing cell line (e.g., THP-1 monocytes) is pre-incubated with varying concentrations of the test antagonist.
-
Assay Setup: The cells are placed in the upper chamber of a Transwell plate, which has a porous membrane separating it from the lower chamber. The lower chamber contains a solution with CCL2.
-
Incubation: The plate is incubated to allow the cells to migrate through the pores towards the CCL2 gradient.
-
Quantification: The non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface are stained (e.g., with a fluorescent dye) and quantified.
-
Data Analysis: The number of migrated cells is plotted against the antagonist concentration to generate a dose-response curve and determine the IC50.
Conclusion
The mechanism of action of CCR2 antagonists is centered on the allosteric inhibition of the CCR2 receptor, which effectively blocks the downstream signaling pathways responsible for inflammatory cell recruitment. The potency and efficacy of these antagonists are rigorously evaluated using a combination of binding and functional assays. A thorough understanding of these mechanisms and the associated experimental protocols is crucial for the continued development of novel therapeutics targeting the CCR2-CCL2 axis.
Teijin Compound 1 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent C-C Chemokine Receptor 2 Antagonist
Abstract
Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and selective antagonist of the C-C chemokine receptor 2b (CCR2b). This receptor plays a pivotal role in the inflammatory cascade, primarily by mediating the migration of monocytes and macrophages to sites of inflammation in response to its ligand, monocyte chemoattractant protein-1 (MCP-1). Due to its significant involvement in various inflammatory and autoimmune diseases, CCR2 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Teijin compound 1 hydrochloride, including its chemical properties, a detailed synthesis protocol, its mechanism of action, and relevant experimental procedures for its biological evaluation.
Chemical Structure and Properties
Teijin compound 1 hydrochloride is a small molecule with the molecular formula C₂₁H₂₁ClF₃N₃O₂·HCl and a molecular weight of 476.32 g/mol .[1] Its chemical structure is characterized by a trifluoromethylbenzamide moiety linked to an aminopyrrolidine core, which is further substituted with a chlorophenylmethyl group.
| Property | Value | Reference |
| IUPAC Name | N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride | [1] |
| Molecular Formula | C₂₁H₂₁ClF₃N₃O₂·HCl | [1] |
| Molecular Weight | 476.32 g/mol | [1] |
| CAS Number | 1313730-14-1 | [1] |
| Appearance | White to tan powder | [1] |
| Solubility | Soluble in DMSO (≥20 mg/mL) | [1] |
| SMILES String | Cl.FC(F)(F)c1cccc(c1)C(=O)NCC(=O)N[C@@H]2CCN(C2)Cc3ccc(Cl)cc3 | [1] |
| InChI Key | PGUQBBISBKGQDC-GMUIIQOCSA-N | [1] |
Synthesis of Teijin Compound 1 Hydrochloride
The following is a representative synthetic protocol for Teijin compound 1 hydrochloride, compiled from established chemical principles and patent literature.
Experimental Protocol: Synthesis
Step 1: Synthesis of (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine
(R)-3-aminopyrrolidine is reacted with 4-chlorobenzaldehyde (B46862) in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (B109758) (DCM) to yield (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine. The reaction is typically carried out at room temperature.
Step 2: Synthesis of 2-chloro-N-((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)acetamide
The product from Step 1 is then acylated with chloroacetyl chloride in the presence of a base, such as triethylamine, in an aprotic solvent like DCM. This reaction is usually performed at a low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.
Step 3: Synthesis of N-(2-(((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
The chloroacetamide derivative from Step 2 is reacted with 3-(trifluoromethyl)benzamide (B157546) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution.
Step 4: Formation of the Hydrochloride Salt
The final compound is dissolved in a suitable solvent, such as ethyl acetate, and treated with a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol. The resulting precipitate of Teijin compound 1 hydrochloride is then collected by filtration, washed, and dried.
Mechanism of Action and Biological Activity
Teijin compound 1 hydrochloride is a potent antagonist of the CCR2b receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (also known as CCL2), to CCR2b initiates a signaling cascade that leads to monocyte and macrophage chemotaxis.
CCR2b Signaling Pathway
Upon MCP-1 binding, CCR2b undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, typically of the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation. Furthermore, CCR2b activation can also lead to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration and gene expression.
Teijin compound 1 hydrochloride acts by competitively binding to the CCR2b receptor, thereby preventing the binding of MCP-1 and inhibiting the downstream signaling events that lead to chemotaxis.
Quantitative Biological Data
The biological activity of Teijin compound 1 hydrochloride has been quantified in various in vitro assays.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (CCR2b binding) | 180 nM | Radioligand binding assay | [2] |
| EC₅₀ (Chemotaxis inhibition) | 24 nM | MCP-1 induced chemotaxis assay | [2] |
Experimental Protocols for Biological Evaluation
CCR2b Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2b receptor.
Materials:
-
Membranes from cells expressing human CCR2b.
-
Radioligand (e.g., [¹²⁵I]-MCP-1).
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Test compound (Teijin compound 1 hydrochloride) at various concentrations.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
MCP-1 Induced Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of CCR2b-expressing cells towards a gradient of MCP-1.
Materials:
-
CCR2b-expressing cells (e.g., THP-1 human monocytic cell line).
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).
-
Recombinant human MCP-1.
-
Test compound (Teijin compound 1 hydrochloride) at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Label the CCR2b-expressing cells with a fluorescent dye.
-
Resuspend the labeled cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Add chemotaxis medium containing MCP-1 to the lower chamber of the chemotaxis plate.
-
Place the Transwell insert into the lower chamber.
-
Add the pre-treated cell suspension to the upper chamber of the insert.
-
Incubate the plate to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the EC₅₀ value.
Conclusion
Teijin compound 1 hydrochloride is a valuable research tool for investigating the role of the CCR2b-MCP-1 axis in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies in various inflammatory and autoimmune models. This technical guide provides essential information for researchers and drug development professionals working with this compound, facilitating its effective use in the pursuit of novel therapeutics targeting the CCR2b receptor.
References
Target Specificity of CCR2 Antagonist 4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis. Consequently, antagonism of CCR2 represents a promising therapeutic strategy. CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a potent and specific small molecule inhibitor of CCR2. This technical guide provides a comprehensive overview of its target specificity, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR2 receptor, preventing the binding of its endogenous ligand, CCL2. This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, thereby reducing the infiltration of these inflammatory cells into tissues.
Studies involving site-directed mutagenesis have identified key amino acid residues within the transmembrane (TM) domains of CCR2 that are crucial for the binding of this compound. Notably, residues His121 in TM3, Ile263 in TM6, and Thr292 in TM7 have been shown to significantly contribute to the binding and antagonistic effect of the compound.[1][2] Furthermore, Glu291 in TM7, a highly conserved residue among many CC chemokine receptors, plays a substantial role in the binding of the protonated form of the antagonist.[1][3][4]
Quantitative Data on Target Specificity
The in vitro potency and selectivity of this compound have been characterized through various assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Species | Parameter | Value | Reference |
| Radioligand Binding | CCR2b | Human | IC50 | 180 nM | [3][4] |
| MCP-1-induced Chemotaxis | CCR2 | Human | IC50 | 24 nM | [3][4] |
| Selectivity Panel | CCR1, CCR3, CCR5 | Not Specified | Fold Selectivity | >1,000-fold | [5] |
Signaling Pathways
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, calcium mobilization, and cell proliferation. This compound blocks these signaling pathways at the receptor level.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of this compound to the CCR2b receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human CCR2b.
-
Radioligand: [¹²⁵I]-MCP-1.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled MCP-1.
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Apparatus: 96-well filter plates, vacuum manifold, gamma counter.
b. Method:
-
Membrane Preparation: HEK293-CCR2b cells are harvested, homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuged to pellet the membranes. The pellet is washed and resuspended in binding buffer.
-
Assay Setup: In a 96-well filter plate, incubate a mixture of HEK293-CCR2b cell membranes (10-20 µg protein/well), [¹²⁵I]-MCP-1 (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of excess unlabeled MCP-1) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.
MCP-1-Induced Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards an MCP-1 gradient.
a. Materials:
-
Cells: THP-1 human monocytic cell line (endogenously expressing CCR2).
-
Chemoattractant: Recombinant human MCP-1.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Apparatus: 24-well or 96-well chemotaxis chambers (e.g., Transwell® with 5 µm pore size polycarbonate membrane).
-
Detection: Cell viability stain (e.g., Calcein-AM) and a fluorescence plate reader, or manual cell counting via microscopy.
b. Method:
-
Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a density of 1-2 x 10⁶ cells/mL. For fluorescent detection, pre-incubate cells with Calcein-AM.
-
Assay Setup: Add assay medium containing MCP-1 (at a concentration determined to induce optimal chemotaxis, e.g., 10-50 ng/mL) to the lower chamber of the chemotaxis plate.
-
Compound Treatment: Pre-incubate the THP-1 cell suspension with varying concentrations of this compound for 30-60 minutes at 37°C.
-
Cell Migration: Add the pre-treated cell suspension to the upper chamber (the Transwell® insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours to allow for cell migration.
-
Quantification:
-
Fluorescence Method: Remove the non-migrated cells from the top of the insert. Measure the fluorescence of the migrated cells on the bottom of the insert or in the lower chamber using a plate reader.
-
Manual Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the underside of the membrane. Count the stained cells in several fields of view using a microscope.
-
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Calculate the IC50 value using non-linear regression.[6]
Conclusion
This compound is a potent and highly specific inhibitor of the CCR2 receptor. Its mechanism of action involves the direct blockade of CCL2 binding, leading to the inhibition of downstream signaling pathways responsible for monocyte and macrophage chemotaxis. The available quantitative data demonstrates its high affinity for CCR2b and potent functional antagonism of MCP-1-induced cell migration, with a high degree of selectivity over other related chemokine receptors. These characteristics make this compound a valuable research tool for investigating the role of the CCL2/CCR2 axis in health and disease and a promising candidate for further therapeutic development.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Elucidation of binding sites of dual antagonists in the human chemokine receptors CCR2 and CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCR2 antagonist 4 () for sale [vulcanchem.com]
- 6. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
CCR2 Antagonist 4 Hydrochloride: A Technical Whitepaper on CCR2b Binding Affinity and Functional Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of CCR2 antagonist 4 hydrochloride, a potent and specific antagonist of the C-C chemokine receptor 2b (CCR2b). This document outlines the compound's binding affinity, its functional inhibition of chemokine-induced cell migration, detailed experimental protocols for assessing these activities, and a visualization of the relevant signaling pathways.
Mechanism of Action
This compound, also known as Teijin compound 1 hydrochloride, functions as a competitive antagonist at the CCR2b receptor. By occupying the receptor's binding site, it prevents the binding of the endogenous ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This blockade inhibits the downstream signaling cascades that lead to the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The interaction with the receptor is specific, with key binding interactions identified with residues such as Ile263, Thr292, Glu291, and His121 within the transmembrane domains of CCR2.[3]
Quantitative Data Presentation
The in vitro efficacy of this compound has been quantified through radioligand binding and functional chemotaxis assays. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Value (IC50) | Assay Type | Target | Cell Line/System |
| CCR2b Binding Affinity | 180 nM | Radioligand Binding Assay | CCR2b | Recombinant CCR2b expressing cells (e.g., HEK293) |
| MCP-1-induced Chemotaxis | 24 nM | Chemotaxis Assay | CCR2 | Human Monocytes (e.g., THP-1) |
Signaling Pathways
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for cell migration, survival, and proliferation. This compound effectively blocks these pathways at the receptor level.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited. While the specific protocols for generating the published data on this compound are proprietary, these standard operating procedures are widely accepted in the field for characterizing CCR2 antagonists.
CCR2b Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR2b receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing human CCR2b.[1]
-
Radioligand: [125I]-CCL2.[1]
-
Binding Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.[1]
-
Wash Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.5 M NaCl, pH 7.4.[1]
-
Test Compound: this compound.[1]
-
Non-specific Binding Control: High concentration of unlabeled CCL2.[1]
-
Equipment: 96-well filter plates, vacuum manifold, scintillation counter.[1]
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CCR2b cells to a high density and harvest.
-
Homogenize cells in a cold lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[4]
-
-
Binding Assay:
-
In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of [125I]-CCL2, and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of the antagonist. For non-specific binding wells, add a saturating concentration of unlabeled CCL2.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]
-
-
Filtration and Detection:
-
Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
-
Data Analysis:
-
Allow the filters to dry, then add scintillation fluid and measure the retained radioactivity using a scintillation counter.[1]
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[4]
-
MCP-1-induced Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of MCP-1 (CCL2).
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.[1]
-
Chemoattractant: Recombinant human MCP-1 (CCL2).[1]
-
Assay Medium: RPMI 1640 with 0.1% BSA.[1]
-
Test Compound: this compound.
-
Equipment: Chemotaxis chamber (e.g., Transwell inserts with 5 µm pores), fluorescence plate reader, fluorescent cell dye (e.g., Calcein-AM).[1]
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells and resuspend them in serum-free assay medium.
-
Label the cells with a fluorescent dye like Calcein-AM for later quantification.
-
Pre-incubate the cells with various concentrations of this compound for approximately 30 minutes at 37°C.[4]
-
-
Assay Setup:
-
Add assay medium containing a predetermined optimal concentration of CCL2 (e.g., 10-100 ng/mL) to the lower chambers of the Transwell plate.[4]
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (pre-incubated with the antagonist) to the upper chamber of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 1.5 to 3 hours).
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
-
Data Analysis:
-
Compare the fluorescence signal from antagonist-treated wells to the control wells (with CCL2 but no antagonist).
-
Plot the percentage of inhibition of migration against the logarithm of the antagonist concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound is a potent and specific inhibitor of the CCR2b receptor, demonstrating low nanomolar efficacy in blocking both receptor binding and CCL2-mediated chemotaxis in vitro. The data and standardized protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and similar molecules in inflammatory diseases, autoimmune disorders, and oncology.
References
An In-depth Technical Guide to CCR2 Antagonist 4 Hydrochloride (CAS: 1313730-14-1)
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction: C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation and disease. Its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a potent chemokine implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases, as well as cancer. Consequently, antagonizing the CCR2 receptor represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, a potent and specific small molecule inhibitor of CCR2.
Chemical Properties:
| Property | Value |
| Compound Name | This compound |
| Synonyms | Teijin compound 1 hydrochloride |
| CAS Number | 1313730-14-1 |
| Molecular Formula | C₂₁H₂₂Cl₂F₃N₃O₂ |
| Molecular Weight | 476.32 g/mol |
Mechanism of Action
This compound functions as a competitive inhibitor of the CCR2 receptor. By binding to CCR2, it effectively blocks the interaction with its endogenous ligand, CCL2. This blockade prevents the initiation of the downstream intracellular signaling cascade that leads to the chemotaxis of CCR2-expressing cells, primarily monocytes and macrophages, to inflammatory foci. The downstream effects include a reduction in the accumulation of these inflammatory cells at the site of injury or disease, thereby dampening the inflammatory response.[1][2] The binding of CCR2 antagonist 4 is thought to involve key residues such as Ile263, Thr292, and Glu291 within the transmembrane domains of the receptor.[3]
Biological Activity and Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Stimulus | Cell Type | Parameter | Value (nM) | Reference |
| Receptor Binding | CCR2b | Not Specified | IC₅₀ | 180 | [3] |
| Chemotaxis | MCP-1-induced | Not Specified | IC₅₀ | 24 | [3] |
| Cell Migration | CCL2-mediated | A549 (human non-small cell lung cancer) | - | 58% inhibition at 10 nM | [3] |
| Cell Invasion | CCL2-mediated | A549 (human non-small cell lung cancer) | - | 30% inhibition at 10 nM | [3] |
| Cell Viability | CCL2-induced proliferation | A549 (human non-small cell lung cancer) | - | Dose-dependent reversal | [3] |
Table 2: In Vivo Studies with CCR2 Antagonist 4
| Disease Model | Animal Model | Key Finding | Quantitative Data | Reference |
| Atherosclerosis | ApoE-deficient mice | Reduced monocyte/macrophage adhesion and infiltration into the aorta | Not publicly available | [3] |
| Delayed-Type Hypersensitivity | Not Specified | Reduced macrophage influx | Not publicly available | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental evaluation and mechanism of action of CCR2 antagonists, the following diagrams, generated using the DOT language, visualize key processes.
Caption: The CCR2 signaling cascade and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of a CCR2 antagonist.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing CCR2 antagonists, the following sections outline the likely procedures for key experiments.
Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) for binding to the CCR2 receptor expressed on cell membranes. A reduction in the binding of the radioligand in the presence of the test compound indicates antagonist activity.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CCR2b receptor (e.g., HEK293 or CHO cells).[3]
-
Binding Reaction:
-
In a 96-well filter plate, combine the binding buffer, a fixed concentration of [¹²⁵I]-CCL2, and varying concentrations of this compound.
-
For determining total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled CCL2.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the membranes.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.[3]
-
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[5]
Chemotaxis Assay
Principle: This functional assay assesses the ability of the antagonist to block the migration of CCR2-expressing cells towards an MCP-1 gradient.[1]
Methodology:
-
Cell Preparation:
-
Use a CCR2-expressing cell line (e.g., THP-1 human monocytic cells) or primary monocytes.[1]
-
Resuspend the cells in a serum-free or low-serum medium.
-
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.[1]
-
Assay Setup (Transwell System):
-
Add medium containing the chemoattractant (CCL2) to the lower wells of a 24-well plate. Include a negative control well with medium only.
-
Place the transwell inserts (with a porous membrane) into the wells.
-
Add the pre-treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration to occur (typically 4-24 hours, depending on the cell type).
-
Quantification of Migrated Cells:
-
Remove the transwell inserts and wipe away the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
-
Count the number of migrated cells in several fields of view under a microscope or quantify the eluted stain using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the positive control (CCL2 alone) and determine the IC₅₀ value.
In Vivo Efficacy Studies (General Protocol for an Arthritis Model)
Principle: To evaluate the anti-inflammatory efficacy of a CCR2 antagonist in a mouse model of rheumatoid arthritis, such as collagen-induced arthritis (CIA).[6]
Methodology:
-
Animal Model: Use a susceptible mouse strain, such as DBA/1.[6]
-
Induction of Arthritis:
-
Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection.
-
Administer a booster immunization 21 days later to induce a robust arthritic response.[6]
-
-
Treatment:
-
Begin administration of this compound (e.g., via oral gavage or subcutaneous injection) either prophylactically (before disease onset) or therapeutically (after the onset of clinical signs).
-
Include a vehicle-treated control group.[6]
-
-
Clinical Assessment:
-
Regularly monitor the mice for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues for histological analysis of joint inflammation and damage.
-
Measure systemic inflammatory markers (e.g., cytokines) in the serum.
-
-
Data Analysis: Compare the clinical scores, paw swelling, and histological parameters between the antagonist-treated and vehicle-treated groups to determine the efficacy of the compound.
Potential Therapeutic Applications
Based on its mechanism of action and preclinical data, this compound holds potential for the treatment of various diseases, including:
-
Cancer Therapy: By inhibiting the recruitment of tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs), it may serve as a therapeutic agent against metastatic cancers.[4][7]
-
Autoimmune Diseases: Its anti-inflammatory properties suggest potential utility in conditions like rheumatoid arthritis and multiple sclerosis.[4]
-
Cardiovascular Diseases: Targeting CCR2 may help mitigate atherogenesis and other inflammatory processes associated with cardiovascular conditions.[3][4]
-
Fibrotic Diseases: The role of CCR2 in macrophage-mediated fibrosis suggests potential applications in diseases characterized by excessive scarring.[4]
This compound is a potent and specific inhibitor of the CCR2 receptor with demonstrated in vitro and in vivo activity. This technical guide provides a comprehensive summary of its chemical properties, mechanism of action, and biological data. The detailed experimental protocols and visualizations of the underlying pathways offer a valuable resource for researchers and drug development professionals working on the CCL2/CCR2 axis and its role in various pathological conditions. Further investigation into the full pharmacological profile and therapeutic potential of this compound is warranted.
References
In-Depth Technical Guide: CCR2 Antagonist 4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCR2 antagonist 4 hydrochloride, a potent and specific inhibitor of the C-C chemokine receptor type 2 (CCR2). This document details its chemical properties, biological activity, and the underlying signaling pathways it modulates. It is intended to serve as a valuable resource for professionals engaged in research and development in the fields of immunology, inflammation, and oncology.
Core Compound Data
This compound, also known as Teijin compound 1 hydrochloride, is a small molecule inhibitor of the CCR2b receptor.[1] Its chemical and biological properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 476.32 g/mol | [1][2][3] |
| Molecular Formula | C₂₁H₂₂Cl₂F₃N₃O₂ | [2][3] |
| CAS Number | 1313730-14-1 | [3] |
| Mechanism of Action | Potent and specific CCR2 antagonist | [1] |
| IC₅₀ (CCR2b binding) | 180 nM | [1] |
| IC₅₀ (MCP-1-induced chemotaxis) | 24 nM | [1] |
The CCL2-CCR2 Signaling Pathway
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key mediators of monocyte and macrophage recruitment to sites of inflammation. Upon binding of CCL2, CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways, are crucial for cell migration, survival, and proliferation. The antagonism of CCR2 by compounds like this compound blocks these downstream effects.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its binding affinity and functional inhibition of the CCR2 pathway.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound to the CCR2b receptor.
Materials:
-
HEK293 cells stably expressing human CCR2b.
-
[¹²⁵I]-CCL2 (radioligand).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.5 M NaCl, pH 7.4).
-
This compound.
-
Unlabeled CCL2.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the HEK293-CCR2b cells.
-
In a 96-well filter plate, add binding buffer containing serial dilutions of this compound.
-
Add a fixed concentration of [¹²⁵I]-CCL2 to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled CCL2.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer.
-
After drying the filters, add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration and determine the IC₅₀ value using non-linear regression analysis.
MCP-1-Induced Chemotaxis Assay
Objective: To assess the functional ability of this compound to inhibit the migration of CCR2-expressing cells towards an MCP-1 gradient.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).
-
Recombinant human MCP-1 (CCL2).
-
This compound.
-
Chemotaxis chamber (e.g., Transwell inserts with 5 µm pores).
-
Fluorescent cell dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Label the monocytic cells with Calcein-AM.
-
Resuspend the labeled cells in chemotaxis medium.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add chemotaxis medium containing MCP-1 at a concentration known to induce optimal migration. A negative control well should contain medium without MCP-1.
-
Place the Transwell insert containing the pre-incubated cells into the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell migration (typically 2-4 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Plot the fluorescence intensity against the antagonist concentration to determine the IC₅₀ for chemotaxis inhibition.
Experimental Workflow
The preclinical evaluation of a CCR2 antagonist typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.
References
CCR2 Antagonist 4 Hydrochloride: A Technical Guide to Inhibiting MCP-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCR2 antagonist 4 hydrochloride, a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2). This document delves into the mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its function as an inhibitor of the monocyte chemoattractant protein-1 (MCP-1; also known as CCL2) signaling axis. The information presented is intended to support researchers and drug development professionals in the fields of immunology, oncology, and inflammatory diseases.
Introduction: The CCL2/CCR2 Signaling Axis
The C-C chemokine ligand 2 (CCL2), or MCP-1, and its primary receptor, CCR2, are central players in the recruitment of monocytes and macrophages to sites of inflammation and disease.[1] This signaling pathway is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis.[1][2] Consequently, the development of small molecule antagonists targeting CCR2 is an area of intense research.[1] this compound, also known as Teijin compound 1, has emerged as a potent and specific inhibitor of this pathway, demonstrating significant potential in preclinical models.[1][3]
Mechanism of Action
This compound functions by binding to the CCR2b isoform, thereby competitively inhibiting the binding of its natural ligand, CCL2.[1][4] This blockade prevents the conformational changes in the receptor necessary for intracellular signal transduction. As a result, the downstream signaling cascades that lead to monocyte and macrophage chemotaxis are inhibited, reducing the infiltration of these inflammatory cells into tissues.[1] The interaction is highly specific, with key binding interactions identified with residues such as Ile263, Thr292, Glu291, and His121 within the transmembrane domains of CCR2.[1][5]
Quantitative Data
The following tables summarize the key in vitro efficacy and activity data for this compound.
Table 1: In Vitro Activity of this compound [6]
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | CCR2b | IC50 | 180[3][5][7] |
| Chemotaxis | MCP-1-induced | IC50 | 24[3][5][7] |
Table 2: In Vitro Efficacy in Non-Small Cell Lung Cancer (A549 cells) [6]
| Parameter | Concentration (nM) | Result |
| Inhibition of CCL2-mediated cell viability | Dose-dependent | Reversal of CCL2-induced proliferation |
| Inhibition of cell migration | 10 | 58% inhibition[8] |
| Inhibition of cell invasion | 10 | 30% inhibition[8] |
Signaling Pathways
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[9] this compound blocks these pathways at the receptor level. Key signaling pathways activated by the CCL2/CCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[9][10][11]
Caption: CCR2 signaling and antagonist inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize CCR2 antagonists like this compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing information on binding affinity (Ki or IC50).[1]
Materials:
-
HEK293 cells stably expressing human CCR2b.
-
Radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2).
-
Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.5 M NaCl, pH 7.4.
-
Wash Buffer: Same as binding buffer.
-
This compound (test compound).
-
Unlabeled CCL2 (for determining non-specific binding).
-
96-well filter plates (e.g., Millipore).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-CCR2b cells and homogenize in a cold lysis buffer with protease inhibitors. Centrifuge to remove nuclei and debris. Perform a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.[12]
-
Assay Setup: In a 96-well filter plate, add 50 µL of binding buffer containing increasing concentrations of this compound.[1]
-
Add 50 µL of [¹²⁵I]-CCL2 at a final concentration near its Kd.[1]
-
Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well).[1]
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of unlabeled CCL2 instead of the test compound.[1]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.[1]
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[12]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each antagonist concentration and determine the IC50 value using non-linear regression analysis.[1]
MCP-1-induced Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant, typically CCL2.[1]
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes.
-
Chemotaxis Medium: RPMI 1640 with 0.5% BSA.
-
Recombinant human MCP-1/CCL2.
-
This compound.
-
Multi-well chemotaxis chamber (e.g., Transwell plate with 3-5 µm pores).
-
Fluorescent dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.[1]
-
Cell Labeling: Label the cells with Calcein-AM according to the manufacturer's protocol.[1]
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.[1]
-
Assay Setup: In the lower chamber of the chemotaxis plate, add chemotaxis medium containing MCP-1 at a concentration that induces optimal chemotaxis (e.g., 10-50 ng/mL). For the negative control, add medium without MCP-1.[1]
-
Place the Transwell insert into the lower chamber.
-
Add 100 µL of the cell suspension (containing the antagonist or vehicle) to the upper chamber of the insert.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[1]
-
Measurement: After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.[1]
Caption: Chemotaxis Assay Workflow.
In Vivo Applications and Considerations
Preclinical studies have highlighted the therapeutic potential of targeting the CCL2-CCR2 axis. For instance, in ApoE-deficient mice, a model for atherosclerosis, liposomes carrying a CCR2 antagonist reduced the adhesion and infiltration of monocytes and macrophages into the aorta.[5]
When using this compound in vivo, it is important to consider its pharmacokinetic properties. Small molecule CCR2 antagonists can have a short half-life, which may necessitate a frequent dosing regimen or the use of a sustained-release formulation to maintain efficacious plasma concentrations.[13]
Conclusion
This compound is a potent and specific inhibitor of the CCR2b receptor, effectively blocking CCL2-mediated chemotaxis. Its strong preclinical profile makes it a valuable tool for investigating the roles of the CCL2-CCR2 axis in various disease models and a promising candidate for further therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies involving this and other CCR2 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 10. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Role of CCR2 Antagonist 4 Hydrochloride in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), are central players in the orchestration of inflammatory responses. This signaling axis is critically involved in the recruitment of monocytes and macrophages to sites of inflammation, a hallmark of numerous chronic inflammatory and fibrotic diseases. Consequently, the inhibition of the CCL2/CCR2 pathway presents a compelling therapeutic strategy. This technical guide provides an in-depth overview of CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, a potent and specific inhibitor of CCR2. We will explore its mechanism of action, summarize key quantitative preclinical data, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction: The CCL2/CCR2 Signaling Axis in Inflammation
The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for a variety of immune cells, most notably monocytes and macrophages, which express its cognate receptor, CCR2.[1][2] The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the migration of these cells to inflamed tissues.[3] This influx of inflammatory cells is a key contributor to the pathogenesis of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and non-small cell lung cancer.[4][5]
The expression of CCL2 can be induced by various pro-inflammatory stimuli, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as oxidative stress.[1][2] Upon activation by CCL2, CCR2 triggers several downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6] These pathways collectively regulate cell survival, proliferation, migration, and the production of inflammatory cytokines.[3][6] Given its central role in inflammatory cell recruitment, targeting the CCL2/CCR2 axis with antagonists like this compound offers a promising approach to mitigate chronic inflammation.[4]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that functions as a competitive antagonist of the CCR2 receptor.[4] It specifically binds to the CCR2b isoform, thereby preventing the binding of CCL2.[7][8] This direct competition inhibits the conformational changes in the receptor necessary for initiating intracellular signaling.[9] By blocking the CCL2/CCR2 interaction, the antagonist effectively abrogates the downstream signaling cascades that drive the chemotaxis of monocytes and macrophages.[8] The ultimate effect is a reduction in the infiltration of these key inflammatory cells into tissues, leading to a dampening of the inflammatory response.[4]
The specificity of this compound for CCR2 is a critical aspect of its pharmacological profile. Key binding interactions have been identified with specific amino acid residues within the transmembrane domains of CCR2, including Ile263, Thr292, Glu291, and His121.[7][8]
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound [9][10][11]
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | CCR2b | IC50 | 180 |
| Chemotaxis | MCP-1-induced | IC50 | 24 |
Table 2: In Vitro Efficacy in Non-Small Cell Lung Cancer (NSCLC) A549 Cells [12]
| Parameter | Effective Concentration |
| Inhibition of cell proliferation | 0-20 nM |
| Inhibition of cell migration | 10 nM |
| Inhibition of cell invasion | 10 nM |
Table 3: In Vivo Study of this compound [7]
| Disease Model | Animal Model | Key Finding |
| Atherosclerosis | ApoE-deficient mice | Reduced monocyte/macrophage adhesion and infiltration into the aorta |
Key Experimental Protocols
The characterization of CCR2 antagonists like this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of the antagonist to the CCR2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing CCR2 (e.g., U2OS-CCR2 or HEK293-CCR2b).[8][13]
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).[10]
-
This compound (test compound).
-
Unlabeled CCL2 (for determining non-specific binding).[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[9]
-
96-well filter plates.[8]
-
Scintillation counter.[8]
Procedure:
-
Membrane Preparation: Culture CCR2-expressing cells and harvest them. Homogenize the cells in a cold lysis buffer and pellet the cell membranes by high-speed centrifugation.[13]
-
Reaction Setup: In a 96-well filter plate, incubate the cell membranes (typically 5-10 µg of protein per well) with a fixed concentration of [¹²⁵I]-CCL2 and varying concentrations of this compound.[8] A parallel set of wells containing a high concentration of unlabeled CCL2 is used to determine non-specific binding.[8]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold to separate bound and free radioligand.[8]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.[10]
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[10]
Chemotaxis Assay (Transwell System)
Objective: To assess the functional ability of the antagonist to inhibit CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes or primary monocytes).[3]
-
Chemotaxis chamber (e.g., 96-well Transwell plate with a porous membrane).[3]
-
Recombinant human CCL2 (rhCCL2/MCP-1).[5]
-
This compound.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).[8]
-
Fluorescence plate reader.[8]
Procedure:
-
Cell Preparation: Harvest CCR2-expressing cells and resuspend them in a serum-free or low-serum medium at a density of approximately 1x10⁶ cells/mL.[3] Label the cells with a fluorescent dye like Calcein-AM.[8]
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.[8]
-
Assay Setup: In the lower chamber of the chemotaxis plate, add medium containing an optimal concentration of CCL2 to induce chemotaxis (e.g., 10-50 ng/mL).[8] For the negative control, add medium without CCL2.[8]
-
Cell Seeding: Place the Transwell insert into the lower chamber and add the pre-treated cell suspension to the upper chamber of the insert.[8]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.[8]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the top surface of the insert.[8]
-
Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.[8]
Calcium Flux Assay
Objective: To measure the antagonist's ability to block CCL2-induced intracellular calcium mobilization, a key downstream signaling event.
Materials:
-
CCR2-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCL2.
-
This compound.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).[3]
Procedure:
-
Cell Plating: Seed CCR2-expressing cells in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.[3]
-
Washing: Wash the cells to remove excess extracellular dye.[3]
-
Antagonist Pre-incubation: Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period.[3]
-
Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a solution of CCL2 into the wells to stimulate the cells and immediately record the change in fluorescence intensity over time.[3]
-
Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of the antagonist on the CCL2-induced calcium flux.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a potent and specific inhibitor of the CCL2/CCR2 signaling axis, a critical pathway in the inflammatory response. By effectively blocking the recruitment of monocytes and macrophages to sites of inflammation, this compound demonstrates significant therapeutic potential for a variety of inflammatory and fibrotic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals working to advance novel therapeutics targeting this key inflammatory pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in human diseases.
References
- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Teijin Compound 1 Hydrochloride: A Technical Guide for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides a comprehensive overview of Teijin Compound 1 Hydrochloride, a potent and selective antagonist of the C-C chemokine receptor type 2b (CCR2b). The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are central to the pathophysiology of numerous inflammatory and autoimmune diseases. Their signaling axis governs the recruitment of monocytes and macrophages to sites of inflammation, making it a prime target for therapeutic intervention. This document details the mechanism of action of Teijin Compound 1 Hydrochloride, summarizes its key quantitative data, provides a detailed experimental protocol for its biological characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction to Teijin Compound 1 Hydrochloride
Teijin Compound 1 Hydrochloride is a small molecule inhibitor designed for high-affinity, selective antagonism of the CCR2b receptor.[1] By blocking this key chemokine receptor, the compound effectively inhibits the migration of monocytes, immature dendritic cells, and activated T-lymphocytes to inflammatory sites.[1] Its systematic chemical name is N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride.
Chemical and Physical Properties:
-
CAS Number: 1313730-14-1[2]
-
Molecular Formula: C₂₁H₂₁ClF₃N₃O₂·HCl[2]
-
Molecular Weight: 476.32 g/mol [2]
-
Solubility: Soluble in DMSO to 100 mM and in water to 10 mM.[2]
Mechanism of Action
Teijin Compound 1 Hydrochloride functions as a competitive antagonist at the CCR2b receptor. It binds to the receptor, thereby preventing the endogenous ligand, MCP-1 (CCL2), from docking and initiating the intracellular signaling cascade.[3] This blockade is the primary mechanism through which it exerts its anti-inflammatory effects.
Upon MCP-1 binding, CCR2, a G protein-coupled receptor (GPCR), activates heterotrimeric G proteins. This triggers a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a critical step for cell migration. Concurrently, this pathway activates other significant signaling networks, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which collectively orchestrate the cytoskeletal rearrangement necessary for directed cell movement, or chemotaxis.[3][4] By inhibiting the initial ligand-receptor interaction, Teijin Compound 1 Hydrochloride effectively abrogates these downstream events.
Signaling Pathway Diagram
Caption: MCP-1/CCR2 signaling pathway and point of inhibition by Teijin Compound 1.
Quantitative Data Presentation
The inhibitory activity of Teijin Compound 1 Hydrochloride has been quantified in key in vitro assays, demonstrating its potency.
| Assay Type | Target/Stimulus | Cell Type/System | Parameter | Value | Reference(s) |
| Receptor Binding Assay | CCR2b | Not Specified | IC₅₀ | 180 nM | [2][5][6] |
| Chemotaxis Assay | MCP-1 (CCL2) | Not Specified | EC₅₀ | 24 nM | [2][5][6] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the radioligand binding to the CCR2b receptor.
-
EC₅₀ (Half-maximal effective concentration): The concentration of the compound required to inhibit 50% of the cell migration induced by MCP-1.
Experimental Protocols
The primary assay to determine the functional activity of Teijin Compound 1 Hydrochloride is the in vitro chemotaxis assay. This experiment measures the compound's ability to inhibit the directed migration of CCR2-expressing cells toward a chemoattractant gradient.
Monocyte Chemotaxis Assay (Boyden Chamber / Transwell Method)
Objective: To quantify the dose-dependent inhibition of MCP-1-induced monocyte migration by Teijin Compound 1 Hydrochloride.
Materials:
-
Cells: A human monocytic cell line expressing CCR2 (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Compound: Teijin Compound 1 Hydrochloride (CAS 1313730-14-1).
-
Chemoattractant: Recombinant Human MCP-1/CCL2.
-
Apparatus: Multi-well chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane Transwell inserts).
-
Media: RPMI 1640 supplemented with 0.1-0.5% Bovine Serum Albumin (BSA) (Assay Medium).
-
Detection: Calcein-AM or other suitable fluorescent cell stain; fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols. If using primary monocytes, isolate them from PBMCs.
-
The day before the assay, serum-starve the cells (if required for the cell type) to enhance responsiveness.
-
On the day of the assay, harvest cells and resuspend them in Assay Medium at a concentration of 1 x 10⁶ cells/mL. Check for viability (>95%).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Teijin Compound 1 Hydrochloride in DMSO.
-
Perform serial dilutions in Assay Medium to create a range of working concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration in the assay is consistent and non-toxic (typically ≤ 0.1%).
-
-
Antagonist Pre-treatment:
-
In separate tubes, add the cell suspension and the various concentrations of the Teijin compound dilutions (or vehicle control - DMSO).
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
To the lower wells of the 24-well plate, add 600 µL of Assay Medium containing the chemoattractant (MCP-1). The optimal concentration of MCP-1 should be determined beforehand via a dose-response curve (typically 10-100 ng/mL).
-
Include negative control wells (Assay Medium only, no MCP-1) and positive control wells (MCP-1 with vehicle-treated cells).
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours for THP-1 cells). This duration should be optimized for the specific cell type used.[6]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet) or quantify using a fluorescence-based method.
-
For fluorescence quantification, pre-label cells with Calcein-AM before the assay or lyse the migrated cells and measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of Teijin Compound 1 Hydrochloride relative to the vehicle-treated positive control.
-
Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the EC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro chemotaxis assay to evaluate Teijin Compound 1.
Conclusion
Teijin Compound 1 Hydrochloride is a valuable pharmacological tool for immunology research, offering potent and specific antagonism of the CCR2b receptor. Its ability to inhibit MCP-1-induced chemotaxis makes it highly suitable for investigating the role of the CCL2/CCR2 axis in various inflammatory disease models. The data and protocols provided in this guide offer a solid framework for researchers to effectively utilize this compound in preclinical studies to further validate CCR2 as a therapeutic target.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the CCR2/CCL2 Signaling Pathway
The Chemokine (C-C motif) Ligand 2 (CCL2) and its primary receptor, C-C Chemokine Receptor 2 (CCR2), form a critical signaling axis in the immune system. This pathway is a master regulator of monocyte and macrophage recruitment to sites of inflammation, and its dysregulation is implicated in a wide array of pathologies, including chronic inflammatory diseases, cancer, neuropathic pain, and cardiovascular disease.[1][2][3] Understanding the intricacies of this pathway is paramount for developing targeted therapeutics. This guide provides a detailed overview of the CCR2/CCL2 axis, its signaling mechanisms, quantitative data, and key experimental protocols for its study.
Core Molecular Components
CCL2 (Monocyte Chemoattractant Protein-1, MCP-1)
CCL2 is a small, 76-amino acid cytokine belonging to the CC chemokine family.[4] It is secreted by a variety of cells, including monocytes, macrophages, dendritic cells, endothelial cells, fibroblasts, and tumor cells, often in response to pro-inflammatory stimuli like IL-1, IL-6, and TNF-α.[5][6][7][8] The primary function of CCL2 is to establish a chemotactic gradient that directs the migration of CCR2-expressing cells, most notably monocytes, from the bone marrow and bloodstream into tissues.[9][10]
CCR2 (C-C Chemokine Receptor 2)
CCR2 is a G protein-coupled receptor (GPCR) that contains seven transmembrane domains.[11] It is the main receptor for CCL2, binding it with high affinity.[6] Besides CCL2, CCR2 can also bind other CC chemokines, including CCL7 (MCP-3), CCL8 (MCP-2), CCL12 (MCP-5), and CCL13 (MCP-4), though CCL2 is its most potent ligand.[12][13]
Two main splice variants of CCR2 exist, CCR2A and CCR2B, which differ in their C-terminal tails.[11][14]
-
CCR2B: This is the predominant isoform, efficiently trafficked to the cell surface, and is considered the primary mediator of the CCL2 signal in immune cells like monocytes.[11][14]
-
CCR2A: This isoform is detected mostly in the cytoplasm and is the primary variant expressed in many non-immune, adherent cell types, including various cancer cells.[11][14]
The CCR2/CCL2 Signaling Cascade
The binding of CCL2 to CCR2 initiates a conformational change in the receptor, triggering the activation of intracellular G proteins. This event sets off a cascade of downstream signaling pathways that orchestrate cellular responses such as chemotaxis, survival, proliferation, and cytokine production.[6][11][15]
The key signaling pathways activated by the CCR2/CCL2 axis include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[12] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can promote the mammalian target of rapamycin (B549165) (mTOR) and up-regulate survival proteins like Survivin, thereby inhibiting apoptosis and autophagy.[11][12]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK1/2, are activated downstream of CCR2.[11][15][16] These pathways are heavily involved in regulating cell migration and invasion.[16]
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway can also be triggered by CCL2/CCR2 signaling.[12] This involves the activation of JAK2, leading to the phosphorylation of STAT proteins (STAT1, STAT3, STAT5), which then translocate to the nucleus to regulate gene expression related to cell survival and expansion.[12]
-
PLC/PKC Pathway: The activation of Phospholipase C (PLC) leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[6] This cascade is linked to the regulation of cell adhesion and motility.[16]
Pathophysiological Roles of the CCR2/CCL2 Axis
The CCR2/CCL2 signaling axis is a key player in numerous disease states, primarily due to its central role in orchestrating immune cell trafficking.
Inflammation and Autoimmune Disease
By recruiting monocytes to inflamed tissues, the CCR2/CCL2 axis is fundamental to the inflammatory response.[9][17] These monocytes differentiate into macrophages, which can either propagate inflammation or initiate tissue repair.[17] In chronic inflammatory and autoimmune diseases such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis, the persistent activity of this axis contributes to tissue damage.[3][11]
Oncology
In the tumor microenvironment (TME), cancer cells and stromal cells often secrete high levels of CCL2.[18][19] This serves multiple pro-tumoral functions:
-
Recruitment of TAMs: CCL2 recruits CCR2-expressing monocytes, which differentiate into tumor-associated macrophages (TAMs).[11] TAMs typically have an immunosuppressive phenotype, hindering anti-tumor immunity.
-
Angiogenesis: The pathway promotes the formation of new blood vessels, which are essential for tumor growth.[11]
-
Metastasis: CCL2/CCR2 signaling enhances cancer cell migration, invasion, and survival, directly promoting metastasis.[11][12]
Neuropathic Pain
Following peripheral nerve injury, injured neurons and astrocytes can upregulate CCL2.[20] This CCL2 acts on CCR2-expressing neurons and recruits macrophages to the dorsal root ganglia and spinal cord, contributing to neuroinflammation and the sensitization of pain pathways.[20][21][22]
Cardiovascular and Metabolic Diseases
The CCR2/CCL2 axis is implicated in the pathogenesis of atherosclerosis by mediating the recruitment of monocytes into the arterial wall, where they become foam cells.[23] In metabolic diseases like type 2 diabetes, this pathway contributes to chronic inflammation in adipose tissue, which is linked to insulin (B600854) resistance.[24][25]
Quantitative Data Summary
Quantitative analysis is essential for understanding the potency and dynamics of the CCR2/CCL2 pathway.
Table 1: CCR2 Antagonist Activity This table summarizes the inhibitory activity of various small molecule and antibody antagonists targeting the CCR2 receptor.
| Compound | Type | Target | Assay Type | IC₅₀ Value | Reference |
| Teijin Compound 1 | Small Molecule | CCR2b | Chemotaxis | 24 nM | [26] |
| Teijin Compound 1 | Small Molecule | CCR2b | Binding | 180 nM | [26][27] |
| RS504393 | Small Molecule | CCR2 | Proliferation | Concentration Dependent | [12] |
| MLN1202 | Monoclonal Ab | CCR2 | Biomarker (hsCRP) | 24.2% reduction vs. placebo | [1] |
| CCX140-B | Small Molecule | CCR2 | Clinical (HbA1c) | Modest decrease | [24] |
| PF-04634817 | Small Molecule | CCR2/CCR5 | Clinical | Limited efficacy | [1] |
| JNJ-41443532 | Small Molecule | CCR2 | Clinical (Glucose) | Modest improvement | [25] |
Table 2: CCR2 Expression Profile CCR2 is expressed by a variety of immune and non-immune cell types.
| Cell Type | Expression Status | Key Function | References |
| Monocytes/Macrophages | High | Chemotaxis, Inflammation | [12][28] |
| T-Lymphocytes (Memory) | Expressed | Recruitment to inflammatory sites | [8][12][29] |
| Natural Killer (NK) Cells | Expressed | Immune surveillance | [8][12] |
| Basophils | Expressed | Allergic inflammation | [4][12] |
| Dendritic Cells | Expressed | Antigen presentation | [29] |
| Endothelial Cells | Expressed | Angiogenesis, Inflammation | [12][13] |
| Tumor Cells | Expressed (various cancers) | Proliferation, Survival, Metastasis | [12][30] |
| Microglia & Neurons | Expressed | Neuroinflammation, Neuropathic pain | [12][21][31] |
Key Experimental Protocols
Studying the CCR2/CCL2 axis requires robust and reproducible assays. Below are detailed protocols for two fundamental experiments.
Chemotaxis Assay (Boyden Chamber / Transwell)
This assay measures the directed migration of cells in response to a chemoattractant gradient.
-
Principle: CCR2-expressing cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains medium with CCL2. Cells that migrate through the pores toward the CCL2 gradient are quantified.
-
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line).[26]
-
Transwell inserts (typically 5 µm pore size for monocytes).[32][33]
-
Recombinant CCL2.[26]
-
Test antagonist and vehicle control.
-
Serum-free culture medium.
-
Staining solution (e.g., Crystal Violet or DAPI) or flow cytometer for quantification.[26][30]
-
-
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to increase responsiveness. Harvest and resuspend cells in serum-free medium at 1-2.5 x 10⁶ cells/mL.[26][30]
-
Antagonist Pre-treatment (Optional): Incubate the cell suspension with various concentrations of a CCR2 antagonist or vehicle for 30-60 minutes at 37°C.[26]
-
Assay Setup: Add serum-free medium containing a concentration gradient of CCL2 to the lower wells of the plate. Include a negative control (medium only).
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.[26][30]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-24 hours (time must be optimized for the cell type).[26][30]
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.[26]
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Elute the stain and measure absorbance, or count stained cells under a microscope.
-
Alternatively, count migrated cells in the bottom chamber using a flow cytometer.[30]
-
-
Calcium Flux Assay
This functional assay measures the rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon GPCR activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. When CCL2 binds to CCR2, it triggers the release of Ca²⁺ from intracellular stores, causing a sharp increase in fluorescence that can be measured in real-time. An antagonist will block this response.[27][34]
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[34][35]
-
Pluronic F-127 (to aid dye loading).[34]
-
Assay buffer (e.g., HBSS with HEPES).[34]
-
Recombinant CCL2.
-
Test antagonist and vehicle control.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.[34]
-
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer.
-
Dye Loading: Prepare a dye-loading solution (e.g., Fluo-4 AM with Pluronic F-127). Incubate cells with the solution in the dark at 37°C for 30-60 minutes.[34]
-
Wash: Wash cells to remove excess dye and resuspend in assay buffer.
-
Plating: Plate the cells into a 96- or 384-well black, clear-bottom plate.[34]
-
Compound Addition: Place the plate in the reader. Add varying concentrations of the test antagonist or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes).[27]
-
Measurement:
-
Establish a baseline fluorescence reading for several seconds.
-
Using the plate reader's injector, add a pre-determined concentration of CCL2 (typically EC₈₀) to stimulate the cells.
-
Immediately record the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the antagonist concentration to determine the IC₅₀ value.[34]
-
Conclusion
The CCR2/CCL2 signaling axis is a central node in the regulation of inflammation and immunity. Its profound involvement in a multitude of diseases has made it a highly attractive target for therapeutic intervention. While clinical translation of CCR2 antagonists has faced challenges, highlighting the complexity and potential redundancy of chemokine signaling in human disease, the pathway remains an area of intense investigation.[1] A thorough understanding of its molecular mechanisms, combined with robust quantitative assays, is critical for drug development professionals and researchers aiming to modulate its activity for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. CCL2-CCR2 Signaling in Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCL2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 7. Enhancement of macrophage inflammatory responses by CCL2 is correlated with increased miR-9 expression and downregulation of the ERK1/2 phosphatase Dusp6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CCL2: An important cytokine in normal and pathological pregnancies: A review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Function of a Chemokine like CCL2 in the Immune System? → Learn [lifestyle.sustainability-directory.com]
- 11. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. search.library.albany.edu [search.library.albany.edu]
- 20. Frontiers | Neuronal CC chemokines: the distinct roles of CCL21 and CCL2 in neuropathic pain [frontiersin.org]
- 21. CCL2/CCR2 Contributes to the Altered Excitatory-inhibitory Synaptic Balance in the Nucleus Accumbens Shell Following Peripheral Nerve Injury-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CCL2 Released from Neuronal Synaptic Vesicles in the Spinal Cord Is a Major Mediator of Local Inflammation and Pain after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The molecular structure and role of CCL2 (MCP-1) and C-C chemokine receptor CCR2 in skeletal biology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 31. [PDF] Neuronal CC chemokines: the distinct roles of CCL21 and CCL2 in neuropathic pain | Semantic Scholar [semanticscholar.org]
- 32. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. timothyspringer.org [timothyspringer.org]
- 34. benchchem.com [benchchem.com]
- 35. bu.edu [bu.edu]
CCR2 Antagonist 4 Hydrochloride: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, as a potent and specific research tool for investigating inflammatory processes. This document details the underlying mechanism of the CCL2-CCR2 signaling axis, presents key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of pathways and workflows to support advanced research in inflammation and drug development.
The CCL2/CCR2 Signaling Axis: A Key Driver of Inflammation
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), are central players in the inflammatory cascade. This signaling pathway is a critical mediator for the recruitment of monocytes and macrophages from the bone marrow to sites of inflammation.[1] Upon arrival, these cells can differentiate into pro-inflammatory macrophages, perpetuating the inflammatory response. The CCL2/CCR2 axis is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention and mechanistic studies.
Mechanism of Action: this compound
This compound is a potent and specific small molecule inhibitor of the CCR2b isoform.[2][3][4] It functions as a competitive antagonist, binding directly to the CCR2 receptor and thereby preventing the binding of its endogenous ligand, CCL2.[5] This blockade inhibits the receptor's conformational change and the subsequent activation of downstream intracellular signaling pathways.[5] The ultimate effect is the suppression of monocyte and macrophage chemotaxis, reducing the infiltration of these key inflammatory cells into tissues. Key binding interactions have been identified with residues such as Ile263, Thr292, and Glu291 within the transmembrane domains of CCR2.[4]
Quantitative Data for CCR2 Antagonists
The potency of CCR2 antagonists is determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for this compound and provide a comparison with other well-characterized CCR2 inhibitors.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | Human CCR2b | IC50 | 180[3][4][5] |
| Chemotaxis | MCP-1-induced | IC50 | 24[2][3][4] |
Table 2: Comparative In Vitro Potency of Selected CCR2 Antagonists
| Compound | Assay | Species | Target | IC50 (nM) |
| CCR2 antagonist 4 | Binding | Human | CCR2b | 180 [3][4][5] |
| Chemotaxis | Human | CCR2 | 24 [2][3][4] | |
| INCB3344 | Binding | Human | hCCR2 | 5.1[6][7] |
| Chemotaxis | Human | hCCR2 | 3.8[6][7] | |
| Binding | Murine | mCCR2 | 9.5[6][7] | |
| Chemotaxis | Murine | mCCR2 | 7.8[6][7] | |
| RS-504393 | Binding | Human | CCR2b | 98[8] |
| Chemotaxis | Human | CCR2 | 330[8] | |
| PF-4136309 | Binding | Human | CCR2 | 5.2[9] |
| RS-102895 | Binding | Human | CCR2 | 360 |
Table 3: Preclinical In Vivo Efficacy of this compound
| Disease Model | Animal Model | Key Finding | Reference |
| Atherosclerosis | ApoE-deficient mice | Reduced adhesion and infiltration of monocytes/macrophages into the aorta. | [4] |
Visualizing the Mechanism: Signaling Pathways and Workflows
CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events crucial for cell migration and activation. This compound acts by blocking the initial ligand-receptor interaction.
Experimental Workflow for Antagonist Evaluation
A systematic approach is essential for characterizing a novel CCR2 antagonist. The workflow typically progresses from initial in vitro validation to more complex in vivo efficacy models.
Detailed Experimental Protocols
The following sections provide standardized protocols for key assays used to validate the efficacy of this compound.
Protocol 1: In Vitro Chemotaxis Assay
This functional assay measures the ability of the antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
-
Objective: To determine the functional IC50 of this compound.
-
Materials:
-
CCR2-expressing monocytic cell line (e.g., THP-1) or primary monocytes.
-
This compound.
-
Recombinant human CCL2 (MCP-1).
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Multi-well chemotaxis chamber (e.g., 96-well plate with 5 µm pore size membrane).
-
Cell viability reagent.
-
-
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Wash cells with serum-free assay medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Antagonist Preparation: Prepare a serial dilution of this compound in the assay medium.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL) to the lower wells of the chemotaxis plate. Use medium without CCL2 as a negative control.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent and a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log concentration of the antagonist and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Thioglycollate-Induced Peritonitis Model
This is a widely used acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds by measuring their ability to block leukocyte recruitment.
-
Objective: To evaluate the in vivo efficacy of this compound in reducing monocyte/macrophage infiltration.
-
Materials:
-
8-12 week old C57BL/6 mice.
-
This compound.
-
Appropriate vehicle for the antagonist.
-
Sterile 3% Brewer's thioglycollate medium.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Flow cytometry antibodies (e.g., Anti-CD11b, Anti-Ly6C, Anti-F4/80).
-
-
Procedure:
-
Animal Groups: Randomize mice into at least two groups: Vehicle control and CCR2 Antagonist treatment.
-
Dosing Regimen: Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at a predetermined time before the inflammatory challenge. Dosing may depend on the compound's pharmacokinetic profile.
-
Inflammation Induction: Inject 1 mL of sterile 3% thioglycollate solution intraperitoneally (i.p.) into each mouse.
-
Cell Recruitment: Allow for inflammatory cell recruitment to the peritoneal cavity for a specified period (e.g., 24-72 hours).
-
Peritoneal Lavage: Euthanize mice and perform peritoneal lavage by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and collecting the fluid.
-
Cell Analysis:
-
Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer or an automated cell counter.
-
Use flow cytometry to phenotype and quantify specific immune cell populations, particularly inflammatory monocytes (Ly6Chi) and macrophages.
-
-
-
Data Analysis:
-
Compare the total number of infiltrated cells and the number of specific monocyte/macrophage populations between the vehicle-treated and antagonist-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed reductions in cell infiltration.
-
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the role of the CCL2-CCR2 axis in inflammatory diseases. Its high potency and specificity allow for targeted inhibition of monocyte and macrophage recruitment, enabling researchers to probe the downstream consequences in various pathological models. The data and protocols presented in this guide provide a solid framework for utilizing this compound to advance our understanding of inflammation and to accelerate the development of novel anti-inflammatory therapeutics.
References
- 1. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: The Biological Activity of CCR2 Antagonist 4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a potent and specific small-molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory cascade. The CCL2/CCR2 signaling axis governs the migration of monocytes and macrophages to sites of inflammation, playing a pivotal role in the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular conditions, and cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound functions by binding to the CCR2 receptor, thereby preventing the binding of its cognate ligand, CCL2.[1] This direct, competitive antagonism blocks the initiation of the downstream signaling cascade that is normally triggered by CCL2. As a G protein-coupled receptor (GPCR), CCR2 activation leads to a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G protein. This event causes the dissociation of the Gα and Gβγ subunits, which then go on to activate various downstream effector molecules. Key pathways implicated in CCR2 signaling include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway.[3][4] By inhibiting the initial ligand-receptor interaction, this compound effectively prevents the activation of these pathways, leading to a reduction in cellular responses such as chemotaxis, proliferation, and cytokine production.
Quantitative Biological Activity Data
The potency of this compound has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) that have been reported.
| Parameter | Target | Assay Type | IC50 Value |
| Binding Affinity | CCR2b | Not Specified | 180 nM[2] |
| Functional Inhibition | MCP-1-induced chemotaxis | Chemotaxis Assay | 24 nM[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of evaluation for this compound, the following diagrams have been generated using the DOT language.
References
CCR2 Antagonist 4 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Review of INCB3344, a Potent and Selective CCR2 Antagonist
This technical guide provides a comprehensive overview of CCR2 antagonist 4 hydrochloride, widely known in scientific literature as INCB3344 and also referred to as Teijin compound 1 hydrochloride. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the C-C chemokine receptor 2 (CCR2). This guide consolidates key data on its chemical properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction to CCR2 and its Role in Disease
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for these cell types. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, including atherosclerosis, multiple sclerosis, rheumatoid arthritis, and diabetic nephropathy. Consequently, the development of small molecule antagonists targeting CCR2 has been an area of intense research for therapeutic intervention.
Chemical Properties and Synonyms
This compound is a potent and selective small molecule inhibitor of CCR2. For clarity in research and development, it is crucial to recognize its various identifiers.
| Property | Value |
| Primary Name | This compound |
| Common Synonym | INCB3344 |
| Other Synonym | Teijin compound 1 hydrochloride |
| IUPAC Name | N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride[1] |
| CAS Number | 1313730-14-1[2] |
| Molecular Formula | C₂₁H₂₂Cl₂F₃N₃O₂[2] |
| Molecular Weight | 476.32 g/mol [2] |
Mechanism of Action and Signaling Pathway
INCB3344 acts as a potent and selective antagonist of the CCR2 receptor. It competitively inhibits the binding of the endogenous ligand CCL2 to CCR2, thereby blocking the downstream signaling cascades that lead to monocyte and macrophage recruitment and activation. The binding of INCB3344 to CCR2 is rapid and reversible.
The CCL2/CCR2 signaling pathway, upon activation, triggers several downstream intracellular signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK1/2), and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and inflammation. By blocking the initial ligand-receptor interaction, INCB3344 effectively inhibits these downstream events.
Figure 1: Simplified CCR2 Signaling Pathway and the inhibitory action of INCB3344.
Quantitative Data Summary
INCB3344 has demonstrated potent inhibitory activity in various in vitro assays across multiple species. The following tables summarize the key quantitative data available in the public domain.
Table 1: In Vitro Potency of INCB3344 (IC50 Values)
| Assay Type | Species | Cell Line/System | IC50 (nM) |
| CCL2 Binding | Human | CCR2-expressing cells | 5.1[3][4] |
| Murine | WEHI-274.1 (monocytes) | 9.5[3][4] | |
| Rat | - | 7.3[4] | |
| Cynomolgus | - | 16[4] | |
| Chemotaxis | Human | CCR2-expressing cells | 3.8[3][4] |
| Murine | - | 7.8[3][4] | |
| Rat | - | 2.7[4] | |
| Cynomolgus | - | 6.2[4] |
Table 2: Pharmacokinetic Profile of INCB3344 in Mice
| Parameter | Value |
| Oral Bioavailability | 47%[2] |
| Free Fraction (Human Serum) | 24%[2] |
| Free Fraction (Mouse Serum) | 15%[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of CCR2 antagonists like INCB3344.
In Vitro Assays
Figure 2: General workflow for key in vitro experiments to characterize CCR2 antagonists.
5.1.1. CCL2 Binding Assay
This protocol is designed to determine the ability of a test compound to inhibit the binding of CCL2 to its receptor, CCR2.
-
Cell Line: A murine monocyte cell line, WEHI-274.1, which endogenously expresses CCR2, is commonly used.
-
Radioligand: 125I-labeled murine CCL2 (mCCL2) is used as the tracer.
-
Procedure:
-
Culture WEHI-274.1 cells to the desired density.
-
Prepare serial dilutions of INCB3344 or other test compounds.
-
In a 96-well plate, incubate the cells with the test compound and a fixed concentration of 125I-mCCL2 in a suitable binding buffer.
-
Incubate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach binding equilibrium.
-
Terminate the binding reaction by rapidly harvesting the cells onto filter mats using a cell harvester. This separates bound from free radioligand.
-
Wash the filter mats with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CCL2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of 125I-mCCL2 (IC50) is determined by non-linear regression analysis.
-
5.1.2. Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Apparatus: A Boyden chamber or a Transwell plate with a porous membrane (e.g., 5 µm pore size for monocytes) is used.
-
Chemoattractant: Recombinant CCL2 is used as the chemoattractant.
-
Procedure:
-
Culture CCR2-expressing cells (e.g., monocytes or THP-1 cells).
-
Place a solution containing CCL2 in the lower chamber of the Boyden/Transwell plate.
-
Prepare a suspension of the cells in serum-free media. Pre-incubate the cells with various concentrations of INCB3344 or a vehicle control.
-
Add the cell suspension to the upper chamber of the plate.
-
Incubate the plate for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the vehicle control.
-
5.1.3. ERK Phosphorylation Assay
This assay assesses the inhibition of a downstream signaling event (ERK phosphorylation) following CCR2 activation.
-
Methodology: Western blotting or a cell-based ELISA can be used.
-
Procedure (Western Blotting):
-
Culture CCR2-expressing cells to near confluence.
-
To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours.
-
Pre-treat the cells with serial dilutions of INCB3344 or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a specific concentration of CCL2 (e.g., EC80) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry to determine the inhibition of ERK phosphorylation.
-
In Vivo Models
Figure 3: General workflow for in vivo models to assess the efficacy of CCR2 antagonists.
5.2.1. Delayed-Type Hypersensitivity (DTH) Mouse Model
This model is used to assess the effect of a compound on T-cell mediated inflammatory responses.
-
Antigen: Keyhole limpet hemocyanin (KLH) or methylated bovine serum albumin (mBSA) are commonly used antigens.
-
Procedure:
-
Sensitization Phase: On day 0, immunize mice (e.g., C57BL/6) by intraperitoneal or subcutaneous injection of the antigen emulsified in Complete Freund's Adjuvant (CFA).
-
Dosing: Administer INCB3344 or vehicle via a suitable route (e.g., oral gavage). Dosing can be prophylactic (starting from day 0) or therapeutic (starting just before the challenge).
-
Elicitation Phase: On day 5-7, challenge the mice by injecting the soluble antigen into one hind footpad or ear. The contralateral footpad/ear is injected with PBS as a control.
-
Measurement: At 24 and 48 hours after the challenge, measure the thickness of the footpad or ear using calipers. The DTH response is the difference in swelling between the antigen-challenged and PBS-injected sites.
-
Histopathology: Tissues can be collected for histopathological analysis to quantify the reduction in inflammatory cell infiltration.
-
5.2.2. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation and demyelination.
-
Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) emulsified in CFA. Mice also receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of inflammatory cells into the CNS.
-
Procedure:
-
Induce EAE as described above.
-
Administer INCB3344 or vehicle daily, starting at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Endpoint Analysis: At the end of the study, the spinal cords and brains can be harvested for histological analysis to assess the degree of immune cell infiltration and demyelination.
-
Conclusion
This compound (INCB3344) is a well-characterized, potent, and selective antagonist of the CCR2 receptor with demonstrated efficacy in a range of in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile in rodents makes it a valuable tool for target validation and preclinical studies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on the therapeutic targeting of the CCL2/CCR2 pathway.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CCR2 Antagonist 4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental use of CCR2 antagonist 4 hydrochloride (also known as Teijin compound 1), a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2). This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing the antagonist's efficacy in preclinical models of inflammation and atherosclerosis.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the CCR2b isoform, a G-protein coupled receptor (GPCR).[1][2] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway for the recruitment of monocytes and macrophages to sites of inflammation.[3][4] By binding to CCR2, the antagonist blocks the interaction with CCL2, thereby inhibiting downstream signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways.[5][6] This action effectively prevents the migration and infiltration of CCR2-expressing inflammatory cells into tissues, which is implicated in the pathogenesis of various inflammatory diseases, cancer, and atherosclerosis.[3][6]
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. While specific in vivo efficacy data is limited in the public domain, representative data from meta-analyses of CCR2 antagonists in atherosclerosis models are included for context.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | CCR2b | IC50 | 180[1][2] |
| Chemotaxis | MCP-1-induced | IC50 | 24[1][2] |
Table 2: In Vivo Efficacy of this compound and Representative CCR2 Antagonists
| Disease Model | Animal Model | Compound | Key Finding | Quantitative Data |
| Atherosclerosis | ApoE-deficient mice | This compound | Reduced monocyte/macrophage adhesion and infiltration into the aorta.[2][7][8] | Not publicly available. |
| Atherosclerosis (Meta-analysis) | Hyperlipidemic mouse models | Various CCR2 antagonists | Attenuated atherosclerotic lesion size in the aortic root/arch.[1][9][10][11] | Standardized Mean Difference (g) = -0.75[1][9][10][11] |
| Atherosclerosis (Meta-analysis) | Hyperlipidemic mouse models | Various CCR2 antagonists | Reduced intralesional macrophage accumulation.[1][9][10][11] | Correlation between reduced macrophage accumulation and lesion size.[1][11] |
Signaling Pathway and Experimental Workflow Visualization
Experimental Protocols
The following are detailed, representative protocols for in vivo experiments. Note that optimal dosage and administration frequency for this compound may require validation for specific experimental models due to the lack of publicly available pharmacokinetic data.[4]
Protocol 1: Thioglycollate-Induced Peritonitis in Mice
This model is used to assess the acute in vivo efficacy of this compound in inhibiting monocyte/macrophage recruitment.
1. Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[12]
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile 3% or 4% thioglycollate broth, aged for at least 14 days[3][5][13]
-
Sterile phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-Ly6C, anti-F4/80)
-
FACS buffer (PBS with 2% FBS)
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare the final dosing solution in the vehicle. A typical starting dose range for small molecule CCR2 inhibitors is 10-50 mg/kg.[4]
-
Animal Groups: Randomly assign mice to at least two groups: Vehicle control and this compound treatment.
-
Dosing Regimen: Administer the prepared antagonist solution or vehicle via intraperitoneal (i.p.) injection or oral gavage. Due to the assumed short half-life of small molecule CCR2 antagonists, a frequent dosing regimen (e.g., every 6-8 hours) may be necessary for sustained efficacy.[4]
-
Induction of Peritonitis: One hour after the initial administration of the antagonist or vehicle, inject 1 mL of sterile, aged thioglycollate broth intraperitoneally into each mouse.[3][14]
-
Cell Harvest: At a predetermined time point after thioglycollate injection (e.g., 24, 48, or 72 hours), euthanize the mice.[3][5]
-
Peritoneal Lavage: Inject 5-10 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and aspirate the fluid.[3]
-
Flow Cytometry Analysis:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Perform cell counting.
-
Stain the cells with fluorescently labeled antibodies against markers for monocytes/macrophages (e.g., CD11b+, Ly6Chigh).
-
Analyze the cell populations using a flow cytometer.
-
3. Endpoint Analysis:
-
Quantify the total number of recruited leukocytes.
-
Determine the number and percentage of monocyte and macrophage populations in the peritoneal cavity.
-
Compare the cell counts between the vehicle-treated and antagonist-treated groups.
Protocol 2: Atherosclerosis in Apolipoprotein E (ApoE)-Deficient Mice
This is a chronic model to evaluate the long-term therapeutic potential of this compound in a disease context.
1. Materials:
-
This compound
-
Vehicle solution
-
Male ApoE-deficient (ApoE-/-) mice (6-8 weeks old)
-
High-fat "Western-type" diet (e.g., containing 21% fat and 0.15% cholesterol)
-
Tissue embedding medium (e.g., O.C.T. compound)
-
Histology stains (e.g., Oil Red O, antibodies for macrophage markers like Mac-2/CD68)
2. Procedure:
-
Disease Induction: Place ApoE-/- mice on a high-fat diet for a specified period (e.g., 8-16 weeks) to induce the development of atherosclerotic plaques.
-
Animal Groups: Randomize the mice into a vehicle control group and one or more this compound treatment groups.
-
Dosing Regimen: Administer the antagonist or vehicle daily via a suitable route (e.g., oral gavage) for the duration of the study (e.g., 4-12 weeks). The dosing should be consistent.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Atherosclerotic Plaque Analysis:
-
Dissect the aorta and aortic root.
-
The aortic root can be embedded in O.C.T. compound for cryosectioning.
-
Perform serial sectioning of the aortic root.
-
Stain sections with Oil Red O to visualize neutral lipids within the atherosclerotic lesions.
-
Perform immunohistochemistry on adjacent sections to identify and quantify macrophage accumulation within the plaques using specific antibodies.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Use image analysis software to quantify the total lesion area and the macrophage-positive area.
-
3. Endpoint Analysis:
-
Measure the atherosclerotic lesion size in the aortic root and/or aorta.
-
Quantify the macrophage content within the plaques.
-
Assess other plaque characteristics, such as collagen content (Sirius Red staining) or smooth muscle cell content (immunostaining for α-actin), to evaluate plaque stability.[1][9][10]
-
Compare the quantitative histological data between the control and treatment groups.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. olac.berkeley.edu [olac.berkeley.edu]
Application Notes: CCR2 Antagonist 4 Hydrochloride for Monocyte Migration Assays
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 9. Facebook [cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. criver.com [criver.com]
Application Notes and Protocols for CCR2 Antagonist 4 Hydrochloride in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are central to the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3][4] This signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancer.[1][2][3] Consequently, the development of small molecule antagonists targeting CCR2 is a significant area of therapeutic research.[2][5]
CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a potent and specific inhibitor of the CCR2b isoform.[6][7] It functions by competitively binding to the receptor, thereby blocking the binding of CCL2 and inhibiting the subsequent downstream signaling cascades that lead to chemotaxis.[2][8] These application notes provide a comprehensive guide to utilizing this compound in in vitro chemotaxis assays to evaluate its inhibitory effects on CCL2-induced cell migration.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound.
| Assay Type | Target | Ligand/Chemoattractant | Cell Type | IC50 Value | Reference |
| Binding Affinity | CCR2b | Not Applicable | Not Specified | 180 nM | [1][6][8] |
| Chemotaxis | CCR2b | MCP-1 (CCL2) | Not Specified | 24 nM | [1][6][8] |
Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial for cell migration.[4][9][10][11] this compound blocks this initial binding step. Key downstream pathways activated upon CCL2 binding include the Phosphoinositide 3-kinase (PI3K)/Akt, Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][9][10][11]
Caption: CCR2 signaling cascade and the inhibitory action of CCR2 Antagonist 4.
Experimental Protocols
A widely used method to assess the efficacy of CCR2 antagonists is the transwell or Boyden chamber chemotaxis assay.[1][5][12] This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Materials and Reagents
-
Cells: A cell line endogenously expressing CCR2 (e.g., human monocytic cell line THP-1) or primary monocytes.[1][2][12]
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free media.
-
Recombinant Human CCL2 (MCP-1): Reconstitute and dilute in serum-free media to a predetermined optimal concentration (e.g., 10-100 ng/mL).[1]
-
Chemotaxis Medium: Serum-free culture medium (e.g., RPMI 1640) with a low percentage of bovine serum albumin (e.g., 0.1% BSA).[2]
-
Transwell Inserts: Use inserts with a pore size appropriate for the cell type (e.g., 5 µm for monocytes).[1]
-
24-well Plate
-
Plate Reader (for fluorescence or absorbance) or Microscope
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells for 12-24 hours by replacing the growth medium with a medium containing low (e.g., 0.5-1%) or no FBS to enhance their responsiveness to the chemoattractant.[1]
-
On the day of the assay, harvest the cells and resuspend them in serum-free chemotaxis medium at a concentration of 1 x 10^6 cells/mL.[1][12]
-
-
Antagonist Pre-treatment:
-
Assay Setup:
-
Add the chemotaxis medium containing the optimal concentration of CCL2 to the lower wells of the 24-well plate.
-
Include negative control wells with serum-free medium only (to measure basal migration).[12]
-
Include a positive control with CCL2 but no antagonist.[12]
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped.[1]
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4 to 24 hours, this should be optimized for the specific cell type).[1]
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Gently remove the non-migrated cells from the top surface of the membrane with a cotton swab.[1][12]
-
For Crystal Violet Staining:
-
Fix the migrated cells on the bottom surface of the membrane with a fixation solution for 10-20 minutes.[1]
-
Wash the inserts with PBS.[1]
-
Stain the cells with Crystal Violet for 10-15 minutes, then wash thoroughly with water.[1]
-
Allow the inserts to air dry.
-
Elute the stain and measure the absorbance using a plate reader, or count the cells in several fields under a microscope.[12]
-
-
For Calcein-AM Labeling:
-
Data Analysis
-
Calculate the percentage of inhibition of CCL2-induced cell migration for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.[5]
Experimental Workflow
The following diagram outlines the general workflow for a chemotaxis assay to evaluate a CCR2 antagonist.
Caption: A typical workflow for a CCR2 antagonist chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: CCR2 Antagonist 4 Hydrochloride in Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), are central to the pathology of numerous inflammatory diseases.[1][2] This signaling axis is a key driver for the recruitment of monocytes and macrophages to sites of inflammation.[3][4][5] Consequently, antagonizing the CCL2/CCR2 pathway is a promising therapeutic strategy for a wide range of inflammatory and autoimmune disorders.[1][2][6]
CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1 hydrochloride, is a potent and specific small molecule inhibitor of the CCR2b isoform.[2][7][8] These application notes provide a comprehensive overview of its mechanism of action, in vitro potency, and detailed protocols for its application in murine models of inflammation.
Mechanism of Action
CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and a subset of T cells.[9] The binding of CCL2 to CCR2 triggers a conformational change, leading to the activation of intracellular G-proteins.[10] This initiates downstream signaling cascades, including the PI3K/Akt, JAK/STAT, and MAPK pathways, which ultimately promote cellular responses such as chemotaxis, survival, and proliferation.[9][10][11][12]
This compound functions as a competitive antagonist, binding directly to the CCR2 receptor to block the binding of CCL2.[2][7] This inhibition prevents the downstream signaling necessary for monocyte and macrophage migration to inflamed tissues.[2] Specific residues within the transmembrane domains of CCR2, such as Glu291, His121, Ile263, and Thr292, have been identified as crucial for the binding of this antagonist.[2]
Caption: Simplified CCR2 signaling cascade and the inhibitory action of CCR2 Antagonist 4.
Quantitative Data
The potency of this compound has been characterized in vitro. This data is essential for determining appropriate concentrations for in vitro assays and for informing in vivo dose selection.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Ligand | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Receptor Binding | CCR2b | - | 180 | [7][8] |
| Chemotaxis | Not Specified | MCP-1 | 24 |[7][8] |
While extensive in vivo efficacy data for this compound in various inflammation models is not widely published, its application has been demonstrated. The table below includes an example for this specific compound and contextual data from other well-studied CCR2 antagonists in common mouse models.
Table 2: Examples of CCR2 Antagonist Efficacy in Mouse Models of Inflammation
| Antagonist | Mouse Model | Key Findings | Reference |
|---|---|---|---|
| CCR2 antagonist 4 | Atherosclerosis (ApoE-deficient mice) | VCAM-1-directed liposomes with the antagonist reduced monocyte/macrophage adhesion and infiltration into the aorta. | [7][13] |
| INCB3344 | Diabetic Nephropathy | Decreased albuminuria, serum creatinine, and macrophage infiltration in the kidney. | [3][13] |
| INCB3344 | Thioglycollate-Induced Peritonitis | Showed a dose-dependent reduction in monocyte influx into the peritoneum. | [14] |
| RS504393 | Carrageenan-Induced Paw Inflammation | Dose-dependently inhibited thermal hyperalgesia. |[15] |
Experimental Protocols
Successful in vivo evaluation requires careful planning of the experimental model, drug formulation, and dosing regimen. Due to the characteristically short half-life of many small molecule CCR2 antagonists, a frequent dosing schedule is often necessary to maintain therapeutic plasma concentrations.[4][16]
Caption: A typical workflow for evaluating a CCR2 antagonist in a mouse inflammation model.
Protocol 1: Thioglycollate-Induced Peritonitis Model
This model is standard for assessing the effect of anti-inflammatory agents on monocyte/macrophage recruitment into the peritoneal cavity.
A. Materials and Reagents
-
Animals: 8-12 week old C57BL/6 mice.
-
Antagonist: this compound.
-
Vehicle Control: Appropriate vehicle for the antagonist (e.g., PBS, corn oil, or a solution of 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Inducing Agent: Sterile 3% Thioglycollate Broth, aged for at least 30 days.[14]
-
Collection Buffer: Ice-cold, sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.
-
Analysis Reagents: Trypan blue, flow cytometry antibodies (e.g., anti-CD11b, anti-Ly6C, anti-F4/80).
B. Experimental Procedure
-
Drug Preparation & Administration:
-
Prepare a fresh solution or suspension of this compound in the chosen vehicle on the day of the experiment.
-
Administer the antagonist or vehicle to the mice via the appropriate route (e.g., oral gavage, intraperitoneal (i.p.) injection). A typical starting dose range for small molecule inhibitors is 10-50 mg/kg.[4]
-
Dosing Schedule: Due to the presumed short half-life, a single dose is likely insufficient.[4] Administer the antagonist 1 hour before inducing inflammation. For sustained blockade, a multi-dose regimen (e.g., every 6-8 hours) may be required.[4][16]
-
-
Induction of Peritonitis:
-
One hour after the initial drug administration, inject 1 mL of sterile 3% thioglycollate solution i.p. into each mouse.[14]
-
-
Peritoneal Cell Collection:
-
At a designated time point (e.g., 24, 48, or 72 hours) post-thioglycollate injection, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[14]
-
Expose the peritoneal cavity and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS.[14]
-
Gently massage the abdomen, then carefully aspirate the fluid containing the inflammatory cells. Keep samples on ice.
-
C. Endpoint Analysis
-
Total Cell Count:
-
Centrifuge the collected lavage fluid, resuspend the cell pellet in a known volume, and count the total number of cells using a hemocytometer with Trypan blue exclusion to assess viability.
-
-
Differential Cell Count (Flow Cytometry):
-
Stain the collected cells with a panel of fluorescently-labeled antibodies to identify and quantify specific immune cell populations. A common panel for identifying inflammatory monocytes is CD45⁺, CD11b⁺, Ly6Cʰⁱ.
-
-
Cytokine Analysis:
-
Analyze the cell-free supernatant from the peritoneal lavage for levels of inflammatory cytokines (e.g., TNF-α, IL-6, CCL2) using ELISA or a multiplex bead array.
-
Considerations for In Vivo Use
-
Pharmacokinetics: The primary challenge for in vivo studies with small molecule CCR2 antagonists is often a short plasma half-life, which can lead to fluctuating drug exposure and suboptimal efficacy.[4] It is crucial to design a dosing regimen that maintains plasma concentrations above the effective threshold.
-
Dosing Strategy: If pharmacokinetic data is unavailable, a frequent dosing regimen (e.g., every 6-12 hours) or the use of sustained-release formulations (e.g., in an oil-based vehicle for subcutaneous injection) or implantable osmotic pumps should be considered to ensure continuous target engagement.[4]
-
Model Selection: While peritonitis is a robust model for studying cell recruitment, the efficacy of this compound should be confirmed in disease-specific models relevant to the research question, such as models for atherosclerosis, diabetic nephropathy, multiple sclerosis, or inflammatory pain.[3][5][13]
Conclusion
This compound is a potent and specific tool for investigating the role of the CCL2/CCR2 axis in inflammatory processes. By effectively blocking the recruitment of monocytes and macrophages, it allows for the elucidation of their contribution to various disease pathologies. The successful application of this compound in mouse models requires careful consideration of its pharmacokinetic properties to design robust experimental protocols that ensure adequate target inhibition. The methods and data provided here serve as a comprehensive guide for researchers aiming to utilize this antagonist in their preclinical studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CCR2 Antagonist 4 Hydrochloride for Macrophage Recruitment Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2), for studying macrophage recruitment. This document includes detailed protocols for in vitro and in vivo assays, quantitative data on the antagonist's efficacy, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Monocyte and macrophage recruitment to sites of inflammation is a critical process in both host defense and the pathophysiology of numerous chronic inflammatory diseases, autoimmune disorders, and cancer.[1][2][3] The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, CCR2, are key regulators of the migration of these cells.[1][3] this compound is a small molecule that effectively blocks the CCL2-CCR2 signaling axis, making it an invaluable tool for investigating the role of monocyte and macrophage recruitment in various physiological and pathological processes.[2][4]
Mechanism of Action
This compound is a potent and specific antagonist of the CCR2b isoform.[4][5] It functions as a competitive antagonist, binding to the CCR2 receptor and preventing the binding of its native ligand, CCL2.[6] This blockade inhibits the conformational changes required for receptor activation and the subsequent initiation of downstream intracellular signaling cascades.[7] Key signaling pathways activated by the CCL2/CCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways, which are crucial for cell survival, proliferation, and migration.[1][8] By inhibiting these pathways, this compound effectively reduces the chemotactic migration of monocytes and macrophages to inflammatory sites.[1][4] The interaction of the antagonist with the receptor is highly specific, involving key residues such as His121, Ile263, Glu291, and Thr292.[2][4]
Data Presentation
Quantitative Efficacy Data for this compound
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC50 (CCR2b Binding) | 180 nM | Not Specified | Concentration required to inhibit 50% of radioligand binding to the CCR2b isoform. | [4][6] |
| IC50 (MCP-1-induced Chemotaxis) | 24 nM | Not Specified | Concentration required to inhibit 50% of monocyte migration induced by CCL2 (MCP-1). | [4][6] |
| Effective Concentration (Inhibition of cell migration) | 10 nM | A549 (human non-small cell lung cancer) | --- | [8] |
| Effective Concentration (Inhibition of cell invasion) | 10 nM | A549 (human non-small cell lung cancer) | --- | [8] |
| Effective Concentration (Inhibition of cell proliferation) | 0-20 nM | A549 (human non-small cell lung cancer) | --- | [8] |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
In Vitro Monocyte/Macrophage Chemotaxis Assay (Transwell System)
This functional assay assesses the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.[1][9]
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes, primary monocytes)[1]
-
Serum-free or low-serum cell culture medium
-
Recombinant human or mouse CCL2 (MCP-1)[10]
-
This compound
-
Transwell inserts (e.g., 5 µm pore size) for 24-well or 96-well plates[1]
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)[8]
-
Plate reader or microscope for quantification
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free or low-serum medium to a concentration of 1 x 10^6 cells/mL.[1][8]
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.[9][10]
-
Assay Setup:
-
To the lower chamber of the Transwell plate, add medium containing CCL2 at a concentration that induces optimal chemotaxis (e.g., 10-100 ng/mL).[10]
-
Include a negative control with medium only (no CCL2) and a positive control with CCL2 and vehicle-treated cells.[10]
-
Place the Transwell insert into each well.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the insert.[10]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[2] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[8]
-
Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.[8]
-
Count the number of migrated cells in several random fields under a microscope.[8] Alternatively, the dye can be eluted and the absorbance measured with a plate reader.[9]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.[2]
In Vivo Macrophage Recruitment Model (Thioglycollate-Induced Peritonitis)
This model is commonly used to assess the in vivo efficacy of CCR2 antagonists in blocking monocyte/macrophage recruitment to an inflammatory site.[10]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Sterile 4% thioglycollate broth[10]
-
Phosphate-buffered saline (PBS)
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b, anti-Ly6C)[11]
-
Vehicle for antagonist administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]
Procedure:
-
Animal Grouping: Divide mice into at least two groups: a vehicle control group and a CCR2 antagonist-treated group.
-
Antagonist Administration: Prepare this compound in a suitable vehicle. Administer the antagonist to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. The control group should receive the vehicle only.[7]
-
Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse to induce monocyte recruitment.[10]
-
Cell Harvest: At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice. Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.[10]
-
Flow Cytometry Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.[10]
-
Resuspend the cells and stain with fluorescently labeled antibodies to identify and quantify monocyte/macrophage populations (e.g., F4/80+, CD11b+).
-
-
Data Analysis: Compare the number and percentage of recruited monocytes/macrophages in the peritoneal cavity between the antagonist-treated group and the vehicle control group.[7] Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.[7]
Conclusion
This compound is a potent and specific tool for studying the role of the CCL2-CCR2 axis in macrophage recruitment. Its efficacy in blocking CCL2-mediated chemotaxis has been demonstrated in robust preclinical models.[2] The protocols and data provided in this guide offer a solid framework for researchers to design and execute experiments aimed at understanding and targeting pathogenic monocyte and macrophage recruitment in various disease contexts. Further investigation into its pharmacokinetic and pharmacodynamic properties will continue to elucidate its full therapeutic potential.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antagonizing CCR2 With Propagermanium Leads to Altered Distribution of Macrophage Subsets and Favorable Tissue Remodeling After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In Vitro Characterization of CCR2 Antagonist 4 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a compelling therapeutic target.[1] CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a potent and specific small molecule antagonist of the CCR2b isoform.[1][2] This document provides detailed application notes and protocols for the in vitro characterization of this compound, including its binding affinity and functional inhibition of CCR2-mediated signaling.
Mechanism of Action
This compound functions by binding to the CCR2 receptor, thereby preventing the binding of its endogenous ligand, CCL2.[3] This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, effectively reducing the infiltration of these inflammatory cells into tissues.[3] Key binding interactions have been identified with residues such as Ile263, Thr292, Glu291, and His121 within the transmembrane domains of CCR2.[2][3] As a Gi/o-coupled GPCR, activation of CCR2 by CCL2 initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and the activation of pathways like PI3K/Akt and MAPK, which are central to cell migration, survival, and differentiation.[1]
Quantitative Data Summary
The in vitro potency of this compound has been determined using various assays. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.
| Parameter | Value | Assay Type | Target |
| IC50 | 180 nM | Radioligand Binding Assay | CCR2b |
| IC50 | 24 nM | MCP-1-induced Chemotaxis | CCR2 |
| Table 1: Summary of reported in vitro IC50 values for this compound.[1][2] |
Signaling Pathway and Antagonist Action
The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling pathways that mediate cellular responses like chemotaxis. This compound blocks this initial binding step.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the binding affinity (Ki) of the antagonist for the CCR2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-CCL2.[2]
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.[3]
-
Wash Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 0.5 M NaCl, pH 7.4.[3]
-
Unlabeled Ligand: High concentration of unlabeled CCL2 for non-specific binding determination.
-
Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum manifold.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Membrane Preparation: Homogenize CCR2-expressing cells in a cold lysis buffer and isolate cell membranes via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[1]
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand solution at a concentration close to its Kd (e.g., ~50 pM).[2]
-
Assay Plate Setup: In a 96-well filter plate, add the components for total binding, non-specific binding (with excess unlabeled CCL2), and competition wells (with antagonist dilutions). Add the CCR2 membranes to initiate the binding reaction.[2]
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.[2]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2][4]
-
Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the log concentration of the antagonist. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This functional assay measures the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of CCL2.[1]
Objective: To determine the functional potency (IC50) of this compound in inhibiting cell migration.
Materials:
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound.
-
Assay Medium: Serum-free cell culture medium (e.g., RPMI 1640).[6]
-
Apparatus: 24-well plate with transwell inserts (e.g., 5 µm pore size for monocytes).[6]
-
Staining and Fixation: Fixation solution (e.g., 4% paraformaldehyde) and staining solution (e.g., 0.2% crystal violet).[6]
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells and serum-starve them for 2-4 hours prior to the assay to reduce background migration. Resuspend cells in serum-free assay medium at a concentration of 1 x 106 cells/mL.[6]
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.[1]
-
Assay Setup: Add assay medium containing CCL2 (e.g., 10-50 ng/mL) to the lower chambers of the 24-well plate. Place the transwell inserts into the wells. Add the pre-treated cell suspension to the upper chamber of each insert.[6]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for cell migration (typically 2-4 hours for monocytes).[6]
-
Quantification: After incubation, remove the inserts. Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane.[1]
-
Data Analysis: Count the number of migrated cells per field of view under a microscope or elute the stain and measure the absorbance. Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.[1]
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium ([Ca2+]i) that occurs upon CCL2 binding to the Gq/i-coupled CCR2 receptor.
Objective: To functionally characterize the antagonist by measuring its inhibition of agonist-induced calcium flux.
Materials:
-
Cells: CCR2-expressing cells (adherent or suspension).
-
Agonist: CCL2 (MCP-1).
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive dye.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Instrumentation: A fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).[8][9]
Protocol:
-
Cell Preparation: Seed cells in a 96- or 384-well plate and allow them to adhere overnight (for adherent cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[7]
-
Assay Execution: a. Place the cell plate into the fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Add various concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).[10] d. Add a pre-determined concentration of CCL2 (typically EC80) to stimulate the cells. e. Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist by comparing the peak fluorescence response in antagonist-treated wells to the control (agonist-only) wells. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.
Conclusion
This compound is a potent and specific inhibitor of the CCR2b receptor, effectively blocking CCL2-mediated cellular responses in vitro.[1][3] The protocols outlined in this document provide a robust framework for the in vitro characterization of this and other CCR2 antagonists. These assays are crucial for determining the binding affinity and functional potency, which are essential parameters in the drug discovery and development process for novel therapeutics targeting inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Application of CCR2 Antagonist 4 Hydrochloride in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a significant role in the tumor microenvironment of non-small cell lung cancer (NSCLC).[1][2] The CCL2/CCR2 signaling axis is implicated in promoting tumor progression by recruiting immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), to the tumor site.[3] Furthermore, this axis can directly enhance the viability, proliferation, migration, and invasion of NSCLC cells.[1][2]
CCR2 Antagonist 4 Hydrochloride (Teijin Compound 1) is a potent and specific small molecule inhibitor of the CCR2b receptor.[4] By blocking the interaction between CCL2 and CCR2, this antagonist disrupts the downstream signaling cascades, thereby inhibiting the pro-tumoral effects associated with this pathway. Research has demonstrated that antagonizing CCR2 can suppress NSCLC cell viability, motility, and invasion, suggesting its potential as a therapeutic strategy for CCR2-positive NSCLC.[1][2] A key mechanism of action is the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for extracellular matrix degradation and, consequently, for cancer cell invasion and metastasis.[1][2]
These application notes provide a framework for utilizing this compound in preclinical NSCLC research, covering both in vitro and in vivo experimental designs.
Data Presentation
In Vitro Efficacy of a CCR2 Antagonist (CAS 445479-97-0) in A549 Human NSCLC Cells
| Experimental Assay | Treatment Condition | Result | Key Finding |
| Cell Viability (WST-1 Assay) | A549 cells + 50 ng/mL rhCCL2 + 0-20 nM CCR2 Antagonist | Dose-dependent reversal of CCL2-induced proliferation | CCR2 antagonism inhibits NSCLC cell proliferation. |
| Cell Migration (Transwell Assay) | A549 cells + CCL2 + 10 nM CCR2 Antagonist (24h pre-treatment) | 58% inhibition of CCL2-mediated migration | CCR2 antagonism significantly reduces NSCLC cell migration.[1] |
| Cell Invasion (Matrigel Assay) | A549 cells + CCL2 + 10 nM CCR2 Antagonist (24h pre-treatment) | 30% inhibition of CCL2-mediated invasion | CCR2 antagonism impairs the invasive capacity of NSCLC cells.[1] |
| MMP-9 Expression (Western Blot) | A549 cells + CCL2 + 10 nM CCR2 Antagonist (24h pre-treatment) | Reduced protein level of CCL2-induced MMP-9 | Inhibition of the CCL2/CCR2 axis leads to downregulation of MMP-9.[1] |
Data synthesized from a study utilizing the CCR2 antagonist CAS 445479-97-0, a close analog of this compound.[1]
In Vivo Potency of this compound
| Parameter | Value | System/Assay |
| IC₅₀ (CCR2b binding) | 180 nM | Receptor Binding Assay |
| IC₅₀ (MCP-1-induced chemotaxis) | 24 nM | Chemotaxis Assay |
In vitro potency data for this compound (Teijin Compound 1).[5]
Signaling Pathways and Experimental Workflows
CCL2-CCR2 Signaling Pathway in NSCLC
The binding of CCL2 to its receptor CCR2 on NSCLC cells initiates a cascade of intracellular signaling events that promote cancer progression. This pathway involves the activation of several downstream effectors, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately lead to the upregulation of genes involved in cell survival, proliferation, migration, and invasion, such as MMP-9.[2][6][7]
In Vitro Experimental Workflow
This workflow outlines the key steps for assessing the efficacy of this compound on NSCLC cells in vitro.
References
- 1. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR2 Antagonist 4 Hydrochloride in Acute myeloid leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis implicated in the progression of various cancers, including Acute Myeloid Leukemia (AML). In AML, the CCR2/CCL2 axis is involved in the migration, proliferation, and survival of leukemic cells, making it a promising therapeutic target. CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a potent and specific small molecule inhibitor of CCR2b. These application notes provide detailed protocols for utilizing this compound in AML cell line research, guidance on data interpretation, and an overview of the associated signaling pathways.
Recent studies have highlighted the role of the CCL2/CCR2 axis in AML cell trafficking and proliferation.[1][2] Furthermore, targeting this pathway may offer a strategy to overcome resistance to other targeted therapies, such as MEK inhibitors.[3][4][5] The protocols outlined below are designed to facilitate the investigation of the therapeutic potential of this compound in AML.
Data Presentation
The following tables summarize the in vitro activity of this compound and provide a comparison with other CCR2 antagonists that have been studied in the context of AML.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | CCR2b | IC50 | 180 |
| Chemotaxis | MCP-1-induced | IC50 | 24 |
Table 2: Comparative In Vitro Activity of CCR2 Antagonists in AML Research
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| RS-504393 | Drug Sensitivity | AML cell lines | Concentration Range | 0.028 - 20 µM | [4] |
| sc-202525 | Migration Inhibition | THP-1, primary AML cells | Concentration | 5 nM | [1] |
Signaling Pathways
The binding of CCL2 to CCR2 on AML cells activates several downstream signaling pathways that promote cell survival, proliferation, and migration. This compound blocks these cascades at the receptor level.
References
- 1. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CCL2/CCR2 Signaling Overcomes MEK Inhibitor Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CCL2/CCR2 Signaling Overcomes MEK Inhibitor Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
CCR2 Antagonist 4 Hydrochloride: Application Notes and Protocols for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), are pivotal players in the inflammatory cascade. This signaling axis orchestrates the migration and infiltration of monocytes and macrophages into tissues, a hallmark of many autoimmune and inflammatory diseases.[1][2][3] Consequently, antagonism of the CCR2 receptor represents a promising therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[3][4][5]
CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a potent and specific small molecule inhibitor of the CCR2b isoform.[1][6] By competitively blocking the binding of CCL2 to CCR2, this antagonist effectively abrogates the downstream signaling pathways that lead to monocyte and macrophage recruitment, thereby dampening the inflammatory response.[6][7] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of autoimmune disease, along with representative data and visualizations of the key biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Assay Type | Value | Reference |
| Potency | ||||
| CCR2b Binding Affinity (IC50) | Human | Radioligand Binding Assay | 180 nM | [1][6] |
| MCP-1-induced Chemotaxis (IC50) | Human | Monocyte Chemotaxis Assay | 24 nM | [1][6] |
| Selectivity | ||||
| CCR5 Binding Affinity (IC50) | Human | Radioligand Binding Assay | > 10,000 nM | [6] |
| Selectivity Ratio (CCR5 IC50 / CCR2 IC50) | - | - | > 55.6 | [6] |
Table 2: Representative In Vivo Efficacy of a CCR2 Antagonist in a Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Naive Control | 0.0 ± 0.0 | 1.5 ± 0.1 |
| Vehicle-Treated CIA | 10.5 ± 1.2 | 3.2 ± 0.3 |
| CCR2 Antagonist (10 mg/kg, p.o.) | 5.2 ± 0.8 | 2.1 ± 0.2 |
| CCR2 Antagonist (30 mg/kg, p.o.) | 3.1 ± 0.6 | 1.8 ± 0.1 |
*Note: Data are representative and synthesized from typical outcomes for effective anti-inflammatory compounds in the CIA model. Specific results for this compound may vary.
Signaling Pathways and Mechanism of Action
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular heterotrimeric G proteins. This initiates a cascade of downstream signaling events, including the activation of Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.[7] These pathways are crucial for orchestrating the cellular responses necessary for chemotaxis, such as cytoskeletal rearrangement, cell adhesion, and migration towards the CCL2 gradient. This compound acts as a competitive inhibitor, blocking the initial CCL2-CCR2 interaction and thereby preventing the activation of these downstream signaling cascades.
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of monocytic cells towards a CCL2 gradient.
Materials:
-
CCR2-expressing monocytic cell line (e.g., THP-1)
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Serum-free culture medium (e.g., RPMI 1640)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL. The day before the assay, serum-starve the cells for 12-24 hours. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Assay Setup: To the lower wells of the chemotaxis plate, add 600 µL of serum-free medium containing an optimal concentration of CCL2 (e.g., 10-100 ng/mL). Include a negative control with medium only.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom surface of the membrane with Calcein-AM.
-
Quantify the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
In Vivo Collagen-Induced Arthritis (CIA) Model
This model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[6]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Day 21: Administer a booster immunization of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment on day 21 (prophylactic) or after the onset of clinical signs (therapeutic).
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and erythema (maximum score of 16 per mouse).
-
Measure paw thickness every other day using calipers.
-
-
Histological Analysis (at study termination):
-
Harvest hind paws and fix in formalin.
-
Decalcify, embed in paraffin, and section the joints.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Perform immunohistochemistry for markers of inflammatory cells (e.g., F4/80 for macrophages).
-
-
Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the treated and vehicle control groups.
Discussion and Considerations
This compound is a valuable tool for investigating the role of the CCL2-CCR2 axis in autoimmune and inflammatory diseases. The provided protocols offer a framework for assessing its efficacy both in vitro and in vivo. It is important to note that while CCR2 blockade is a promising therapeutic strategy, some studies in animal models of arthritis have shown that genetic deletion or antibody-mediated blockade of CCR2 can sometimes lead to an exacerbation of the disease.[7] This highlights the complexity of the chemokine system and the need for careful evaluation of small molecule antagonists in well-defined preclinical models. Researchers should optimize the described protocols for their specific experimental conditions and consider a range of outcome measures to fully characterize the effects of this compound.
References
Application Notes and Protocols for CCR2 Antagonist 4 Hydrochloride in Atherosclerosis Research in ApoE-Deficient Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease of the arterial wall, is the primary underlying cause of cardiovascular events such as myocardial infarction and stroke. A critical step in the development of atherosclerosis is the recruitment of monocytes into the subendothelial space, where they differentiate into macrophages and subsequently lipid-laden foam cells, contributing to plaque formation and progression. The C-C chemokine receptor 2 (CCR2) and its ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in this process by mediating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation within the vasculature.[1][2][3]
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-established animal model for studying atherosclerosis due to their spontaneous development of hypercholesterolemia and atherosclerotic lesions that resemble those in humans.[4] Genetic knockout of CCR2 in ApoE-/- mice has been shown to significantly reduce atherosclerotic lesion size, highlighting the therapeutic potential of targeting the CCR2-CCL2 axis.[1][5]
CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1, is a small molecule inhibitor of CCR2.[5] By blocking the interaction between CCL2 and CCR2, this antagonist inhibits downstream signaling pathways responsible for monocyte chemotaxis, thereby reducing the infiltration of these inflammatory cells into the arterial wall.[6] This document provides detailed application notes and protocols for the use of this compound and similar potent CCR2 antagonists in atherosclerosis research using the ApoE-deficient mouse model.
Mechanism of Action
This compound is a competitive inhibitor of the CCR2 receptor.[6] It binds to the receptor, preventing the binding of its endogenous ligand, CCL2. This blockade of the CCL2-CCR2 interaction inhibits the downstream signaling cascade that leads to the recruitment of monocytes and macrophages to sites of inflammation. The primary mechanism of its anti-atherosclerotic effect is the reduction of monocyte/macrophage accumulation in the arterial wall, a key event in the initiation and progression of atherosclerotic plaques.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study using a potent CCR2 antagonist (compound "15a") in a Western-type diet-fed ApoE-/- mouse model of atherosclerosis. This data illustrates the expected efficacy of potent CCR2 antagonism in this preclinical model.[1]
Table 1: Effect of CCR2 Antagonist on Atherosclerotic Plaque Size [1]
| Treatment Group | Carotid Artery Plaque Size (x10³ µm²) | Carotid Artery Plaque Volume (x10⁷ µm³) | Aortic Root Plaque Size (x10³ µm²) |
| Vehicle Control | 64.4 ± 11.8 | 1.75 ± 0.33 | 340 ± 29 |
| CCR2 Antagonist | 17.6 ± 4.1* | 0.46 ± 0.13 | 200 ± 22 |
*p < 0.01, **p < 0.001 vs. Vehicle Control
Table 2: Effect of CCR2 Antagonist on Plaque Composition and Circulating Monocytes [1]
| Parameter | Vehicle Control | CCR2 Antagonist |
| Plaque Macrophage Content (%) | 46 ± 4 | 25 ± 8 |
| Plaque Necrotic Area (%) | 35.3 ± 8.2 | 7.6 ± 4.5 |
| Circulating CCR2+ Monocytes (cells/mL) | 14.9 ± 3.2 x 10³ | 4.5 ± 1.0 x 10³* |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol describes the induction of atherosclerosis in ApoE-/- mice and subsequent treatment with a CCR2 antagonist.
Materials:
-
ApoE-deficient (ApoE-/-) mice (e.g., C57BL/6 background)
-
Western-type diet (high-fat, high-cholesterol)
-
This compound or other potent CCR2 antagonist
-
Vehicle control (e.g., appropriate solvent for the antagonist)
-
Gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize male ApoE-/- mice (e.g., 8-10 weeks old) to the animal facility for at least one week.
-
Atherosclerosis Induction: Feed the mice a Western-type diet for a specified duration (e.g., 4-12 weeks) to induce the development of atherosclerotic plaques.[7]
-
Group Randomization: Randomize the mice into a vehicle control group and a CCR2 antagonist treatment group.
-
Drug Administration: Administer the CCR2 antagonist or vehicle daily via a suitable route, such as oral gavage. The dosage should be based on prior pharmacokinetic and pharmacodynamic studies.[7] For example, a potent antagonist like "15a" was administered daily.[1]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.
Histological Analysis of Atherosclerotic Plaques
This protocol outlines the procedure for quantifying atherosclerotic lesion size and composition.
Materials:
-
Aorta and heart tissue from experimental mice
-
Formalin or other appropriate fixative
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Oil Red O stain (for lipid deposition)
-
Hematoxylin and Eosin (H&E) stain (for general morphology)
-
Antibodies for immunohistochemistry (e.g., anti-CD68 or anti-MOMA-2 for macrophages)
-
Microscope with imaging software
Procedure:
-
Tissue Harvest and Fixation: Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the aorta and the heart.
-
Tissue Processing: Embed the aortic root and other sections of the aorta in OCT compound and freeze.
-
Sectioning: Cut serial cryosections (e.g., 5-10 µm thick) from the aortic root and other regions of interest.
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize the overall plaque structure and cellularity.
-
Oil Red O Staining: Stain sections with Oil Red O to quantify the lipid content within the plaques.
-
Immunohistochemistry: Perform immunohistochemical staining for specific cell types, such as macrophages (e.g., using an anti-CD68 antibody), to assess the inflammatory cell content of the plaques.
-
-
Image Acquisition and Analysis: Capture images of the stained sections using a microscope. Use image analysis software to quantify the total plaque area, lipid-stained area, and macrophage-positive area.
Flow Cytometry Analysis of Circulating Monocytes
This protocol details the quantification of circulating monocyte populations, particularly CCR2-expressing monocytes.[8]
Materials:
-
Whole blood collected from experimental mice (e.g., via cardiac puncture)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled antibodies against monocyte and myeloid markers (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-CCR2)[8][9]
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Cell Staining:
-
Wash the remaining cells with FACS buffer.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6C, and anti-CCR2) to identify and phenotype monocyte subsets.[8] Inflammatory monocytes are typically identified as CD11b+Ly6Chi.[9]
-
-
Flow Cytometry Acquisition: Acquire the stained cell samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of total monocytes and specific subsets, such as CCR2+ inflammatory monocytes.
Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating a CCR2 antagonist in ApoE-/- mice.
Logical Relationship
Caption: The logical framework for the therapeutic action of a CCR2 antagonist in atherosclerosis.
References
- 1. A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of CCR2 antagonists is a significant area of therapeutic research. A fundamental method for characterizing the affinity of these antagonists is the radioligand binding assay. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of novel CCR2 antagonists.
Data Presentation: Quantitative Analysis of CCR2 Antagonist Activity
The binding affinity of CCR2 antagonists is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is determined from competitive binding assays and subsequently converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation. The following table summarizes quantitative data for representative CCR2 antagonists.
| Compound Name | Radioligand | Cell Line | Parameter | Value | Reference |
| INCB3344 | [125I]CCL2 | U2OS-CCR2 | pIC50 | 7.2 ± 0.2 | [1] |
| JNJ-41443532 | [125I]-CCL2 | HEK293-CCR2 | IC50 | 37 nM | [2] |
| SD-24 | [3H]CCR2-RA-[R] | U2OS-CCR2 | pKi | 9.0 ± 0.1 | [1] |
| Compound 7 | [3H]CCR2-RA-[R] | U2OS-CCR2 | pKi | 7.1 ± 0.05 | [3][4] |
| Compound 14 | [3H]CCR2-RA-[R] | U2OS-CCR2 | pIC50 | 7.5 ± 0.07 | [3][4] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol details a competitive binding assay to measure the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor expressed on cell membranes.
1. Materials and Reagents
-
Cells: HEK293, CHO, or U2OS cells stably expressing human CCR2.[2][5]
-
Test Compounds: CCR2 antagonists at various concentrations.
-
Non-labeled Ligand: Unlabeled CCL2 or a known high-affinity CCR2 antagonist for determining non-specific binding.[6]
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl2, 1 M NaCl, pH 7.4.
-
Equipment:
2. Membrane Preparation
-
Culture CCR2-expressing cells to approximately 70-80% confluency.[5]
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and intact cells.[7]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method such as the BCA assay.
-
Store the membrane preparations in aliquots at -80°C.
3. Binding Assay Procedure
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 50 µL of radioligand, and 25 µL of membrane preparation.
-
Non-specific Binding: 25 µL of a high concentration of non-labeled ligand (e.g., 1 µM unlabeled CCL2), 50 µL of radioligand, and 25 µL of membrane preparation.
-
Competitive Binding: 25 µL of test compound at various concentrations, 50 µL of radioligand, and 25 µL of membrane preparation.
-
-
The final concentration of the radioligand should be at or below its Kd for the receptor.[2]
-
Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[2][5]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.[2] This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[2]
-
Dry the filter mats.[6]
-
Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[2][6]
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).[6]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including PI3K/Akt, JAK/STAT, and MAPK, which regulate cellular responses such as migration, proliferation, and survival.[9][10]
Caption: Schematic of the CCR2 signaling cascade initiated by CCL2 binding.
Experimental Workflow for CCR2 Radioligand Binding Assay
The following diagram illustrates the key steps involved in the radioligand binding assay for the evaluation of CCR2 antagonists.
Caption: Workflow for the CCR2 radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: CCR2 Antagonist 4 Hydrochloride in Cancer Immunotherapy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine ligand 2 (CCL2)-CCR2 signaling axis is a critical pathway in the tumor microenvironment (TME). It primarily orchestrates the recruitment of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived suppressor cells (M-MDSCs), from the bone marrow to the tumor site. These cells foster tumor progression, angiogenesis, invasion, and resistance to therapy, creating a profoundly immunosuppressive landscape.
Targeting this axis presents a promising therapeutic strategy to remodel the TME and enhance anti-tumor immunity. CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1 hydrochloride, is a potent and specific small molecule inhibitor of the CCR2b receptor. These notes provide an overview of its mechanism, preclinical data, and detailed protocols for its application in cancer immunotherapy research.
Mechanism of Action
This compound functions by binding to the CCR2b receptor, thereby blocking the interaction with its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). This inhibition prevents the activation of downstream signaling cascades crucial for cell migration, survival, and proliferation.
As a G-protein coupled receptor (GPCR), CCR2 activation by CCL2 initiates several key signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/AKT pathway
-
Mitogen-activated protein kinase (MAPK) pathway
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway
By blocking the initial ligand-receptor interaction, CCR2 antagonist 4 effectively neutralizes these pro-tumorigenic signals.
Application Notes and Protocols: CCR2 Antagonist 4 Hydrochloride for Blocking CCL2-Mediated Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor 2 (CCR2), are central players in the inflammatory response.[1][2][3] The CCL2/CCR2 signaling axis governs the migration and infiltration of monocytes and macrophages into tissues during inflammation, and its dysregulation is implicated in a wide range of pathological conditions, including chronic inflammatory diseases, cancer, and fibrosis.[1][2][4] CCR2 is a G protein-coupled receptor (GPCR) that, upon binding CCL2, initiates a cascade of intracellular signaling events promoting cell migration, survival, and proliferation.[2][4][5]
CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1 hydrochloride, is a potent and specific small-molecule antagonist of the CCR2b isoform.[6][7][8] By competitively inhibiting the binding of CCL2 to CCR2, this compound effectively blocks the downstream signaling pathways and the subsequent recruitment of CCR2-expressing cells.[4][7] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro experiments to block CCL2-mediated effects.
Mechanism of Action
The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins.[4] This initiates several key downstream signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival and proliferation.[1][2]
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in regulating the expression of genes related to inflammation and immune responses.[2][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Plays a role in cell migration and cytokine production.[2][9]
This compound acts by binding to CCR2, thereby preventing the interaction with CCL2 and inhibiting the activation of these downstream signaling cascades.[7][10] This blockade of CCL2-mediated signaling ultimately inhibits the chemotactic response of monocytes and macrophages, reducing their infiltration into sites of inflammation.[4][6]
Data Presentation
The following tables summarize the quantitative data for this compound based on in vitro assays.
| Parameter | Value | Cell Line/System |
| IC50 (CCR2b binding) | 180 nM | Not specified |
| IC50 (MCP-1-induced chemotaxis) | 24 nM | Not specified |
| Effective Concentration (Inhibition of cell proliferation) | 0-20 nM | A549 (human non-small cell lung cancer)[11] |
| Effective Concentration (Inhibition of cell migration) | 10 nM | A549 (human non-small cell lung cancer)[11][12] |
| Effective Concentration (Inhibition of cell invasion) | 10 nM | A549 (human non-small cell lung cancer)[11][12] |
Visualizations
Signaling Pathway Diagram
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A general workflow for the in vitro characterization of this compound.
Experimental Protocols
Cell Viability/Proliferation Assay (WST-1)
This protocol is designed to assess the effect of this compound on CCL2-induced cell proliferation.
Materials:
-
CCR2-expressing cells (e.g., A549)
-
Complete culture medium (e.g., RPMI 1640 with 10% FCS)
-
Serum-free or low-serum medium (e.g., RPMI 1640 with 1% FCS)
-
Recombinant Human CCL2 (rhCCL2)
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000 cells per well in complete culture medium and incubate for 48 hours.
-
Starve the cells by replacing the medium with serum-free or low-serum medium and incubate for 12 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-20 nM) for 30 minutes.[11]
-
Add rhCCL2 to the wells at a concentration known to induce proliferation (e.g., 50 ng/mL).[11]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
Add 10 µL of WST-1 reagent to each well and incubate for 4 hours.[12]
-
Measure the absorbance at 450 nm using a plate reader.[11]
Chemotaxis Assay (Transwell Migration Assay)
This protocol evaluates the ability of this compound to inhibit CCL2-mediated cell migration.
Materials:
-
CCR2-expressing cells (e.g., A549)
-
Serum-free medium
-
Recombinant Human CCL2 (rhCCL2)
-
This compound
-
24-well Transwell inserts (5 or 8 µm pore size)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture cells to 70-80% confluency, then harvest and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.[12]
-
Pre-incubate the cell suspension with the desired concentration of this compound (e.g., 10 nM) or vehicle control for 2 hours.[12]
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing a chemoattractant concentration of rhCCL2 (e.g., 50 ng/mL).[12]
-
Place the Transwell insert into the well.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.[12]
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.[12]
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[12]
-
Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.[12]
-
Count the number of migrated cells in several representative fields under a microscope.
Cell Invasion Assay (Matrigel Invasion Assay)
This protocol assesses the effect of this compound on the invasive potential of cells through a basement membrane matrix.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel basement membrane matrix
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.[12]
-
Follow steps 1 through 9 of the Chemotaxis Assay protocol.[11][12]
Note: The specific concentrations of CCL2 and this compound, as well as incubation times, may need to be optimized for different cell lines and experimental conditions.
Conclusion
This compound is a valuable research tool for investigating the role of the CCL2/CCR2 signaling axis in various biological and pathological processes. Its high potency and specificity make it an excellent candidate for in vitro and in vivo studies aimed at understanding and potentially treating inflammatory diseases, cancer, and other conditions driven by monocyte and macrophage infiltration. The protocols provided herein offer a starting point for researchers to explore the inhibitory effects of this compound on CCL2-mediated cellular responses.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"CCR2 antagonist 4 hydrochloride" solubility in DMSO and other solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing CCR2 antagonist 4 hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experiments, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Teijin compound 1 hydrochloride, is a potent and specific small molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2] It is primarily used in research to block the CCR2 signaling pathway, which is instrumental in the recruitment of monocytes and macrophages to sites of inflammation. This makes it a valuable tool for studying a variety of inflammatory diseases and cancer.[3]
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2] However, it is characterized as a hydrophobic molecule, indicating low solubility in aqueous solutions such as cell culture media.[3] The precise aqueous solubility is not extensively published and should be determined empirically for your specific experimental conditions.[3]
Q3: Why is my this compound precipitating when added to cell culture media?
A3: Precipitation of hydrophobic compounds like this compound in aqueous media is a frequent challenge.[3] This typically happens when the final concentration of the compound surpasses its solubility limit in the media. Several factors can contribute to this, including a high final concentration, improper dilution techniques (e.g., "solvent shock" from adding a concentrated DMSO stock directly to the media), interactions with media components, and shifts in temperature or pH.[3]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To prevent solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture should be kept as low as possible, generally below 0.5%, with an ideal concentration of 0.1% or less.[4]
Data Presentation
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 | 524.86 | Ultrasonic assistance may be needed.[1][2] |
| Methanol | 125 | 262.43 | Ultrasonic assistance may be needed.[2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 | ≥ 4.37 | For in vivo use; forms a clear solution.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 | ≥ 4.37 | For in vivo use; forms a clear solution.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 | ≥ 4.37 | For in vivo use; forms a clear solution.[2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | DMSO Quality: DMSO is hygroscopic and can absorb moisture, reducing its efficacy. | Use anhydrous, high-purity DMSO from a freshly opened bottle.[4] |
| Slow Dissolution: The compound may dissolve slowly at room temperature. | Gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution.[3][4] | |
| Precipitation in Aqueous Media | "Solvent Shock": Direct dilution of a concentrated DMSO stock into a large volume of aqueous media. | Perform a serial dilution. Create an intermediate dilution in a small volume of pre-warmed media before adding it to the final volume.[3] |
| Localized High Concentration: Adding the stock solution too quickly. | Add the compound stock drop-wise to the media while gently swirling or vortexing to ensure rapid dispersion.[3] | |
| Concentration Exceeds Solubility: The desired final concentration is too high for the aqueous medium. | Lower the final concentration of the antagonist. If a high concentration is necessary, consider using a solubilizing agent like BSA.[3] | |
| Inconsistent Experimental Results | Incomplete Dissolution: The compound is not fully dissolved in the stock solution. | Visually inspect all solutions for any signs of precipitation before each experiment. Ensure the stock solution is clear.[4] |
| Precipitation Over Time: The compound may precipitate out of the solution during incubation. | Pre-warm the cell culture media to 37°C before adding the compound and minimize temperature fluctuations.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[3]
-
Adding Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired high-concentration stock solution (e.g., 10 mM or 50 mM).[3]
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or briefly sonicate to ensure the compound is fully dissolved.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media (Adapted from General Procedures)
This protocol provides a method to empirically determine the maximum soluble concentration of this compound in a specific cell culture medium.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the antagonist in 100% DMSO as described in Protocol 1.[4]
-
Pre-warm Media: Warm your complete cell culture medium (including serum or other supplements) to 37°C.[4]
-
Serial Dilution: In a series of sterile microcentrifuge tubes or a 96-well plate, prepare serial dilutions of the compound in the pre-warmed medium. Aim for a range of final concentrations (e.g., from 1 µM to 100 µM).[4]
-
Equilibration: Incubate the dilutions at 37°C for a period relevant to your experimental timeline (e.g., 2 hours).
-
Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Visualizations
CCR2 Signaling Pathway and Inhibition
Caption: CCR2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
"CCR2 antagonist 4 hydrochloride" stock solution preparation and storage
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CCR2 antagonist 4 hydrochloride in their experiments. Below you will find comprehensive guidance on stock solution preparation, storage, and troubleshooting to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Methanol can also be used.[1][2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound is significantly high in DMSO and methanol, allowing for the preparation of concentrated stock solutions.[1][2] It is important to note that the free base form of CCR2 antagonist 4 has a reported solubility of approximately 50 mg/mL in DMSO.[3][4] For detailed solubility data, please refer to the table below.
Q3: How should I store the solid compound and the prepared stock solution?
A3: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture.[1][2] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5]
Q4: I am observing precipitation when I dilute my DMSO stock solution in aqueous media. What can I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds.[4] To mitigate this, avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution by first creating an intermediate dilution in a small volume of pre-warmed media, and then adding this to the final volume.[4] Adding the compound stock drop-wise while gently swirling can also help ensure even dispersion.[4]
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible.[3] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[3] It is always best to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Solubility in DMSO | 250 mg/mL (524.86 mM) | [1][2] |
| Solubility in Methanol | 125 mg/mL (262.43 mM) | [1][2] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1][2] |
| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months | [1][5] |
| IC50 for CCR2b | 180 nM | [1][6] |
| IC50 for MCP-1-induced chemotaxis | 24 nM | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight: 476.35 g/mol ), weigh 4.76 mg.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[3]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Troubleshooting Insolubility: If the compound is not fully dissolved, you can:
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in DMSO | 1. DMSO Quality: DMSO is hygroscopic and may have absorbed moisture.[3]2. Low Temperature: Dissolution may be slow at room temperature.[3]3. Compound Aggregation: The powder may have formed aggregates. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3]2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[3]3. Use sonication in short bursts to break up particles.[3] |
| Precipitation in cell culture media | 1. "Solvent Shock": Direct dilution of a high-concentration DMSO stock into a large volume of aqueous media.[4]2. Concentration Exceeds Aqueous Solubility: The final concentration in the media is too high.[4]3. Media Components: Interactions with salts or proteins in the media.[4] | 1. Perform a serial dilution. Create an intermediate dilution in a small volume of pre-warmed media before adding to the final volume.[4]2. Lower the final concentration of the antagonist.[4]3. Add the diluted antagonist drop-wise while gently swirling the media.[4] |
| Inconsistent experimental results | 1. Repeated Freeze-Thaw Cycles: Degradation of the compound in the stock solution.[5]2. Inaccurate Pipetting: Errors in preparing dilutions. | 1. Aliquot the stock solution into single-use vials after preparation.[5]2. Calibrate your pipettes regularly and use proper pipetting techniques. |
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing "CCR2 Antagonist 4 Hydrochloride" Dosage for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of "CCR2 antagonist 4 hydrochloride," also known as Teijin compound 1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with "this compound."
| Issue | Possible Cause | Troubleshooting Strategy |
| Low or inconsistent in vivo efficacy | Insufficient drug exposure due to rapid clearance. Small molecule CCR2 antagonists often have a short half-life.[1][2] | - Implement a frequent dosing regimen: A single daily dose is likely insufficient. Consider administering the antagonist every 6-8 hours to maintain plasma concentrations above the effective threshold.[1] - Optimize the formulation for sustained release: Consider using an oil-based vehicle for subcutaneous injection to create a depot effect or utilize implantable osmotic pumps for continuous delivery. |
| Poor solubility leading to incomplete dissolution and inaccurate dosing. | - Follow recommended formulation protocols: Use established vehicle compositions to ensure complete dissolution.[1][3] - Verify dissolution: Before administration, visually inspect the solution for any precipitation. Use a vortex mixer or sonication to aid dissolution if necessary. | |
| Precipitation of the compound in the formulation | The compound's solubility limit in the chosen vehicle has been exceeded. | - Adjust the vehicle composition: Increase the percentage of co-solvents like DMSO or PEG300. - Prepare a lower concentration stock solution: This will reduce the likelihood of precipitation upon dilution into the final vehicle. - Prepare fresh daily: Do not store diluted formulations for extended periods, as precipitation can occur over time. |
| Adverse effects observed in animal models | Vehicle toxicity, particularly at high concentrations of DMSO. | - Minimize DMSO concentration: Keep the final DMSO concentration in the administered formulation below 10%. - Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess any potential adverse effects. |
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" (also known as Teijin compound 1) is a potent and specific small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its mechanism of action involves binding to CCR2 and preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] This inhibition blocks the downstream signaling pathways that lead to the recruitment of monocytes and macrophages to sites of inflammation.
Q2: What is the recommended starting dose for in vivo studies in mice?
A2: A typical starting dose for small molecule inhibitors in mice is in the range of 10-50 mg/kg.[1] However, the optimal dose is highly dependent on the animal model, the disease being studied, and the route of administration. It is strongly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How often should "this compound" be administered in vivo?
A3: Due to the presumed short half-life of many small molecule CCR2 antagonists, a frequent dosing schedule is often necessary to maintain therapeutic drug levels.[1][2] Administration every 6 to 8 hours is a common recommendation.[1] For example, studies with a similar CCR2 antagonist, RS102895, showed that dosing every 6 hours was effective in blocking monocyte migration, whereas a single daily dose was not.[2][4]
Q4: How should I prepare "this compound" for in vivo administration?
A4: "this compound" has limited aqueous solubility. Therefore, it needs to be formulated in a vehicle containing co-solvents. A common vehicle for intraperitoneal injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) with 0.2% Tween-80 can be used. Always ensure the compound is fully dissolved or homogeneously suspended before administration.
Q5: What are the known in vitro potency values for this antagonist?
A5: "this compound" has an IC50 of 180 nM for CCR2b and an IC50 of 24 nM for inhibiting MCP-1-induced chemotaxis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for "this compound" and a related compound for reference.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 for CCR2b | 180 nM |
| IC50 for MCP-1-induced chemotaxis | 24 nM |
Data sourced from publicly available information.[1]
Table 2: Pharmacokinetic Parameters of a Comparable CCR2 Antagonist (RS102895) in Mice
| Parameter | Value | Species |
| Half-life (t½) | ~1 hour | Mouse |
Disclaimer: This data is for a different CCR2 antagonist (RS102895) and should be used for reference only to guide experimental design for "this compound".[2]
Experimental Protocols
Protocol 1: Preparation of "this compound" for Intraperitoneal (i.p.) Injection
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of "this compound" based on the desired final concentration and volume.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
First, dissolve the "this compound" powder completely in the DMSO portion of the vehicle.
-
Gradually add the PEG300, Tween-80, and saline to the DMSO solution while continuously vortexing.
-
If any precipitation is observed, gently warm the solution or use a sonicator to aid dissolution.
-
Visually inspect the final solution to ensure it is clear and free of any particulate matter before administration.
-
Prepare the formulation fresh on the day of use.
Protocol 2: In Vivo Dose-Response Study in a Mouse Model of Peritonitis
Materials:
-
Prepared "this compound" formulation (from Protocol 1)
-
Vehicle control (prepared as in Protocol 1 without the antagonist)
-
8-12 week old C57BL/6 mice
-
4% Thioglycollate solution
-
Sterile syringes and needles
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6G, anti-Ly6C)
-
Flow cytometer
Procedure:
-
Animal Grouping: Divide mice into multiple groups (n=5-8 per group):
-
Group 1: Vehicle control
-
Group 2: "this compound" (e.g., 10 mg/kg)
-
Group 3: "this compound" (e.g., 25 mg/kg)
-
Group 4: "this compound" (e.g., 50 mg/kg)
-
-
Dosing: Administer the prepared antagonist formulation or vehicle control via i.p. injection at the specified doses. Based on the presumed short half-life, administer the compound 1 hour before the inflammatory challenge and again 6 hours later.
-
Induction of Peritonitis: 1 hour after the first dose of the antagonist, induce peritonitis by i.p. injection of 1 mL of 4% thioglycollate solution.
-
Peritoneal Lavage: 24 hours after thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
Cell Staining and Flow Cytometry:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and count them.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers to identify and quantify monocyte and macrophage populations.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Compare the number and percentage of recruited monocytes/macrophages in the peritoneal fluid between the vehicle-treated and antagonist-treated groups to determine the dose-dependent efficacy of "this compound".
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for optimizing the in vivo dosage of a CCR2 antagonist.
References
Technical Support Center: CCR2 Antagonist 4 Hydrochloride Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing CCR2 antagonist 4 hydrochloride (also known as Teijin compound 1 hydrochloride). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability of this compound in cell culture media, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO. For optimal stability, prepare stock solutions in anhydrous DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This "crashing out" can be caused by several factors:
-
High Final Concentration: The intended experimental concentration may exceed the compound's solubility limit in the aqueous medium.
-
Improper Dilution Technique: Adding a small volume of concentrated DMSO stock directly into a large volume of media can lead to localized high concentrations and precipitation.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce solubility.
-
Temperature and pH: Changes in temperature (e.g., adding to cold media) or pH can affect solubility.
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Dilution: Perform a stepwise dilution by first creating an intermediate dilution in a smaller volume of pre-warmed (37°C) media before adding it to the final volume.[2]
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.[2]
-
Vortexing: Add the antagonist solution to the media while gently vortexing to ensure rapid and even dispersion.
-
Lower Final Concentration: If precipitation persists, the most straightforward solution is to lower the final working concentration of the antagonist.
-
Control DMSO Concentration: Keep the final DMSO concentration in your cell culture low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same final DMSO concentration.
Q3: Is this compound stable in aqueous cell culture media at 37°C over the course of a typical experiment (e.g., 24-72 hours)?
Q4: What factors in cell culture media can affect the stability of this compound?
A4: Several factors can influence the chemical stability of small molecules in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis of susceptible chemical bonds.
-
Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.
-
Media Components: Reactive components such as certain amino acids (e.g., cysteine), vitamins, and metal ions can interact with and degrade the compound.[3]
-
Enzymatic Degradation: If the medium is supplemented with serum, esterases, proteases, and other enzymes can metabolize the antagonist.
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds. It is advisable to protect solutions containing the antagonist from light.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected inhibitory effect in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions for each experiment from a frozen stock. For long-term experiments, consider replenishing the media with fresh antagonist at set intervals. Perform a stability study (see Experimental Protocols section) to determine the compound's half-life in your specific media. |
| Precipitation | Visually inspect the media for any signs of precipitation after adding the antagonist. If observed, follow the steps outlined in FAQ Q2 to optimize the dilution procedure and concentration. |
| Binding to Serum Proteins | If using serum-containing media, the antagonist may bind to proteins like albumin, reducing its free and active concentration.[4] Consider reducing the serum percentage or using serum-free media if your experimental design allows. If serum is necessary, be aware that higher concentrations of the antagonist may be required to achieve the desired biological effect. |
| Incorrect Concentration | Double-check all dilution calculations. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. |
| Binding to Plasticware | Hydrophobic compounds can sometimes adhere to plastic surfaces. Consider using low-binding microplates for your experiments. |
Issue 2: High cell toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of DMSO is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| Compound-Induced Cytotoxicity | The antagonist itself may have cytotoxic effects at higher concentrations. Perform a dose-response experiment to determine the concentration range that effectively inhibits CCR2 signaling without causing significant cell death. |
| Degradation Products are Toxic | If the antagonist degrades over time, its breakdown products could be toxic to the cells. This underscores the importance of assessing the compound's stability. |
Quantitative Data Summary
Specific quantitative stability data for this compound in cell culture media is not publicly available. Researchers are encouraged to perform their own stability studies to determine the half-life under their specific experimental conditions. The following table provides a template for how such data could be presented.
| Cell Culture Medium | Serum Concentration (%) | Incubation Temperature (°C) | Half-life (t½) in hours | % Degradation at 24h | % Degradation at 48h | % Degradation at 72h |
| DMEM | 10 | 37 | Data not available | Data not available | Data not available | Data not available |
| RPMI-1640 | 10 | 37 | Data not available | Data not available | Data not available | Data not available |
| DMEM/F-12 | 5 | 37 | Data not available | Data not available | Data not available | Data not available |
| Serum-Free Medium | 0 | 37 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with desired serum concentration
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Analytical column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final desired experimental concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Incubation: Aliquot the working solution into sterile, low-binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator. The t=0 sample represents 100% of the initial concentration.
-
Sample Preparation for Analysis:
-
Immediately after collection, stop any potential further degradation by freezing the samples at -80°C until analysis.
-
Prior to analysis, thaw the samples.
-
Perform a protein precipitation step if the medium contains serum. A common method is to add 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the HPLC or LC-MS system.
-
-
HPLC or LC-MS Analysis:
-
Develop an analytical method to separate and quantify this compound. This will typically involve a C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solvent (e.g., water with 0.1% formic acid).
-
Generate a standard curve using known concentrations of the antagonist to quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the antagonist remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time.
-
Determine the degradation kinetics and calculate the half-life (t½) of the compound in the cell culture medium.
-
Visualizations
References
Preventing precipitation of "CCR2 antagonist 4 hydrochloride" in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of "CCR2 antagonist 4 hydrochloride" in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as Teijin compound 1 hydrochloride, is a potent and specific small-molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2][3] In research, it is primarily used to block the CCR2 signaling pathway, which plays a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1] This makes it a valuable tool for studying inflammatory diseases, cancer, and other conditions where this pathway is implicated.[1]
Q2: What is the general solubility of this compound?
This compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media and buffers.[1] However, it is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[4][5] The exact aqueous solubility can vary depending on the specific experimental conditions and should be determined empirically.[1]
Q3: Why am I observing precipitation when I add this compound to my aqueous solution?
Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue.[1] Several factors can cause the compound's concentration to exceed its solubility limit, leading to it "crashing out" of the solution:
-
High Final Concentration: The intended experimental concentration may be higher than the compound's solubility in the aqueous medium.[1]
-
Improper Dilution ("Solvent Shock"): Adding a concentrated DMSO stock directly to the full volume of aqueous media can cause a rapid change in solvent polarity, leading to precipitation.[1]
-
Localized High Concentration: Failure to disperse the compound quickly and evenly can create localized areas of high concentration that exceed the solubility limit.[1]
-
Media/Buffer Components: Interactions with salts, proteins, and other components in the media can decrease the compound's solubility.[1]
-
pH and Temperature Shifts: Changes in pH and temperature can significantly affect the solubility of the compound.[1]
Troubleshooting Guide: Preventing Precipitation
This guide provides solutions to common issues encountered with the solubility of this compound.
Issue 1: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
-
Possible Cause: Solvent shock due to improper dilution.
-
Solution:
-
Perform Serial or Intermediate Dilutions: Instead of adding the concentrated stock directly, first create an intermediate dilution of the stock in a small volume of pre-warmed media or buffer. Then, add this intermediate dilution to the final volume.[1]
-
Gradual Addition and Mixing: Add the stock solution drop-wise to the aqueous medium while gently swirling or vortexing to ensure rapid and even dispersion.[1]
-
Issue 2: Precipitate forms over time in the final working solution.
-
Possible Cause: The final concentration exceeds the compound's solubility limit under the specific experimental conditions.
-
Solution:
-
Lower the Final Concentration: The most direct solution is to reduce the final concentration of the antagonist.[1]
-
Use Solubilizing Agents (Co-solvents and Excipients): If a high concentration is necessary, consider using formulation strategies with co-solvents and surfactants to increase solubility.[6] For in vivo studies, specific formulations have been developed (see Table 2).
-
Incorporate a Carrier Protein: For cell culture experiments, especially in serum-free media, adding a carrier protein like bovine serum albumin (BSA) can help enhance solubility through protein binding.[1]
-
pH Adjustment: Since the compound is a hydrochloride salt, its solubility is likely pH-dependent.[7] Ensure your medium is properly buffered to maintain a stable pH.[1] Adjusting the pH of the final solution may improve solubility, but be mindful of potential effects on your experimental system.
-
Issue 3: Inconsistent results or loss of inhibitory effect.
-
Possible Cause: Compound degradation or precipitation leading to a lower effective concentration.
-
Solution:
-
Proper Stock Solution Handling: Prepare fresh working solutions for each experiment.[8] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Confirm Solubility: Before conducting your experiment, visually inspect your final working solution for any signs of precipitation. You can also perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 2).
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (113.67 mM)[1][5] | Ultrasonic assistance may be needed.[4] |
| Methanol | 125 mg/mL (262.43 mM)[4] | Ultrasonic assistance may be needed.[4] |
| Aqueous Solutions | Low solubility[1] | Must be determined empirically for specific conditions.[1] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Components | Final Concentration | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies | ≥ 2.08 mg/mL (4.37 mM)[4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Varies | ≥ 2.08 mg/mL (4.37 mM)[4] |
| 10% DMSO, 90% Corn Oil | Varies | ≥ 2.08 mg/mL (4.37 mM)[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Aseptically add the required volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or briefly sonicate to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[8] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
This protocol helps empirically determine the highest concentration of CCR2 antagonist 4 that remains soluble in your specific experimental medium.
-
Prepare Stock Solution: Prepare a 10 mM stock solution in 100% DMSO as described in Protocol 1.[1]
-
Prepare Serial Dilutions:
-
In a series of sterile tubes, prepare serial dilutions of the compound in your pre-warmed aqueous medium.
-
To minimize precipitation, perform a two-step dilution for each concentration. First, create an intermediate dilution in a small volume of the medium, then add that to the final volume.[1]
-
Include a vehicle control containing the same final concentration of DMSO as your highest compound concentration.
-
-
Incubation and Observation:
-
Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment.
-
Visually inspect each tube for any signs of precipitation (e.g., cloudiness, crystals, film). The highest concentration that remains clear is your maximum working concentration under these conditions.
-
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of its antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Efficacy of CCR2 Antagonist 4 Hydrochloride In Vitro
Welcome to the technical support center for CCR2 antagonist 4 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to the in vitro efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected in vitro potency values?
A1: this compound, also known as Teijin compound 1 hydrochloride, is a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by blocking the binding of the chemokine CCL2 (also known as MCP-1) to its receptor CCR2, thereby inhibiting downstream signaling pathways that lead to monocyte and macrophage recruitment.[4][5][6]
The reported half-maximal inhibitory concentration (IC50) values are crucial for gauging experimental success:
It is important to note that these values are typically determined under specific, often serum-free, experimental conditions.[8]
Troubleshooting Guide: Low or No Efficacy
This guide addresses common problems encountered when "this compound" shows lower than expected efficacy in in vitro assays.
Issue 1: Higher than expected IC50 value or complete loss of activity.
Possible Cause 1: Serum Protein Binding
-
Explanation: Small molecule antagonists like this compound can bind to serum proteins, most notably albumin.[8] This sequestration reduces the free concentration of the antagonist available to bind to the CCR2 receptor on the cell surface, leading to a decrease in apparent potency.[8]
-
Troubleshooting Steps:
-
Quantify the Serum Effect: Perform a dose-response experiment in both serum-free and serum-containing (e.g., 10% FBS) media to determine the fold-shift in the IC50 value.[8]
-
Standardize Pre-incubation: Pre-incubate the cells with the antagonist in the serum-containing medium for a consistent period before adding the chemoattractant (CCL2).[8]
-
Use a Single Serum Lot: For a series of related experiments, use the same batch of serum to minimize variability.[8]
-
Possible Cause 2: Compound Solubility and Stability
-
Explanation: this compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.[9] Precipitation of the compound will lead to a lower effective concentration. The compound's stability can also be affected by improper storage.
-
Troubleshooting Steps:
-
Proper Dissolution: The compound is soluble in DMSO at ≥ 50 mg/mL.[9] Ensure the compound is fully dissolved in DMSO before preparing further dilutions in aqueous media.[9]
-
Avoid "Solvent Shock": When diluting the DMSO stock into your aqueous buffer or media, do so in a stepwise manner to prevent precipitation.[9] Add the compound stock drop-wise while gently vortexing.[9]
-
Correct Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed storage, away from moisture.[1] Avoid repeated freeze-thaw cycles.[9]
-
Possible Cause 3: Cell Health and Receptor Expression
-
Explanation: The efficacy of the antagonist is dependent on the health of the cells and the density of CCR2 on the cell surface.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase.
-
Confirm CCR2 Expression: Confirm and quantify the surface expression of CCR2 on your target cells using methods like flow cytometry or Western blotting.[10]
-
Assess Functional Signaling: Perform a functional assay, such as a calcium flux assay, in response to CCL2 to confirm that the receptor is functionally coupled to downstream signaling pathways.[10]
-
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in Experimental Conditions
-
Explanation: Minor variations in experimental parameters can lead to significant differences in results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent incubation times, temperatures, and CCL2 concentrations across all experiments.[8]
-
Use a Consistent CCL2 Concentration: Use a consistent concentration of CCL2, typically at its EC50 to EC80, for stimulation. Higher concentrations of the agonist will shift the IC50 of a competitive antagonist to the right.
-
Consistent Cell Density: Use a consistent cell number for each experiment, as variations can affect the results.
-
Possible Cause 2: Antagonist-Induced CCL2 Accumulation
-
Explanation: CCR2 is involved in the clearance of its ligand, CCL2, from the extracellular environment. When an antagonist blocks this uptake, constitutively secreted CCL2 can accumulate in the culture medium, potentially counteracting the effect of the antagonist.[11]
-
Troubleshooting Steps:
-
Measure CCL2 Levels: If possible, measure the concentration of CCL2 in your cell culture supernatant at the end of the experiment.
-
Consider Assay Duration: Be aware that this effect may be more pronounced in longer-term assays.
-
Issue 3: The observed cellular effect is inconsistent with CCR2 inhibition.
Possible Cause: Off-Target Effects
-
Explanation: While reported to be specific, any small molecule can potentially have off-target effects.[10]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Run a positive control experiment using a known CCR2-dependent assay, such as a chemotaxis assay with a cell line expressing CCR2 (e.g., THP-1) and CCL2 as the chemoattractant.[10]
-
Use a Structurally Unrelated CCR2 Antagonist: To determine if the observed phenotype is due to CCR2 inhibition or an off-target effect, test a structurally different CCR2 antagonist.[10] If the phenotype is reproduced, it is more likely to be a result of on-target CCR2 inhibition.[10]
-
Use a Negative Control Cell Line: Test the antagonist in a cell line that does not express CCR2 to ensure it does not elicit the same response.
-
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Assay Type | Target | Ligand/Stimulus | Parameter | Value | Reference |
| Binding Affinity | Human CCR2b | Radiolabeled CCL2 | IC50 | 180 nM | [1][3][7] |
| Chemotaxis | Human Monocytes | MCP-1/CCL2 | IC50 | 24 nM | [1][3][7] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Transwell Migration Assay)
This functional assay assesses the ability of this compound to inhibit the migration of cells towards a chemoattractant (CCL2).[4][12]
Materials:
-
CCR2-expressing cells (e.g., THP-1, primary human monocytes)[10]
-
Assay Buffer: RPMI with 0.5% BSA (serum-free)[10]
-
Recombinant human CCL2
-
This compound
-
Transwell migration system (e.g., 96-well plate with 5 µm pore size polycarbonate membrane)[10]
Procedure:
-
Cell Preparation:
-
Wash CCR2-expressing cells with serum-free assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.[10]
-
-
Antagonist Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
Add assay buffer containing CCL2 (at a pre-determined optimal concentration, e.g., 10-50 ng/mL) to the lower wells of the transwell plate.[10][13]
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[10][13]
-
Add the pre-incubated cell suspension to the upper chamber of the transwell plate.
-
-
Incubation:
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[12]
-
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the low efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
"CCR2 antagonist 4 hydrochloride" off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving CCR2 antagonist 4 hydrochloride, also known as Teijin compound 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5] It functions by binding to the CCR2 receptor, thereby preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] This blockade disrupts the downstream signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.
Q2: What are the known on-target potencies of this antagonist?
A2: Published in vitro data indicates the following potencies for this compound:
| Target Parameter | Reported IC50 | Cell System |
| CCR2b Binding | 180 nM | Not specified |
| MCP-1 (CCL2)-induced Chemotaxis | 24 nM | Not specified |
Q3: Is a comprehensive off-target profile for this compound publicly available?
A3: Currently, a comprehensive, publicly available off-target screening panel for this compound has not been identified in the scientific literature. While interaction studies suggest high selectivity for CCR2, researchers should be aware of potential off-target effects common to this class of compounds.[6]
Q4: What are the most likely off-target interactions for a CCR2 antagonist?
A4: Due to structural similarities among chemokine receptors, the most common off-target activity for CCR2 antagonists is cross-reactivity with CCR5. Additionally, as with many small molecules, there is a potential for interactions with other G-protein coupled receptors (GPCRs), ion channels (such as the hERG channel, which can have cardiotoxic implications), and cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.[1]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Cellular Phenotype Observed
You are observing a cellular effect in your in vitro assay that is not consistent with the known function of CCR2 inhibition (e.g., unexpected cytotoxicity, changes in cell proliferation).
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: As a positive control, perform a CCR2-dependent functional assay, such as a chemotaxis assay using a CCR2-expressing cell line (e.g., THP-1) and CCL2 as the chemoattractant. This will validate the activity and potency of your compound lot.
-
Use a Structurally Unrelated CCR2 Antagonist: To differentiate between on-target and potential off-target effects, test a CCR2 antagonist with a different chemical scaffold (e.g., INCB3344).[1] If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Negative Control Cell Line: Use a cell line that does not express CCR2 to determine if the observed effect is independent of the primary target.
-
General Cytotoxicity Assay: If you observe changes in cell viability, perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to assess the compound's general toxicity profile in your cell system.
-
Issue 2: Discrepancy in Antagonist Potency Between Human and Rodent Models
The antagonist shows high potency in human cell lines but significantly lower potency in your in vivo rodent model.
-
Possible Cause: There are known species-specific differences in the amino acid sequences of the CCR2 receptor, particularly within the binding pocket for small molecule antagonists.[7] This can lead to marked differences in binding affinity and functional potency.
-
Troubleshooting Steps:
-
Verify Species-Specific Potency: If possible, perform an in vitro binding or functional assay using cells expressing the rodent CCR2 receptor to determine the IC50 of the antagonist for the specific species being used in your in vivo studies.
-
Consult Literature for Mouse-Active Antagonists: Be aware that many CCR2 antagonists have lower affinity for rodent CCR2.[7] If your research requires a potent rodent-active compound, you may need to consider alternative antagonists that have been validated in these models.
-
Issue 3: Elevated Levels of CCL2 Detected After Antagonist Treatment
You have observed an unexpected increase in CCL2 concentrations in your cell culture supernatant or in plasma from in vivo studies after treatment with the CCR2 antagonist.
-
Possible Cause: This phenomenon is known as antagonist-induced ligand accumulation. The CCR2 receptor plays a role in the clearance of its ligand, CCL2, through internalization and degradation. By blocking the receptor, the antagonist prevents this uptake, leading to an accumulation of CCL2 in the extracellular environment.
-
Considerations:
-
This is an important factor to consider when interpreting data, as the elevated CCL2 levels could potentially overcome the antagonist's blockade if receptor occupancy is not sufficiently high and sustained.
-
When measuring pharmacodynamic effects, consider that total CCL2 levels may be elevated, and this should be interpreted in the context of receptor blockade.
-
Experimental Protocols
Protocol: In Vitro Monocyte Chemotaxis Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on CCL2-induced monocyte migration.
1. Cell Preparation:
- Culture a CCR2-expressing monocytic cell line (e.g., THP-1) according to standard protocols.
- On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum assay medium at a concentration of 1 x 10^6 cells/mL.
- Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
2. Chemotaxis Chamber Setup:
- Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size).
- In the lower wells of the chamber, add assay medium containing CCL2 (at a pre-determined optimal concentration, often in the 10-100 ng/mL range) or medium alone (as a negative control).
- Place the membrane over the lower wells and add the pre-incubated cell suspension to the upper wells.
3. Incubation and Analysis:
- Incubate the chamber at 37°C in a humidified incubator for 1-3 hours.
- After incubation, remove the non-migrated cells from the top of the membrane.
- Fix and stain the migrated cells on the underside of the membrane (e.g., using a Diff-Quik stain).
- Count the number of migrated cells in several high-power fields for each well.
- Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: CCR2 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy CCR2 antagonist 4 [smolecule.com]
- 7. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal concentration of "CCR2 antagonist 4 hydrochloride" for chemotaxis inhibition
Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with CCR2 antagonist 4 hydrochloride (also known as Teijin compound 1 hydrochloride). This guide provides detailed troubleshooting advice and frequently asked questions to assist you in determining the optimal concentration for chemotaxis inhibition and navigating potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit chemotaxis?
A1: this compound is a potent and specific small molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2] Its mechanism of action involves blocking the binding of the chemokine CCL2 (Monocyte Chemoattractant Protein-1 or MCP-1) to its primary receptor, CCR2.[1][3] This interaction is critical for the directed migration (chemotaxis) of monocytes, macrophages, and other immune cells to sites of inflammation.[4][5] By competitively binding to CCR2, the antagonist prevents the receptor's activation and the subsequent intracellular signaling cascades that lead to cell migration.[3][6]
Q2: What is a typical effective concentration range for this antagonist in a chemotaxis assay?
A2: The effective concentration will vary depending on the cell type and specific experimental conditions. However, published data indicates that this compound potently inhibits MCP-1-induced chemotaxis with an IC50 value of approximately 24 nM.[2][7][8] Therefore, a good starting point for a dose-response experiment would be a concentration range that brackets this value (e.g., 0.1 nM to 1000 nM).[1]
Q3: Which cell types are suitable for a chemotaxis inhibition assay with this antagonist?
A3: The most critical factor for cell selection is the expression of the CCR2 receptor.[5] Commonly used and appropriate cell types include:
-
Primary monocytes: These are physiologically relevant cells that naturally express CCR2.[5][6]
-
Human monocytic cell lines: THP-1 is a frequently used and reliable cell line that endogenously expresses CCR2.[1][5][9]
-
Primary macrophages or macrophage-like cell lines. [5]
-
Other cell lines engineered to express CCR2. [5] It is highly recommended to verify CCR2 expression on your chosen cell line, for instance by using flow cytometry, before commencing experiments.[5]
Q4: What are the essential controls for a chemotaxis inhibition experiment?
A4: To ensure the validity and proper interpretation of your results, the following controls are essential:[5]
-
Negative Control (Basal Migration): Cells in the upper chamber with only medium (no chemoattractant) in the lower chamber. This measures random, undirected cell movement.
-
Positive Control (Maximal Chemotaxis): Cells in the upper chamber with the chemoattractant (e.g., CCL2) in the lower chamber, without any antagonist. This confirms the cells are responsive and the assay is functioning correctly.
-
Vehicle Control: Cells pre-treated with the same solvent (e.g., DMSO) used to dissolve the antagonist, migrating towards the chemoattractant. This control accounts for any potential effects of the vehicle on cell migration.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key inhibitory activities of this compound from in vitro assays.
| Assay Type | Target | Chemoattractant | Cell Type | IC50 Value | Reference |
| MCP-1 Induced Chemotaxis | CCR2b | MCP-1 (CCL2) | Not Specified | 24 nM | [7][8][9] |
| CCR2b Binding Assay | CCR2b | Not Applicable | Not Specified | 180 nM | [7][8][9] |
Experimental Protocols
Detailed Methodology for a Transwell Chemotaxis Inhibition Assay
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting CCL2-induced chemotaxis.
Materials and Reagents:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)[9]
-
This compound
-
Recombinant Human CCL2 (MCP-1)[9]
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA or 1% FBS)[3][6]
-
Transwell inserts (e.g., 5 µm pore size for monocytes)[3][9]
-
24-well companion plates
-
Fixation solution (e.g., methanol)[6]
-
Staining solution (e.g., Hemacolor or DAPI)[6]
-
Appropriate solvent for the antagonist (e.g., DMSO)[9]
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to a confluency of 70-80%.[9]
-
The day before the assay, serum-starve the cells by culturing them in a medium with low (e.g., 0.5-1%) or no serum for 12-24 hours. This enhances their responsiveness to the chemoattractant.[9]
-
On the day of the assay, harvest the cells and resuspend them in serum-free chemotaxis medium at a concentration of 1 x 10^6 cells/mL.[9]
-
-
Antagonist Pre-treatment:
-
Assay Setup:
-
To the lower wells of the 24-well plate, add 600 µL of chemotaxis medium containing the pre-determined optimal concentration of CCL2 (e.g., 10-50 ng/mL).[3][9]
-
Include negative control wells containing only chemotaxis medium.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.[3]
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.[6]
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.[9]
-
Stain the migrated cells with an appropriate stain (e.g., Crystal Violet or a fluorescent dye like DAPI).[9]
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope and calculate the average.[9] Alternatively, if using a stain like Crystal Violet, you can elute the stain and measure the absorbance with a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
"CCR2 antagonist 4 hydrochloride" half-life and multi-dose regimen considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR2 antagonist 4 hydrochloride (also known as Teijin compound 1).
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and what are the considerations for a multi-dose regimen?
A1: Detailed pharmacokinetic (PK) data for this compound, including its specific half-life in various species, are not extensively available in the public domain. Preclinical development of a CCR2 antagonist would typically involve assessments of its absorption, distribution, metabolism, and excretion (ADME) to determine its pharmacokinetic profile.
For context, another CCR2 antagonist, RS102895, was found to have a short half-life of approximately 1 hour in mice. This necessitated a multi-dose regimen, with administration every 6 hours, to maintain plasma concentrations sufficient for continuous inhibition of monocyte migration. When designing in vivo studies with this compound, it is crucial to first perform pharmacokinetic studies to determine its half-life. This will inform the appropriate dosing interval needed to maintain therapeutic concentrations and achieve the desired pharmacodynamic effect.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and specific inhibitor of the C-C chemokine receptor type 2 (CCR2). It functions by binding to the CCR2b isoform, which prevents the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This blockade inhibits the downstream intracellular signaling cascades that lead to the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. Key binding interactions have been identified with residues such as Ile263, Thr292, Glu291, and His121 within the transmembrane domains of CCR2.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in chemotaxis assays | Cell viability issues | Ensure high viability of CCR2-expressing cells (e.g., THP-1 monocytes) before starting the assay. |
| Suboptimal CCL2 concentration | Perform a dose-response curve for CCL2 to determine the optimal concentration for inducing chemotaxis. | |
| Incorrect incubation times | Optimize the pre-incubation time of cells with the antagonist and the duration of the chemotaxis assay. | |
| Low potency observed in in vivo studies | Inadequate dosing regimen | As mentioned in the FAQ, the half-life of the compound is critical. A short half-life may require more frequent dosing to maintain effective concentrations. |
| Poor bioavailability | Investigate different routes of administration or formulation strategies to improve drug exposure. | |
| Species-specific differences in CCR2 | Confirm the potency of the antagonist on the CCR2 of the animal model being used, as there can be variations between species. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | CCR2b | IC50 | 180 |
| Chemotaxis | MCP-1-induced | IC50 | 24 |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR2 receptor. It typically involves a competition experiment between the unlabeled antagonist and a radiolabeled CCR2 ligand.
Protocol Details:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human CCR2b.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with
-
In vivo formulation of "CCR2 antagonist 4 hydrochloride" using PEG300 and Tween-80
This technical support center is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to the in vivo formulation of "CCR2 antagonist 4 hydrochloride" using a vehicle composed of polyethylene (B3416737) glycol 300 (PEG300) and Tween-80. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of the this compound formulation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the final formulation | - Incomplete dissolution of the compound.- Supersaturation upon addition of saline.- Low ambient temperature.- Poor quality of reagents (e.g., wet DMSO). | - Use ultrasonic heating to aid dissolution.[1]- Ensure the stock solution in DMSO is completely clear before proceeding.[1]- Prepare the formulation fresh before each use.[1]- Gently warm the final solution (e.g., to 37°C) before administration.[2]- Use newly opened, anhydrous DMSO.[3] |
| Phase separation (oily droplets appear) | - Improper mixing of Tween-80.- Incorrect ratio of components. | - Vortex thoroughly after the addition of Tween-80 to ensure a stable emulsion.[1]- Double-check the volumes of all components to ensure the correct percentages.[1] |
| High viscosity of the formulation | - High concentration of PEG300. | - This is characteristic of this vehicle. Ensure the use of an appropriate gauge needle for administration to avoid difficulty in injection.[1] |
| Animal distress during or after injection (e.g., vocalization, lethargy) | - High concentration of DMSO may cause local irritation or toxicity.- Rapid injection rate.- Low body temperature of the animal. | - For sensitive or immunocompromised animals, consider reducing the DMSO concentration to 2% and adjusting the saline accordingly (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline).[4]- Administer the injection slowly and steadily.[1] |
| Inconsistent or suboptimal in vivo efficacy | - Insufficient drug exposure due to rapid clearance.- Degradation of the compound. | - Implement a more frequent dosing regimen (e.g., every 6-8 hours) based on the compound's half-life.[5]- Strictly adhere to the standardized preparation protocol.[1]- Prepare fresh formulations for each experiment from a stored, aliquoted DMSO stock.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo studies with this compound?
A standard and generally well-tolerated formulation for poorly soluble compounds like this compound is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7][8] This composition can be adjusted, for example, by lowering the DMSO concentration for sensitive animal models.[4]
Q2: What is the role of each component in the formulation?
-
DMSO (Dimethyl Sulfoxide): A powerful solubilizing agent to dissolve the hydrophobic this compound.[2]
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps to keep the compound in solution when the aqueous component is added.[9][10]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier that enhances the solubility and stability of the formulation, preventing precipitation.[9]
-
Saline (0.9% NaCl): The aqueous base of the formulation, used to bring the formulation to the final volume and ensure it is isotonic.[9]
Q3: What is the correct order for mixing the components of the formulation?
The order of addition is critical to prevent precipitation.[11] The recommended sequence is to first dissolve the this compound in DMSO. Sequentially, add PEG300, followed by Tween-80, and finally, add the saline slowly while mixing.[4][6]
Q4: Can I store the final formulation for later use?
It is highly recommended to prepare the final working solution fresh on the day of the experiment.[1][9] The complex nature of the mixture can lead to instability and precipitation over time. The stock solution of the compound in DMSO can be stored at -20°C or -80°C in single-use aliquots.[3][6]
Q5: How can I be sure my compound is fully dissolved?
The final formulation should be a clear, homogenous solution.[6] Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, gentle warming or brief sonication may be applied.[2][7]
Quantitative Data
Table 1: Illustrative Solubility of this compound in Various Vehicle Compositions
| Formulation ID | Vehicle Composition (v/v/v/v) | Compound Solubility (mg/mL) | Observations |
| CCR2A4-01 | 100% Saline | < 0.1 | Insoluble, forms a suspension |
| CCR2A4-02 | 10% DMSO / 90% Saline | ~0.5 | Precipitation observed over time |
| CCR2A4-03 | 40% PEG300 / 60% Saline | ~1.5 | Clear solution, but may have some viscosity |
| CCR2A4-04 | 5% Tween-80 / 95% Saline | ~0.8 | Opalescent, mild foaming |
| CCR2A4-05 (Recommended) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | Clear, stable solution [4][6] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulation (CCR2A4-05) in Rodents Following a Single Intravenous Dose (e.g., 10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 0.25 |
| AUC (Area Under the Curve) | ng*h/mL | 3500 ± 500 |
| t1/2 (Half-life) | h | 2.5 ± 0.5 |
| CL (Clearance) | mL/h/kg | 2850 ± 400 |
| Vd (Volume of Distribution) | L/kg | 10.3 ± 1.5 |
Note: These values are hypothetical and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Formulation of this compound (1 mL)
Materials:
-
This compound powder
-
DMSO (anhydrous, cell culture grade)
-
PEG300 (USP grade)
-
Tween-80 (Polysorbate 80, USP grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution (25 mg/mL in DMSO):
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add the corresponding volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.[1][2] The solution must be perfectly clear.
-
-
Sequential Addition of Excipients:
-
To prepare 1 mL of the final 2.5 mg/mL formulation, start with 100 µL of the 25 mg/mL stock solution in DMSO.[4][6]
-
Add 400 µL of PEG300 to the DMSO stock solution. Vortex thoroughly until the solution is homogenous.[4][6]
-
Add 50 µL of Tween-80 to the mixture. Vortex again vigorously to ensure the surfactant is evenly dispersed.[4][6]
-
-
Addition of Aqueous Component:
-
Final Check and Use:
-
Vortex one final time to ensure the final formulation is a clear and homogenous solution.
-
Visually inspect the solution for any signs of precipitation or phase separation.
-
Use the freshly prepared formulation for in vivo administration immediately.[1]
-
Visualizations
Caption: Workflow for preparing the this compound in vivo formulation.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for formulation precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Avoiding freeze-thaw cycles for "CCR2 antagonist 4 hydrochloride" aliquots
This technical support center provides guidance on the proper handling and storage of "CCR2 antagonist 4 hydrochloride" to ensure its stability and efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "this compound"?
A1: Proper storage is crucial for maintaining the integrity of the compound. For long-term stability, the solid powder form should be stored at 4°C, sealed from moisture.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q2: Why is it important to avoid freeze-thaw cycles for "this compound" aliquots?
A2: Repeated freeze-thaw cycles can lead to the degradation of the compound.[3] This degradation can result from several factors, including the formation of ice crystals which can affect the compound's structure, and increased exposure to atmospheric moisture and oxygen each time the sample is thawed. This can lead to reduced potency and inconsistent experimental results.[4][5] Aliquoting the stock solution into single-use volumes is the most effective way to prevent this.[3][6]
Q3: How should I prepare stock solutions of "this compound"?
A3: To prepare a stock solution, it is recommended to dissolve the compound in a suitable solvent like DMSO.[2] To aid dissolution, ultrasonic treatment may be necessary.[1][2] It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.
Q4: What is the best practice for creating aliquots of the stock solution?
A4: After preparing the stock solution, it should be immediately divided into smaller, single-use aliquots. Use low-binding polypropylene (B1209903) tubes to minimize loss of the compound. The volume of each aliquot should be appropriate for a single experiment to avoid the need to thaw and re-freeze any remaining solution.
Troubleshooting Guide
Issue 1: I observe precipitation in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing process or the solvent may have absorbed moisture.
-
Solution: Before use, allow the aliquot to completely thaw at room temperature. Gently vortex the tube to ensure the compound is fully redissolved. If precipitation persists, brief sonication may help. To prevent moisture absorption, ensure the vial cap is tightly sealed and allow the vial to reach room temperature before opening.
Issue 2: My experimental results are inconsistent when using the same stock solution.
-
Possible Cause: This could be a sign of compound degradation due to multiple freeze-thaw cycles.
-
Solution: Discard the stock solution that has been subjected to multiple freeze-thaw cycles. Prepare a fresh stock solution from the solid compound and create new single-use aliquots. Always use a fresh aliquot for each experiment to ensure consistency.
Issue 3: I am unsure if my "this compound" is still active.
-
Possible Cause: Improper storage or handling may have led to a loss of potency.
-
Solution: If you suspect degradation, it is best to use a fresh vial of the compound to prepare a new stock solution and aliquots. To verify the activity of a new batch, you can perform a dose-response experiment to determine its IC50 value and compare it to the expected range.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | 2 years | Sealed, away from moisture[7] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Sealed, away from moisture[1][2] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Sealed, away from moisture[1][2] |
Experimental Protocols
Protocol: Preparing Single-Use Aliquots of this compound
-
Materials:
-
"this compound" solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Allow the vial of solid "this compound" to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the solid compound.
-
Vortex the vial thoroughly until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, immediately dispense the stock solution into single-use aliquots in the low-binding polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
"CCR2 antagonist 4 hydrochloride" sonication for complete solubilization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of CCR2 antagonist 4 hydrochloride, with a specific focus on achieving complete dissolution through sonication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper solubilization important?
A1: this compound is a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2).[1] This receptor is a key mediator in the inflammatory response, primarily involved in the recruitment of monocytes and macrophages to sites of inflammation.[2] Proper solubilization is critical for ensuring the accuracy and reproducibility of experimental results, as undissolved compound can lead to inconsistent dosing and inaccurate bioactivity measurements.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3] For in vivo studies, co-solvent systems are often employed, such as a mixture of DMSO, PEG300, Tween-80, and saline.[3]
Q3: I'm observing a precipitate after adding the dissolved compound to my aqueous buffer. What is happening?
A3: This phenomenon, often called "crashing out" or precipitation upon dilution, is common for hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO.[2][4] When the concentrated stock solution is introduced to an aqueous environment, the compound's concentration may exceed its solubility limit in the resulting solvent mixture, causing it to precipitate.[4][5]
Q4: Can I use heating to aid in the dissolution of this compound?
A4: Yes, gentle warming can facilitate the dissolution process. However, it is crucial to use mild heat (e.g., a 37°C water bath) and to be cautious of the compound's thermal stability to avoid degradation.[2][6]
Q5: Is sonication necessary for dissolving this compound?
A5: Sonication is often recommended, and sometimes necessary, to achieve complete solubilization, especially at higher concentrations in solvents like DMSO and Methanol.[3] Sonication uses high-frequency sound waves to agitate the solvent and break down compound aggregates, thereby increasing the rate and extent of dissolution.[7][8]
Troubleshooting Guide: Sonication for Complete Solubilization
Problem: Incomplete dissolution or visible particulates after attempting to dissolve this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Sonication Energy | - Increase the sonication amplitude/power setting on your device.- Ensure the probe is adequately submerged in the solvent but not touching the sides or bottom of the vial.- Use a probe sonicator for more direct and intense energy delivery compared to an ultrasonic bath. |
| Inadequate Sonication Time | - Increase the total sonication time. It is recommended to sonicate in short bursts (e.g., 10-30 seconds on, 30-60 seconds off) to prevent overheating.- Repeat the sonication cycles until the solution is clear. |
| Overheating of the Sample | - Always keep the sample on ice or in a cooling bath during sonication to prevent solvent evaporation and compound degradation.- Use a pulsed sonication setting to allow for heat dissipation between cycles. |
| Poor Solvent Quality | - Use high-purity, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce its solvating power for hydrophobic compounds.[6]- Always use freshly opened solvents for the best results. |
| Compound Concentration Exceeds Solubility Limit | - Even with sonication, there is a maximum solubility limit. If the compound still does not dissolve, you may need to prepare a more dilute solution.- Refer to the quantitative data table below for solubility information. |
| Precipitation After Sonication | - A supersaturated solution may have been formed, which is thermodynamically unstable.[4] If precipitation occurs over time, the solution was likely supersaturated.- Consider preparing a slightly more dilute stock solution for better stability. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents. Note that sonication is often required to reach these concentrations.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 250 mg/mL | 524.86 mM | Sonication required.[3] |
| Methanol | 125 mg/mL | 262.43 mM | Sonication required.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | ≥ 4.37 mM | For in vivo use.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | ≥ 4.37 mM | For in vivo use.[3] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | ≥ 4.37 mM | For in vivo use.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO using Sonication
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Probe sonicator or ultrasonic water bath
-
Ice bucket
Method:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution).
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes to create a suspension.
-
Sonication:
-
Place the microcentrifuge tube in an ice bucket to keep the sample cool throughout the sonication process.
-
If using a probe sonicator, immerse the tip of the probe into the suspension, ensuring it does not touch the sides or bottom of the tube.
-
Apply sonication in short bursts (e.g., 15 seconds on, 30 seconds off) at a moderate power setting.
-
If using an ultrasonic bath, place the tube in the bath and sonicate for 2-5 minute intervals.
-
-
Visual Inspection: After each sonication cycle, visually inspect the solution. If particulates are still visible, vortex the tube and repeat the sonication cycle.
-
Completion: Continue the process until the solution is completely clear and free of any visible solid material.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of its antagonist.
Caption: Troubleshooting workflow for solubilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. hielscher.com [hielscher.com]
- 8. assaygenie.com [assaygenie.com]
Potential for "CCR2 antagonist 4 hydrochloride" to exacerbate inflammation under certain conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "CCR2 antagonist 4 hydrochloride" (also known as Teijin compound 1). The information addresses the potential for this compound to exacerbate inflammation under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific antagonist of the C-C chemokine receptor type 2 (CCR2b). It functions by binding to the CCR2b isoform, which prevents the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1). This blockade inhibits the downstream signaling cascade that leads to the recruitment of monocytes and macrophages to sites of inflammation.
Q2: Under what circumstances could a CCR2 antagonist like this one potentially worsen inflammation?
A2: While generally considered anti-inflammatory, CCR2 antagonists can paradoxically exacerbate inflammation in certain contexts. This is attributed to the dual role of the CCR2/CCL2 signaling axis. For instance, CCR2 is also expressed on regulatory T cells (Tregs), and its blockade can impair their immunosuppressive functions. Documented instances of exacerbated inflammation include specific phases of collagen-induced arthritis in mice and in models of exercise-induced muscle inflammation.[1]
Q3: Are there any failed clinical trials with CCR2 antagonists that might provide insights into their pro-inflammatory potential?
A3: Yes, several clinical trials involving CCR2 antagonists for various inflammatory diseases have not met their primary endpoints. For example, a Phase 3 study of a dual CCR2/CCR5 antagonist, Cenicriviroc, in patients with liver fibrosis was terminated for lack of efficacy. While these failures do not directly prove a pro-inflammatory effect in humans, they highlight the complexity of targeting the CCR2 pathway and suggest that its role in disease pathogenesis is more nuanced than initially understood.
Q4: What are the known downstream signaling pathways of CCR2 that are inhibited by this antagonist?
A4: Upon CCL2 binding, CCR2 activates several downstream signaling pathways. This compound blocks the initiation of these cascades, which include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Crucial for cell survival and proliferation.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in regulating the expression of genes related to inflammation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway (including p38 and ERK): Plays a role in cell migration and cytokine production.
Troubleshooting Guide: Unexpected Pro-inflammatory Effects
This guide is designed to help researchers troubleshoot experiments where the use of this compound results in an unexpected increase in inflammatory markers.
| Issue | Potential Cause | Recommended Action |
| Increased disease severity in a rheumatoid arthritis model (e.g., Collagen-Induced Arthritis). | The timing of antagonist administration is critical. Blockade of CCR2 during the progression phase of arthritis may interfere with the function of regulatory T cells (Tregs), leading to an aggravated immune response. | Consider initiating treatment with the CCR2 antagonist during the early, induction phase of the disease rather than during the established, progression phase. |
| Elevated inflammatory markers (e.g., macrophage infiltration) in a model of sterile inflammation, such as exercise-induced muscle injury. | Inhibition of CCR2 signaling may disrupt the normal resolution of inflammation. CCR2-mediated monocyte recruitment is a crucial step in the transition from a pro-inflammatory to a reparative phase. | Analyze inflammatory markers at multiple time points post-injury to understand the kinetics of the inflammatory response. The exacerbation may be transient, reflecting a delayed but more robust inflammatory peak. |
| Contradictory results compared to published anti-inflammatory effects. | The specific animal model, genetic background of the animals, and the nature of the inflammatory stimulus can all influence the outcome of CCR2 inhibition. The dual role of CCR2 means its net effect is context-dependent. | Carefully review the experimental details of published studies and compare them to your own. Consider if differences in the model system could explain the divergent results. |
| Lack of efficacy or unexpected results in an in vitro assay. | While this compound is potent, issues such as compound stability, solubility, or off-target effects at high concentrations could be a factor. | Confirm the identity and purity of your compound. Perform dose-response experiments to ensure you are using an appropriate concentration. Include positive and negative controls in all assays. |
Quantitative Data Summary
The following tables summarize quantitative data from key studies that have observed pro-inflammatory effects or modulated responses with CCR2 antagonism.
Table 1: Effects of CCR2 Blockade on Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Parameter | Result | Interpretation | | :--- | :--- | :--- | | CCR2 blockade (days 21-36 post-immunization) | Clinical Arthritis Score | Markedly aggravated | Suggests a role for CCR2 in the resolution phase of inflammation. | | CCR2 blockade (days 21-36 post-immunization) | Histological Score | Markedly aggravated | Increased leukocyte infiltration, synovial hyperplasia, and bone/cartilage erosion. | | CCR2 blockade (days 21-36 post-immunization) | Humoral Immune Response (anti-collagen antibodies) | Increased | Indicates an enhanced B-cell response when CCR2 is blocked late in the disease. |
Table 2: Effects of Pharmacological CCR2 Inhibition on Exercise-Induced Inflammation in Mice
| Treatment Group | Tissue | Parameter | Result | Interpretation |
| CCR2 Antagonist | Muscle | Macrophage Infiltration (24h post-exercise) | Promoted | Suggests CCR2 signaling is important for regulating macrophage dynamics after exercise. |
| CCR2 Antagonist | Muscle | Inflammation (immediately post-exercise) | Exacerbated | Indicates an immediate pro-inflammatory effect of CCR2 blockade in this context. |
| CCR2 Antagonist | Kidney, Liver, Adipose | Inflammation (immediately post-exercise) | Exacerbated | Demonstrates a systemic pro-inflammatory effect of CCR2 inhibition following exercise. |
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Model to Assess Pro-inflammatory Potential
-
Objective: To investigate the effect of this compound on the progression of established arthritis.
-
Animal Model: DBA/1 mice.
-
Induction of Arthritis:
-
Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer an intraperitoneal injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Protocol:
-
Begin treatment with this compound or vehicle control on day 21 (at the time of the booster) and continue until day 36.
-
Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Assessment:
-
Monitor mice daily for clinical signs of arthritis and assign a clinical score.
-
At the end of the study (day 36), collect paws for histological analysis of inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Collect blood to measure serum levels of anti-collagen antibodies.
-
2. Exercise-Induced Inflammation Model
-
Objective: To determine the impact of this compound on the inflammatory response to acute exercise.
-
Animal Model: C57BL/6 mice.
-
Exercise Protocol:
-
Acclimate mice to a treadmill for several days before the experiment.
-
On the day of the experiment, have the mice run on the treadmill at a moderate to high intensity for a set duration (e.g., 60 minutes).
-
-
Treatment Protocol:
-
Administer this compound or vehicle control prior to and immediately after the exercise session.
-
-
Assessment:
-
Collect muscle, kidney, liver, and adipose tissues immediately after exercise and at 24 hours post-exercise.
-
Perform quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., TNF-α, IL-6, CCL2).
-
Use immunohistochemistry or flow cytometry to quantify macrophage infiltration in the tissues.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified CCR2 signaling and the inhibitory action of its antagonist.
Caption: Experimental workflow for the Collagen-Induced Arthritis model.
References
"CCR2 antagonist 4 hydrochloride" cross-reactivity with other chemokine receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-reactivity of CCR2 antagonists with other chemokine receptors. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments. For the purpose of providing concrete data, the well-characterized CCR2 antagonist INCB3344 is used as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a CCR2 antagonist?
A1: CCR2 antagonists are typically small molecule inhibitors that block the C-C chemokine receptor 2 (CCR2), a G protein-coupled receptor (GPCR).[1][2] The primary ligand for CCR2 is CCL2, also known as monocyte chemoattrapictant protein-1 (MCP-1).[2][3] By binding to CCR2, the antagonist prevents CCL2 from activating the receptor, thereby inhibiting downstream signaling pathways that lead to the migration of monocytes and macrophages to sites of inflammation.[1][4]
Q2: How is the selectivity of a CCR2 antagonist determined?
A2: The selectivity of a CCR2 antagonist is a critical measure of its potential for off-target effects.[3] It is typically determined by comparing its binding affinity or functional inhibition at CCR2 to a panel of other related receptors, particularly other chemokine receptors like CCR1 and CCR5.[5] Key in vitro assays used for this purpose include radioligand binding assays, chemotaxis assays, and calcium flux assays.[6][7][8] The results are often expressed as IC50 values (the concentration of antagonist required to inhibit 50% of a response) or Ki values (the inhibition constant).[6][7]
Q3: What is the cross-reactivity profile of the representative CCR2 antagonist, INCB3344?
A3: INCB3344 is known to be a potent and highly selective CCR2 antagonist.[3][5][9] It exhibits over 100-fold selectivity for CCR2 over a broad panel of other GPCRs, ion channels, and transporters, including the closely related chemokine receptors CCR1 and CCR5.[3][5] This high selectivity minimizes the potential for off-target effects. The table below summarizes the inhibitory activity of INCB3344 against human and murine CCR2, as well as its lack of activity at other chemokine receptors at high concentrations.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of INCB3344
| Target Receptor | Species | Assay Type | IC50 (nM) | Selectivity Notes |
| CCR2 | Human | Radioligand Binding | 5.1[3][9] | - |
| CCR2 | Murine | Radioligand Binding | 9.5[3][9] | Potent activity in rodents allows for use in preclinical models.[1] |
| CCR2 | Human | Chemotaxis | 3.8[9] | - |
| CCR2 | Murine | Chemotaxis | 7.8[9] | - |
| CCR1 | Murine | Radioligand Binding | >1000[3] | Over 100-fold more selective for CCR2.[3][5] |
| CCR5 | Murine | Radioligand Binding | >3000[3] | Highly selective against the closely related CCR5.[3][5] |
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical CCR2 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Troubleshooting Guide
Problem: My CCR2 antagonist shows unexpected activity on other chemokine receptors in a functional assay.
This could be due to several factors. Follow this troubleshooting guide to identify the potential cause.
Detailed Experimental Protocols
1. Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing information on binding affinity (Ki).[6]
-
Objective: To determine the binding affinity (Ki) of a CCR2 antagonist.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well filter plate, combine the cell membranes, a fixed concentration of radiolabeled CCL2, and varying concentrations of the antagonist.[8][10]
-
Include controls for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled CCL2).[7]
-
Incubate at room temperature for 60-90 minutes.[10]
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.[8]
-
Quantify the radioactivity bound to the filters using a scintillation counter.[8]
-
Calculate the IC50 value from the dose-response curve and convert to a Ki value using the Cheng-Prusoff equation.[7]
-
2. Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant like CCL2.[10]
-
Objective: To determine the functional potency (IC50) of a CCR2 antagonist in inhibiting cell migration.
-
Materials:
-
Procedure:
-
Label the CCR2-expressing cells with a fluorescent dye.[10]
-
Pre-incubate the cells with various concentrations of the antagonist for 30 minutes.[10]
-
In the lower chamber of the chemotaxis plate, add medium containing CCL2.[10]
-
Place the Transwell insert into the lower chamber and add the pre-incubated cells to the upper chamber.[10]
-
Incubate at 37°C for 2-4 hours to allow for cell migration.[10]
-
Remove non-migrated cells from the top of the insert.[10]
-
Quantify the migrated cells in the lower chamber by measuring fluorescence.[10]
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[10]
-
3. Calcium Flux Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium that occurs upon CCL2 binding to CCR2.[6]
-
Objective: To determine the functional potency (IC50) of a CCR2 antagonist in blocking CCL2-induced calcium mobilization.
-
Materials:
-
Procedure:
-
Load the cells with a calcium-sensitive dye.[6]
-
Pre-incubate the cells with varying concentrations of the antagonist.[6]
-
Measure baseline fluorescence using a plate reader.
-
Inject a solution of CCL2 to stimulate the cells and immediately record the change in fluorescence intensity over time.[6]
-
Calculate the antagonist's ability to inhibit the calcium flux and determine the IC50 from the dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
"CCR2 antagonist 4 hydrochloride" hygroscopic properties and handling
This technical support center provides guidance on the hygroscopic properties and proper handling of CCR2 antagonist 4 hydrochloride. Adherence to these guidelines is crucial for ensuring the stability, potency, and accurate use of this compound in research and development.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding environment.[1][2] This can be particularly challenging in humid conditions. For powdered compounds like this compound, this can lead to clumping, difficulty in accurate weighing, and potential degradation.[3]
Q2: How should I store this compound?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container, away from moisture.[1][4] Recommended long-term storage for the solid form is at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Q3: What are the signs that my compound has absorbed moisture?
A3: Visual signs of moisture absorption in a powdered compound include clumping, caking, or the appearance of a wet paste.[1][5] In some cases, a hygroscopic solid can absorb so much water that it dissolves completely, a phenomenon known as deliquescence.[6]
Q4: Can I use the compound if it has absorbed some moisture?
A4: It is not recommended. Moisture absorption can impact the compound's stability and potency, leading to inaccurate experimental results.[3][7] If moisture absorption is suspected, it is best to use a fresh, properly stored vial. While it is technically possible to dry some compounds, this process requires careful heating and may not restore the material to its original state.[1][2]
Q5: What is the best way to handle the compound during an experiment to minimize moisture uptake?
A5: Work quickly and efficiently when weighing and preparing solutions.[1] Minimize the time the container is open to the atmosphere.[2] Using a glove box with a controlled low-humidity environment is ideal for handling highly hygroscopic materials.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in weighing an accurate amount of the powder. | The powder has absorbed moisture, leading to clumping and sticking to weighing instruments.[5] | Use a fresh, unopened vial of the compound. If that is not possible, attempt to break up clumps with a clean, dry spatula inside a low-humidity environment like a glove box.[1] |
| Inconsistent results in bioassays. | The compound may have degraded due to moisture exposure, or the actual concentration of the active compound is lower than calculated due to the presence of water. | Always use a fresh stock solution prepared from a properly stored solid. Ensure stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. |
| The solid compound appears wet or has formed a liquid. | The compound is highly hygroscopic and has deliquesced by absorbing a significant amount of atmospheric moisture.[6] | The compound should be discarded as its integrity is compromised. Review storage procedures to prevent this from happening in the future. |
| Powder adheres to the inside of the vial or container. | Static electricity or moisture content can cause the powder to cling to surfaces. | Before opening, gently tap the vial to settle the powder at the bottom. Handle the compound in a low-humidity environment. |
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption (DVS) is a standard method to determine the hygroscopic properties of a substance.
Objective: To quantify the amount of water vapor absorbed by this compound at various relative humidity (RH) levels.
Methodology:
-
A small, accurately weighed sample of the compound (typically 5-10 mg) is placed in the DVS instrument.
-
The sample is dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This is the initial dry mass.
-
The RH of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 10% to 90%).
-
At each RH step, the sample weight is continuously monitored until it reaches equilibrium (i.e., no further weight change is observed).
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to assess the desorption profile.
-
The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass.
Visualizations
Caption: Experimental workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for handling issues with hygroscopic compounds.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to CCR2 Antagonists: CCR2 Antagonist 4 Hydrochloride vs. INCB3344 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), represent a critical signaling axis in the orchestration of inflammatory responses. This pathway's role in recruiting monocytes and macrophages to sites of inflammation has implicated it in a wide array of pathological conditions, including autoimmune diseases, inflammatory disorders, and cancer. Consequently, the development of potent and selective CCR2 antagonists is a major focus of therapeutic research. This guide provides an objective comparison of CCR2 antagonist 4 hydrochloride (also known as Teijin compound 1) with another prominent inhibitor, INCB3344, and other selected CCR2 antagonists, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting Monocyte Migration
CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and memory T cells.[1] The binding of CCL2 to CCR2 initiates a signaling cascade that leads to the chemotaxis, or directed migration, of these immune cells from the bloodstream into tissues.[2] CCR2 antagonists function by binding to the CCR2 receptor, thereby blocking the binding of CCL2 and inhibiting the downstream signaling pathways responsible for cell migration.[1][3] This action effectively reduces the infiltration of inflammatory cells into affected tissues, representing a promising strategy for therapeutic intervention.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro potency of this compound, INCB3344, and other notable CCR2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological activity.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value |
| CCR2b Binding | Human CCR2b | 180 nM[4][5] |
| MCP-1-induced Chemotaxis | Human CCR2 | 24 nM[4][5] |
Table 2: In Vitro Potency of INCB3344
| Assay Type | Target Species | IC50 Value |
| Binding Antagonism | Human CCR2 | 5.1 nM[6][7][8] |
| Murine CCR2 | 9.5 nM[6][7][8] | |
| Rat CCR2 | 7.3 nM[8] | |
| Cynomolgus Monkey CCR2 | 16 nM[8] | |
| Chemotaxis Antagonism | Human CCR2 | 3.8 nM[6][7][8] |
| Murine CCR2 | 7.8 nM[6][7][8] | |
| Rat CCR2 | 2.7 nM[8] | |
| Cynomolgus Monkey CCR2 | 6.2 nM[8] |
Table 3: In Vitro Potency of Other Selected CCR2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 Value |
| INCB3284 | Human CCR2 | Binding | 3.7 nM[9][10] |
| PF-04136309 | Human CCR2 | Binding | 5.2 nM[9] |
| Murine CCR2 | Binding | 17 nM[9] | |
| Rat CCR2 | Binding | 13 nM[9] | |
| BMS-813160 (Dual CCR2/CCR5) | Human CCR2 | Binding | 6.2 nM[9][10] |
| Human CCR5 | Binding | 3.6 nM[9][10] | |
| RS102895 | Human CCR2 | Binding | 360 nM[9] |
| CCX872-B | Not Specified | Not Specified | Not Specified in provided results |
Selectivity and Pharmacokinetics
INCB3344 has demonstrated high selectivity for CCR2, with IC50 values greater than 1 µM against a panel of over 50 other ion channels, transporters, and GPCRs, including the closely related chemokine receptors CCR1 and CCR5.[8] It also exhibits favorable oral bioavailability in mice (47%).[7]
Detailed pharmacokinetic data for This compound is less readily available in the public domain. However, its use in preclinical in vivo studies suggests adequate formulation for animal models.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key assays used to characterize CCR2 antagonists.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).[11]
-
Radioligand: [125I]-CCL2 or a tritiated CCR2 antagonist like [3H]-CCR2-RA-[R].[11][12]
-
Test Compound: CCR2 antagonist at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer containing MgCl2, CaCl2, and BSA.[11]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters and a cell harvester.[11]
-
Scintillation Counter. [3]
Procedure:
-
Membrane Preparation: Harvest cells expressing CCR2 and isolate the cell membranes via homogenization and centrifugation. Determine the protein concentration of the membrane preparation.[13]
-
Assay Setup: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.[11]
-
Incubation: Allow the binding to reach equilibrium by incubating the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature).[11]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[11]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.[3]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.[3]
Chemotaxis Assay (Boyden Chamber/Transwell)
This functional assay assesses the ability of a CCR2 antagonist to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Cells: A CCR2-expressing cell line (e.g., human monocytic cell line THP-1) or primary monocytes.[14]
-
CCR2 Antagonist: Test compound at various concentrations.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).[2]
-
Chemotaxis Chamber: Transwell inserts (typically with a 3-5 µm pore size for monocytes) in a multi-well plate.[13]
-
Assay Medium: Serum-free or low-serum medium.[2]
-
Staining Solution: e.g., Crystal Violet or DAPI.[2]
-
Microscope. [2]
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and serum-starve them for several hours before the assay to enhance their responsiveness. Harvest the cells and resuspend them in the assay medium.[2]
-
Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the CCR2 antagonist (and a vehicle control) for 30-60 minutes at 37°C.[14]
-
Assay Setup: Add the assay medium containing the chemoattractant (CCL2) to the lower wells of the chemotaxis chamber. Place the Transwell inserts into the wells.[2]
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours, depending on the cell type).[2]
-
Quantification of Migrated Cells:
-
Data Analysis: Plot the number of migrated cells against the concentration of the CCR2 antagonist to determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Both this compound and INCB3344 are potent inhibitors of the CCR2 receptor. The available data suggests that INCB3344 exhibits a higher potency in both binding and functional chemotaxis assays across multiple species compared to this compound. Furthermore, INCB3344 has been more extensively characterized in terms of its selectivity and pharmacokinetic profile.
The choice of a CCR2 antagonist for research and development will depend on the specific application, including the target species and the desired in vivo properties. The detailed experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of these and other CCR2 inhibitors, facilitating informed decisions in the pursuit of novel therapeutics targeting the CCL2-CCR2 signaling axis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to CCR2 Antagonists for In Vivo Research: CCR2 Antagonist 4 Hydrochloride vs. RS102895
The CCL2/CCR2 signaling axis is a key pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of diseases, including atherosclerosis, inflammatory autoimmune disorders, and cancer.[1][2][3] Both CCR2 antagonist 4 hydrochloride and RS102895 have demonstrated efficacy in preclinical models by blocking this pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for both antagonists based on available in vitro and in vivo studies.
| Parameter | This compound | RS102895 |
| Target(s) | CCR2b[4] | CCR2[5][6] |
| In Vitro Potency (IC50) | Binding (CCR2b): 180 nM[4] Chemotaxis (MCP-1 induced): 24 nM[4] | Binding (CCR2): 360 nM[5][6][7] |
| In Vivo Half-Life | Not explicitly reported, but a short half-life is anticipated, similar to other small molecule CCR2 antagonists.[8] | ~1 hour (in mice)[9][10] |
| Effective In Vivo Dosing Regimen | Formulation for VCAM-1-directed liposomes has been used in ApoE-deficient mice.[4][11] | 5 mg/kg intraperitoneally every 6 hours (in mice) was shown to maintain plasma levels sufficient to block monocyte migration.[9][10] |
| Reported In Vivo Models | Atherosclerosis (ApoE-deficient mice)[4][11] | Vaccine response enhancement,[9][10] diabetic nephropathy (db/db mice),[12] vincristine-induced allodynia.[13] |
Mechanism of Action and Signaling Pathway
Both compounds act as antagonists at the CCR2 receptor, preventing the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). This action blocks the downstream signaling cascade that leads to the chemotaxis of monocytes and other immune cells.[1]
Caption: Simplified CCR2 signaling pathway and the inhibitory action of the antagonists.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for both antagonists.
This compound: Atherosclerosis Model
-
Objective: To evaluate the effect of CCR2 antagonist 4 on monocyte/macrophage adhesion and infiltration in an atherosclerosis model.[4][11]
-
Animal Model: ApoE-deficient mice.
-
Drug Formulation and Administration: this compound was encapsulated in VCAM-1-directed target-sensitive liposomes (Vp-TSL). The formulation and administration details for non-liposomal delivery are less available in the public domain, though general protocols for small molecule antagonists suggest dissolving in a vehicle such as DMSO and further diluting in PEG300, Tween-80, and saline.[8]
-
Experimental Procedure:
-
ApoE-deficient mice are treated with the Vp-TSL carrying the CCR2 antagonist.
-
The adhesion and infiltration of the mouse monocyte/macrophage cell line (RAW 264.7) into the aorta are assessed.
-
-
Key Readouts: Quantification of monocyte/macrophage accumulation in aortic plaques.
RS102895: Vaccine Response Enhancement Model
-
Objective: To determine an optimized dosing regimen for RS102895 to block monocyte migration and enhance vaccine immunity.[9][10]
-
Animal Model: C57BL/6 mice.
-
Drug Formulation and Administration: RS102895 was dissolved in water and administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.[9]
-
Experimental Procedure:
-
A single-dose pharmacokinetic study was initially performed to determine the half-life of RS102895.
-
Based on the short half-life, a multi-dose regimen was established: 5 mg/kg i.p. immediately prior to immunization and every 6 hours thereafter for a total of 4 treatments.
-
Mice were immunized in the rear footpad.
-
Draining lymph nodes were collected at 12 or 24 hours post-immunization.
-
-
Key Readouts: Plasma drug concentrations were measured by mass spectrometry. Inflammatory monocyte and neutrophil recruitment into draining lymph nodes was assessed by flow cytometry.[9]
Caption: General experimental workflow for in vivo studies with CCR2 antagonists.
Discussion and Conclusion
Both this compound and RS102895 are valuable tools for studying the role of the CCL2/CCR2 axis in vivo.
RS102895 is well-characterized in terms of its in vivo pharmacokinetics, with a known short half-life that necessitates a frequent dosing schedule to maintain efficacy.[9][10] This detailed understanding of its behavior in mice provides a solid foundation for designing robust in vivo experiments. Its efficacy has been demonstrated in multiple disease models, including those related to inflammation and metabolic disease.[9][12]
This compound shows high potency in in vitro assays, particularly in inhibiting MCP-1-induced chemotaxis.[4] While its in vivo pharmacokinetic profile is not as extensively documented in the public domain, its use in a mouse model of atherosclerosis highlights its potential for studying chronic inflammatory conditions.[4][11] Researchers should assume a short half-life and consider optimizing the dosing regimen or utilizing sustained-release formulations for long-term studies.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle for Immune Modulation: CCR2 Antagonist 4 Hydrochloride vs. a Neutralizing CCL2 Antibody
For researchers, scientists, and drug development professionals navigating the complexities of targeting the CCL2-CCR2 signaling axis, the choice between a small molecule antagonist and a neutralizing antibody is a critical one. This guide provides an objective, data-driven comparison of the efficacy of "CCR2 antagonist 4 hydrochloride" (also known as Teijin compound 1) and a neutralizing CCL2 antibody, offering insights into their respective mechanisms and performance in preclinical models.
The C-C chemokine ligand 2 (CCL2), formerly known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, CCR2, are central players in the recruitment of monocytes and macrophages to sites of inflammation and disease. Dysregulation of this axis is implicated in a wide range of pathologies, including chronic inflammatory diseases, cancer, and atherosclerosis. Consequently, both small molecule inhibitors of CCR2 and monoclonal antibodies that neutralize CCL2 have emerged as promising therapeutic strategies. This guide will dissect the available preclinical data to aid in the informed selection of the most appropriate inhibitory approach for your research needs.
Mechanisms of Action: Two Strategies to Block a Key Signaling Pathway
The fundamental difference between these two therapeutic modalities lies in their point of intervention within the CCL2-CCR2 signaling cascade.
This compound is a potent and specific small molecule inhibitor of the CCR2b receptor.[1] It functions by directly binding to the CCR2 receptor, preventing its natural ligand, CCL2, from docking and initiating downstream signaling.[2] This competitive inhibition effectively blocks the signaling cascade that leads to the chemotaxis of monocytes and macrophages.
A neutralizing CCL2 antibody , on the other hand, operates upstream of the receptor. It binds directly to the CCL2 chemokine itself, preventing it from interacting with and activating the CCR2 receptor. This sequestration of the ligand effectively neutralizes its chemoattractant function.
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head studies of "this compound" and a neutralizing CCL2 antibody are limited. However, by examining data from various preclinical models, we can draw informative comparisons of their efficacy.
In Vitro Potency
The following table summarizes the in vitro potency of "this compound" in binding to and inhibiting the function of the CCR2 receptor.
| Compound | Assay | Species/Cell Line | Target | IC50 (nM) |
| This compound | Binding | Human | CCR2b | 180[1] |
| Chemotaxis (MCP-1 induced) | Human | CCR2 | 24[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data for specific neutralizing CCL2 antibodies varies depending on the clone and manufacturer. Researchers should consult specific product datasheets for IC50 or neutralization dose (ND50) values.
In Vivo Efficacy
The following tables summarize the in vivo efficacy of a CCR2 antagonist and a neutralizing CCL2 antibody in various disease models. It is important to note that these studies were not direct comparisons and utilized different specific agents and models.
Table 1: In Vivo Efficacy of a CCR2 Antagonist
| Disease Model | Animal Model | Treatment | Dosing Regimen | Key Findings |
| Acute Lung Injury | Rat | CCR2-Antagonist | 1.6 µg/g body weight, intratracheal instillation | Transiently reduced monocyte infiltration at 24h, but did not sustain this reduction or improve lung damage at 72h. Prevented an increase in alveolar permeability. |
| Non-Small Cell Lung Cancer | In vitro (A549 cells) | CCR2 antagonist (CAS 445479-97-0) | 10 nM, 24h pretreatment | Inhibited CCL2-mediated cell migration by 58% and invasion by 30%. |
| Atherosclerosis | ApoE-deficient mice | Liposomes with a CCR2 antagonist | Not specified | Reduced adhesion and infiltration of monocytes and macrophages into the aorta.[2] |
Table 2: In Vivo Efficacy of a Neutralizing CCL2 Antibody
| Disease Model | Animal Model | Treatment | Dosing Regimen | Key Findings |
| Acute Lung Injury | Rat | CCL2-Antibody | Intratracheal instillation | Transiently reduced monocyte infiltration at 24h, but did not sustain this reduction or improve lung damage at 72h. |
| Hepatocellular Carcinoma | miR-122 Knockout Mice | CCL2 neutralizing antibody (C1142) | 2 mg/kg, intraperitoneal injection, twice a week for 8 weeks | Significantly reduced liver damage, HCC incidence, and tumor burden. Suppressed infiltration of inflammatory myeloid cells and enhanced NK cell cytotoxicity. |
| Glioma | C57BL/6 mice with intracranial GL261 glioma | Anti-mouse CCL2 mAb | 2 mg/kg, intraperitoneal injection, twice a week | Significantly prolonged survival, decreased tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.
In Vitro Chemotaxis Assay
Objective: To determine the ability of a CCR2 antagonist to inhibit CCL2-induced cell migration.
Methodology:
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Antagonist Pre-incubation: Resuspend cells in serum-free media and pre-incubate with varying concentrations of "this compound" (e.g., 0-1000 nM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Utilize a transwell migration system (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for monocytes).
-
Add serum-free media containing a specific concentration of recombinant human CCL2 (e.g., 50 ng/mL) to the lower chamber.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Quantification:
-
Following incubation, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Model: Hepatocellular Carcinoma
Objective: To evaluate the in vivo efficacy of a neutralizing CCL2 antibody on tumor growth and the tumor microenvironment.
Methodology:
-
Animal Model: Utilize miR-122 knockout mice, which develop chronic inflammation-driven hepatocellular carcinoma.
-
Treatment Administration:
-
At 12 months of age, when tumors are present, inject mice intraperitoneally with a CCL2 neutralizing antibody (e.g., clone C1142) at a dose of 2 mg/kg.
-
Administer the antibody twice a week for 8 weeks. The control group receives vehicle (e.g., PBS) injections.
-
-
Efficacy Assessment:
-
Monitor mice for signs of toxicity and measure body weight regularly.
-
At the end of the treatment period, euthanize the mice and collect liver tissues.
-
Measure tumor incidence and burden (number and size of tumors).
-
Perform histological analysis (H&E staining) to assess liver damage and inflammation.
-
-
Immunophenotyping:
-
Isolate immune cells from the liver and spleen.
-
Use flow cytometry to quantify the populations of inflammatory myeloid cells (e.g., CD11bhighGr1+), natural killer (NK) cells, and other relevant immune cell subsets.
-
-
Gene Expression Analysis:
-
Extract RNA from liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant genes.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the treatment and control groups.
Visualizing Experimental Workflows
A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for comparing the in vivo efficacy of a CCR2 antagonist and a neutralizing CCL2 antibody in a cancer model.
Conclusion
Both "this compound" and neutralizing CCL2 antibodies have demonstrated efficacy in preclinical models by disrupting the CCL2-CCR2 signaling axis. The choice between these two approaches will depend on the specific research question, the desired therapeutic window, and the pharmacokinetic and pharmacodynamic properties of the specific molecules.
-
This compound offers the advantages of a small molecule, including potential for oral bioavailability and broader tissue distribution. However, maintaining sufficient receptor occupancy may require specific dosing regimens.
-
Neutralizing CCL2 antibodies provide high specificity for the ligand and can have a longer half-life, potentially allowing for less frequent dosing. However, as large molecules, they may have different tissue penetration profiles and the potential for immunogenicity.
The data presented in this guide serves as a foundation for researchers to make informed decisions. Further head-to-head comparative studies in standardized models will be invaluable in fully elucidating the relative merits of these two promising therapeutic strategies.
References
Validating CCR2 Antagonist 4 Hydrochloride: A Comparative Guide Using CCR2 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "CCR2 antagonist 4 hydrochloride," also known as Teijin compound 1, and its activity, validated through the lens of CCR2 knockout mouse models. By juxtaposing the pharmacological effects of this antagonist with the genetic ablation of its target, we offer a comprehensive resource for validating its on-target activity and comparing its performance with other commercially available CCR2 antagonists.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), are pivotal in mediating the recruitment of monocytes and macrophages to sites of inflammation and disease.[1] This signaling axis is a key driver in the pathogenesis of various inflammatory conditions, making CCR2 a prime therapeutic target.[1] The use of CCR2 knockout mice, which lack the CCR2 receptor, provides a definitive model to confirm that the effects of a CCR2 antagonist are indeed mediated through the intended target.[1]
Comparative In Vitro Efficacy of CCR2 Antagonists
The potency of a CCR2 antagonist is a critical initial determinant of its potential therapeutic efficacy. The following table summarizes the in vitro activity of "this compound" and other notable CCR2 antagonists.
| Compound | Assay Type | Target/Stimulus | IC50 (nM) | Reference(s) |
| This compound (Teijin compound 1) | Receptor Binding | CCR2b | 180 | [2] |
| MCP-1-induced Chemotaxis | CCR2 | 24 | [2] | |
| INCB3344 | CCL2 Binding | Mouse Monocytes | 10 | [3] |
| Chemotaxis | Human Monocytes | 3.8 | [4] | |
| Chemotaxis | Mouse Monocytes | 7.8 | [4] | |
| MK-0812 | 125I-MCP-1 Binding | human CCR2 | 4.5 | [4] |
| MCP-1 Mediated Response | human CCR2 | 3.2 | [4] | |
| Whole Blood Assay | human CCR2 | 8 | [4] | |
| Chemotaxis | mouse CCR2 | 5 | [4] | |
| CCX140-B | Multiple Assays | human CCR2 | Single-digit nM | [4] |
| JNJ-41443532 | Radioligand Binding | human CCR2 | 37 | [4] |
| Chemotaxis | human CCR2 | 30 | [4] |
In Vivo Validation: CCR2 Antagonist 4 vs. CCR2 Knockout Models
| Disease Model | Effect of this compound (in ApoE-/- mice) | Phenotype of CCR2 Knockout Mice | Reference(s) |
| Atherosclerosis | Reduced monocyte/macrophage adhesion and infiltration into the aorta. | Significant reduction in atherosclerotic lesion size. | [5] |
| Inflammatory Arthritis | Data not publicly available. | Exacerbation of arthritis severity (Maximal arthritic score: 11.0 ± 0.8 in Ccr2-/- vs. 3.9 ± 0.7 in WT). | [5] |
| Osteoarthritis Pain | Data not publicly available. | Reduced movement-provoked pain behaviors and delayed onset of pain-related behavior.[5] | [5] |
This comparative approach strongly suggests that the therapeutic effects of "this compound" are mediated through the inhibition of the CCR2 pathway, as its effects in a disease model mirror the genetic ablation of the receptor.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for robust scientific research. Below are representative protocols for key assays used to evaluate CCR2 antagonists.
MCP-1-induced Chemotaxis Assay
Objective: To determine the functional potency of "this compound" in blocking the migration of CCR2-expressing cells towards an MCP-1 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Recombinant human MCP-1 (CCL2)
-
"this compound"
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Cell viability assay reagent
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells and resuspend them in assay medium.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of "this compound" or vehicle control for a specified time.
-
Assay Setup: Add MCP-1 (chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Migration: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control and determine the IC50 value.
In Vivo Efficacy in a Mouse Model of Atherosclerosis
Objective: To evaluate the in vivo efficacy of "this compound" in a mouse model of atherosclerosis.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat "Western" diet
-
"this compound"
-
Vehicle for administration
-
Oil Red O stain for lipid visualization
Procedure:
-
Disease Induction: Place ApoE-/- mice on a high-fat diet to induce the development of atherosclerotic plaques.
-
Treatment Groups: Randomize mice into a treatment group receiving "this compound" and a vehicle control group.
-
Administration: Administer the antagonist or vehicle daily via an appropriate route (e.g., oral gavage) for a predetermined period.
-
Lesion Quantification: Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area. For more detailed analysis, the aortic root can be sectioned and stained to measure lesion size and composition.
-
Immunohistochemistry: Perform immunohistochemical staining on aortic sections to analyze the infiltration of macrophages within the plaques.
-
Data Analysis: Compare the plaque area and macrophage content between the antagonist-treated and vehicle-treated groups to determine the efficacy of the compound.
Conclusion
The available data strongly supports that "this compound" is a potent and specific inhibitor of the CCR2 receptor. Its ability to reduce monocyte and macrophage infiltration in a preclinical model of atherosclerosis aligns with the phenotype observed in CCR2 knockout mice, providing robust validation of its on-target activity.[5][6] This guide provides researchers with the necessary comparative data and experimental frameworks to effectively evaluate and utilize "this compound" in their studies of inflammatory and other CCR2-mediated diseases.
References
A Comparative-Analysis of Selective CCR2 and Dual CCR2/CCR5 Antagonism in Inflammatory and Fibrotic Diseases
For Immediate Release
This guide provides a detailed comparison between the selective C-C chemokine receptor 2 (CCR2) antagonist, "CCR2 antagonist 4 hydrochloride" (also known as Teijin compound 1), and the dual CCR2/CCR5 antagonist, Cenicriviroc (B192934) (CVC).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance based on experimental data, and potential therapeutic applications.
The chemokine receptors CCR2 and CCR5 are pivotal in mediating the trafficking of immune cells like monocytes and lymphocytes to sites of inflammation and injury.[4][5] Their roles in various inflammatory diseases have made them attractive targets for therapeutic intervention.[4][5] While selective CCR2 antagonism primarily targets the recruitment of inflammatory monocytes, a dual CCR2/CCR5 approach offers a broader immunomodulatory effect by also targeting pathways crucial for T-cell and macrophage migration.[3][6][7]
Quantitative Comparison of Antagonist Potency
The efficacy of these antagonists is determined by their binding affinity and functional inhibition, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Antagonist | Target Receptor | Assay Type | Potency (IC50) | Source |
| This compound | CCR2b | Radioligand Binding | 180 nM | [1][2][8][9] |
| CCR2b | Chemotaxis Assay | 24 nM | [1][2][8] | |
| CCR5 | Radioligand Binding | > 10,000 nM | [10] | |
| Cenicriviroc (CVC) | CCR2 | Ligand Binding | 2 - 6 nM | [11] |
| CCR5 | Ligand Binding | 2 - 6 nM | [11] |
Note: The data indicates that Cenicriviroc has a higher potency for both CCR2 and CCR5 compared to the selective antagonist for CCR2. This compound demonstrates high selectivity for CCR2 with negligible affinity for CCR5.[10]
Clinical and Preclinical Findings
Cenicriviroc has been extensively studied in clinical trials for conditions like non-alcoholic steatohepatitis (NASH) and HIV.[12][13] In a phase 2b study (CENTAUR) for NASH, Cenicriviroc demonstrated a significant antifibrotic benefit after one year of treatment, with twice as many subjects achieving an improvement in fibrosis without worsening of steatohepatitis compared to placebo.[14][15] However, the subsequent phase 3 AURORA study did not meet its primary endpoint for fibrosis improvement at 12 months.[16] Despite this, long-term safety data from a rollover study showed that CVC was well-tolerated.[17][18] Preclinical studies in animal models of liver and kidney fibrosis have also shown CVC to have potent anti-inflammatory and antifibrotic effects.[19][20][21]
This compound has shown promise in preclinical models. For instance, in ApoE-deficient mice, a model for atherosclerosis, liposomes carrying a CCR2 antagonist reduced the adhesion and infiltration of monocytes and macrophages into the aorta.[22] Its high selectivity suggests a potential for targeted therapy in diseases predominantly driven by CCR2-mediated monocyte recruitment, potentially with fewer off-target effects.[10][22]
Signaling Pathways and Mechanism of Action
Both CCR2 and CCR5 are G protein-coupled receptors (GPCRs).[23][24][25] Upon binding their respective chemokine ligands (e.g., CCL2 for CCR2; CCL5 for CCR5), they activate downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[23][26][27][28]
A selective CCR2 antagonist, like this compound, specifically blocks the CCL2/CCR2 axis, which is a primary driver for the recruitment of inflammatory monocytes.[22] In contrast, a dual antagonist like Cenicriviroc blocks both this pathway and the CCR5 pathway, which is involved in the trafficking of T-cells, macrophages, and other immune cells.[3][6][7] This dual blockade can offer a more comprehensive anti-inflammatory and antifibrotic effect in complex diseases where both pathways are implicated.[7]
Experimental Protocols
The characterization of CCR2 and CCR5 antagonists relies on a variety of in vitro assays. Below are outlines of key experimental methodologies.
Competitive Radioligand Binding Assay
This assay measures a compound's ability to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki or IC50).[29][30]
-
Principle: Competition between the unlabeled antagonist and a radiolabeled ligand (e.g., [¹²⁵I]-CCL2 or [¹²⁵I]-CCL5) for binding to membranes from cells expressing the target receptor (CCR2 or CCR5).
-
Cell Lines: HEK293 or CHO cells stably transfected to express human CCR2 or CCR5.
-
Protocol Outline:
-
Membrane Preparation: Culture and harvest receptor-expressing cells. Lyse the cells and isolate the membrane fraction through centrifugation.
-
Binding Reaction: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test antagonist in a binding buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration and calculate the IC50 value using non-linear regression.
-
Chemotaxis Assay
This functional assay assesses an antagonist's ability to inhibit the directed migration of cells towards a chemoattractant.[29][31]
-
Principle: Measurement of cell migration across a porous membrane in a Transwell plate, from an upper chamber towards a lower chamber containing a chemoattractant (e.g., CCL2).
-
Cell Types: Primary human monocytes or monocytic cell lines (e.g., THP-1) that endogenously express CCR2.
-
Protocol Outline:
-
Cell Preparation: Culture and harvest cells. Resuspend them in an appropriate assay buffer.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of the antagonist or a vehicle control.
-
Assay Setup: Add the chemoattractant to the lower wells of the Transwell plate. Place the Transwell inserts into the wells and add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 90 minutes to 3 hours) at 37°C.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQUANT) or by direct cell counting.
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the positive control (chemoattractant alone) and determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is Cenicriviroc mesylate used for? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cenicriviroc - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 15. providence.elsevierpure.com [providence.elsevierpure.com]
- 16. Cenicriviroc Lacked Efficacy to Treat Liver Fibrosis in Nonalcoholic Steatohepatitis: AURORA Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Cenicriviroc, a cytokine receptor antagonist, potentiates all-trans retinoic acid in reducing liver injury in cholestatic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 21. Making sure you're not a bot! [academiccommons.columbia.edu]
- 22. benchchem.com [benchchem.com]
- 23. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Orthosteric vs. Allosteric CCR2 Antagonists: A Comparative Guide for Researchers
An Objective Comparison of Mechanisms, Performance, and Experimental Evaluation for Drug Discovery Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are pivotal players in recruiting monocytes and macrophages to sites of inflammation. This signaling axis is deeply implicated in the pathogenesis of numerous inflammatory diseases, metabolic conditions, and cancer, making it a critical therapeutic target.[1][2][3] CCR2 antagonists are designed to block this interaction, thereby inhibiting the recruitment of these inflammatory cells.[2][4]
This guide provides a detailed comparison of two major classes of small molecule CCR2 inhibitors: orthosteric and allosteric antagonists. Understanding their distinct mechanisms of action, pharmacological profiles, and the experimental methods used for their evaluation is crucial for researchers and drug development professionals.
Defining the Mechanisms: Orthosteric vs. Allosteric Antagonism
CCR2, a G-protein coupled receptor (GPCR), possesses distinct binding sites that can be targeted by small molecules.[3] The mode of binding dictates the antagonist's pharmacological properties.
-
Orthosteric Antagonists bind to the same site as the endogenous ligand, CCL2.[5] This "orthosteric site" is located in the outer region of the receptor's transmembrane domain.[3] These antagonists act via direct competitive inhibition, physically blocking CCL2 from binding and activating the receptor. The effectiveness of a competitive orthosteric antagonist can be overcome by high concentrations of the endogenous ligand.[6]
-
Allosteric Antagonists bind to a topographically distinct site from the endogenous ligand.[5][7] In CCR2, a novel, highly "druggable" allosteric pocket has been identified at the intracellular end of the receptor.[1][3] This site spatially overlaps with the binding site for intracellular G-proteins.[1][3] By binding here, allosteric antagonists induce a conformational change in the receptor, stabilizing an inactive state. This non-competitively prevents receptor activation and G-protein coupling, even if CCL2 is bound at the orthosteric site.[1][8]
Below is a diagram illustrating the CCR2 signaling pathway and the distinct intervention points for orthosteric and allosteric antagonists.
Caption: CCR2 signaling and antagonist mechanisms.
Comparative Performance: A Data-Driven Overview
Orthosteric and allosteric antagonists exhibit distinct pharmacological profiles. The choice between them can have significant implications for therapeutic development, particularly regarding selectivity and in vivo efficacy. Allosteric modulators may offer higher selectivity as their binding sites are often less conserved across receptor families compared to the highly conserved orthosteric sites.[7]
The following table summarizes quantitative data for well-characterized examples of both antagonist types.
| Parameter | Orthosteric Antagonist | Allosteric Antagonist |
| Example Compound | INCB3344[9][10] | CCR2-RA-[R][1][9] |
| Binding Site | Extracellular, ligand-binding pocket[3] | Intracellular, G-protein coupling site[1][3] |
| Mechanism | Competitive[9] | Non-competitive[1][8] |
| Binding Affinity (Ki) | ~5 nM (human CCR2)[10] | 6.3 nM (U2OS-CCR2 cells)[11] |
| Functional IC50 | 24 nM (MCP-1-induced chemotaxis for CCR2 Antagonist 4, an example)[4] | Not specified, but inhibits GTPγS binding with pIC50 of 7.5[12] |
| Key Interaction | Often involves a charged interaction with glutamic acid (E291) in transmembrane helix 7.[9] | Relies on shape complementarity and hydrogen bonding to the backbone amides of helix 8.[6] |
| Selectivity Profile | Can have off-target effects on other chemokine receptors (e.g., CCR5) due to pocket similarity.[6] | May offer higher selectivity due to binding at a less conserved site.[7] Some compounds are selective for CCR2, while others can be dual-target (e.g., CCR1/CCR2).[11] |
Experimental Protocols for Antagonist Characterization
A combination of in vitro and in vivo assays is essential to fully characterize and compare orthosteric and allosteric CCR2 antagonists.
In Vitro Assays
A. Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing its binding affinity (Ki).[13]
-
Principle: To determine if a compound binds to the orthosteric or allosteric site, competition experiments are performed using radiolabeled orthosteric ([¹²⁵I]-CCL2) and allosteric ([³H]-CCR2-RA) ligands.[1][12][14] An orthosteric antagonist will compete with [¹²⁵I]-CCL2, while an allosteric antagonist will compete with [³H]-CCR2-RA.
-
Materials:
-
Cell membranes from cells stably expressing human CCR2 (e.g., HEK293 or U2OS cells).[13][14]
-
Radiolabeled orthosteric ligand (e.g., [¹²⁵I]-CCL2) or allosteric ligand (e.g., [³H]-CCR2-RA-[R]).[13][14]
-
Test compounds (varying concentrations).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[14]
-
-
Protocol:
-
Membrane Preparation: Culture and harvest CCR2-expressing cells. Homogenize cells in ice-cold buffer and pellet the membranes via high-speed centrifugation. Resuspend the pellet and determine protein concentration.[13][14]
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[13][14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium (e.g., 60-90 minutes).[13][14]
-
Separation & Detection: Separate bound from unbound radioligand by rapid filtration through a filter mat. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[14]
-
B. Chemotaxis Assay (Transwell System)
This functional assay directly measures the ability of an antagonist to inhibit the directed migration of cells towards CCL2.[14][15]
-
Principle: CCR2-expressing cells are placed in the upper chamber of a transwell insert, separated by a porous membrane from the lower chamber containing CCL2. The antagonist's ability to reduce the number of cells that migrate through the membrane is quantified.[14]
-
Materials:
-
Protocol:
-
Cell Preparation: Resuspend CCR2-expressing cells in a serum-free medium.[13]
-
Pre-treatment: Incubate the cells with varying concentrations of the test antagonist for a specified time (e.g., 30-120 minutes at 37°C).[4][14]
-
Assay Setup: Add medium containing CCL2 to the lower chambers of the transwell plate. Place the inserts into the wells and add the pre-treated cell suspension to the upper chamber of each insert.[4][14]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 1.5 to 4 hours).[4][14]
-
Quantification: Remove non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Count the migrated cells using a microscope or quantify the stain after elution.[4]
-
Data Analysis: Plot the percentage inhibition of migration against the log concentration of the antagonist to determine the functional IC50 value.
-
In Vivo Experimental Models
Animal models are critical for evaluating the therapeutic efficacy of CCR2 antagonists in various disease contexts.[16]
-
Model Selection: The choice of model depends on the research question. Common models include:
-
Diabetic Nephropathy: db/db mice, a model of type 2 diabetes, are used to assess the antagonist's ability to reduce macrophage infiltration in the kidney and prevent disease progression.[10][16]
-
Cancer Metastasis: Humanized CCR2 knock-in mice with tumor cell implantation are used to assess the inhibition of tumor growth and metastasis by blocking macrophage recruitment.[2][16]
-
Type 2 Diabetes: Diet-induced obese (DIO) mice are used to investigate the amelioration of insulin (B600854) resistance.[16]
-
-
Sample Protocol: Diabetic Nephropathy Model
-
Animal Model: Male db/db mice and non-diabetic littermates as controls.[10]
-
Treatment Groups: Randomize mice into a vehicle control group and one or more antagonist treatment groups (e.g., INCB3344 administered daily via oral gavage for 8 weeks).[10]
-
Metabolic Monitoring: Regularly monitor body weight and blood glucose levels.[2]
-
Endpoint Analysis: At the end of the study, collect kidneys and other tissues.
-
Histology: Perform histological analysis to assess kidney damage.
-
Flow Cytometry: Quantify inflammatory macrophage populations (e.g., F4/80+, CD11c+) in kidney single-cell suspensions to measure the reduction in macrophage infiltration.[10][16]
-
Gene Expression: Analyze the expression of inflammatory markers and TLR9 in sorted macrophage populations via RT-PCR.[10]
-
-
The diagram below outlines a typical experimental workflow for comparing antagonists.
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of equilibrium binding of an orthosteric tracer and two allosteric modulators | PLOS One [journals.plos.org]
- 6. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Species Activity of CCR2 Antagonist 4 Hydrochloride (Human vs. Mouse)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "CCR2 antagonist 4 hydrochloride," also known as Tejin compound 1, with other alternative CCR2 antagonists, focusing on their cross-species activity between human and mouse. The information presented herein is intended to assist researchers in selecting the appropriate tools for their preclinical studies by providing objective performance data and supporting experimental methodologies.
Introduction to CCR2 Antagonism
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in orchestrating the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and type 2 diabetes. Consequently, the development of small molecule antagonists targeting CCR2 is an area of intense research. "this compound" is a potent and specific inhibitor of the human CCR2b receptor.[1][2] However, a common challenge in the development of CCR2 antagonists is the variability in their activity across different species, which can complicate the translation of preclinical findings from animal models to human clinical trials.
Quantitative Comparison of CCR2 Antagonist Activity
The following tables summarize the in vitro potency of "this compound" and selected alternative CCR2 antagonists against human and mouse CCR2. The data is presented as half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's potency.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Stimulus | Species | IC50 (nM) |
| Receptor Binding | Human CCR2b | Human | 180[1][2] |
| Chemotaxis | MCP-1-induced | Human | 24[1][2] |
| Receptor Binding/Functional Assay | Mouse CCR2 | Mouse | Not publicly available (activity is reported to be reduced compared to human) |
Table 2: Cross-Species In Vitro Activity of Alternative CCR2 Antagonists
| Antagonist | Assay Type | Species | IC50 (nM) |
| INCB3344 | Receptor Binding | Human | 5.1 |
| Mouse | 9.5 | ||
| Chemotaxis | Human | 3.8 | |
| Mouse | 7.8 | ||
| PF-4136309 | Receptor Binding | Human | 5.2 |
| Mouse | 17 | ||
| RO5234444 | Receptor Binding | Human | 22 |
| Mouse | 161 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are representative protocols for in vitro assays used to characterize CCR2 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Membrane Preparation : Membranes are prepared from cells engineered to overexpress the CCR2 receptor (either human or mouse).
-
Incubation : The cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test antagonist.
-
Separation : The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection : The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis : The percentage of specific binding of the radioligand is plotted against the log concentration of the antagonist to determine the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation : A CCR2-expressing cell line (e.g., human monocytic THP-1 cells) or primary monocytes are washed and resuspended in a serum-free medium.
-
Assay Setup : The assay is performed in a chemotaxis chamber (e.g., a Transwell® plate) with an upper and a lower chamber separated by a porous membrane. The lower chamber contains the chemoattractant (e.g., CCL2), while the cell suspension is placed in the upper chamber.
-
Antagonist Treatment : Cells are pre-incubated with varying concentrations of the CCR2 antagonist before being added to the upper chamber.
-
Incubation : The chamber is incubated for a sufficient time to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification : The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis : The percentage of migration inhibition is plotted against the log concentration of the antagonist to determine the IC50 value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the CCR2 signaling pathway and a typical experimental workflow for evaluating CCR2 antagonists.
References
Use of flow cytometry to validate CCR2 expression in target cells for "CCR2 antagonist 4 hydrochloride" studies
Validating CCR2 Antagonist Efficacy: A Comparative Guide to Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, CCL2, are pivotal players in recruiting monocytes and macrophages to sites of inflammation.[1][2] This signaling axis is implicated in a host of inflammatory diseases and cancer, making CCR2 a compelling therapeutic target.[2][3][4][5] For scientists developing novel therapeutics like "CCR2 antagonist 4 hydrochloride," rigorously validating target engagement and downstream effects is critical. Flow cytometry stands out as a powerful, single-cell resolution technique for this purpose.[6]
This guide provides an objective comparison of flow cytometry with other common analytical methods for validating CCR2 expression and antagonist activity, supported by detailed experimental protocols and data interpretation frameworks.
Method 1: Flow Cytometry for CCR2 Expression and Antagonist Binding
Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of CCR2 antagonists.[6] It allows for the precise quantification of CCR2 receptor expression on the surface of specific cell populations, such as monocytes (e.g., CD14+ cells in humans), within a heterogeneous sample.[7]
Principle of Detection
The core principle involves staining cells with a fluorophore-conjugated monoclonal antibody specific to an extracellular epitope of CCR2. As cells pass individually through a laser beam, the fluorophore is excited, and the emitted light is detected. The intensity of this fluorescence is directly proportional to the number of CCR2 receptors on the cell surface. This technique can be used to determine the percentage of CCR2-positive cells and the receptor density (approximated by Mean Fluorescence Intensity, MFI).
To validate an antagonist, one can measure:
-
Receptor Occupancy: Competitive binding assays where the antagonist's ability to block the binding of a fluorescently labeled CCR2 ligand or antibody is quantified.
-
Receptor Downregulation/Internalization: The antagonist's effect on the natural process of receptor internalization upon ligand binding.[7][8]
Experimental Workflow
The general workflow for assessing CCR2 expression after antagonist treatment involves isolating target cells, treating with the antagonist, staining with specific antibodies, and acquiring data on a flow cytometer.
Caption: General workflow for flow cytometry analysis post-CCR2 antagonist treatment.
Detailed Experimental Protocol: Staining Human PBMCs
This protocol outlines the steps for analyzing CCR2 expression on human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with "this compound."
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count and viability assessment (e.g., Trypan Blue). Seed cells at 1 x 10^6 cells/mL in a 96-well plate.[6]
-
-
Antagonist Treatment:
-
Add "this compound" to desired final concentrations (e.g., a dose-response from 1 nM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Pellet cells by centrifugation (e.g., 400 x g for 5 minutes) and wash with cold Flow Cytometry Staining Buffer (PBS + 2% FBS).
-
Resuspend cells in 100 µL of staining buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX™) and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[6]
-
Without washing, add the antibody cocktail. For example:
-
Anti-Human CD14 (e.g., APC-conjugated)
-
Anti-Human CCR2 (e.g., PE-conjugated)
-
A viability dye (e.g., Fixable Viability Dye eFluor™ 780) to exclude dead cells.
-
-
Wash cells twice with 200 µL of cold staining buffer.
-
Resuspend the final cell pellet in 200-300 µL of staining buffer for acquisition. For fixed samples, resuspend in a suitable fixative like 1% paraformaldehyde.[9]
-
-
Data Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Using analysis software (e.g., FlowJo, FCS Express), first gate on single cells, then on viable cells.
-
From the viable singlet population, identify monocytes based on CD14 expression.
-
Within the CD14+ gate, quantify the percentage of CCR2-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR2 signal. Compare the results from antagonist-treated samples to the vehicle control.
-
Data Presentation and Interpretation
Quantitative data from flow cytometry experiments should be summarized for clear comparison. A significant reduction in CCR2 MFI in a competitive binding assay or a decrease in the percentage of CCR2+ cells would indicate effective target engagement by the antagonist.
Table 1: Example Data for CCR2 Expression on CD14+ Monocytes
| Treatment Group | Concentration | % CCR2+ Cells (Mean ± SD) | CCR2 MFI (Mean ± SD) |
| Untreated Control | N/A | 92.3 ± 2.1 | 15,400 ± 850 |
| Vehicle Control (DMSO) | 0.1% | 91.8 ± 2.5 | 15,150 ± 910 |
| CCR2 Antagonist 4 HCl | 10 nM | 90.5 ± 3.0 | 13,800 ± 760 |
| CCR2 Antagonist 4 HCl | 100 nM | 85.1 ± 2.8 | 9,200 ± 540 |
| CCR2 Antagonist 4 HCl | 1 µM | 76.4 ± 3.5 | 4,500 ± 320 |
| Competitor Antagonist | 1 µM | 78.9 ± 3.1 | 5,100 ± 410 |
Note: Data are hypothetical and for illustrative purposes only.
Comparison with Alternative Validation Methods
While flow cytometry is a premier method for analyzing cell surface proteins, other techniques provide complementary information.
Table 2: Comparison of Methods for CCR2 Expression Analysis
| Feature | Flow Cytometry | Western Blot | Quantitative PCR (qPCR) |
| Analyte | Cell surface protein | Total cellular protein | Messenger RNA (mRNA) |
| Quantification | Relative or absolute (with standards)[10] | Semi-quantitative | Relative or absolute |
| Resolution | Single-cell level | Bulk population average | Bulk population average |
| Throughput | High (96/384-well plates) | Low to medium | High |
| Pros | - Measures biologically active surface receptor- Identifies expression in specific subpopulations- High sensitivity | - Provides protein size information- Confirms protein identity | - Highly sensitive to changes in gene expression- High throughput |
| Cons | - Can be affected by antibody affinity/specificity- Does not measure total protein | - Does not distinguish surface vs. intracellular protein- Less sensitive than flow cytometry- Lower throughput | - mRNA levels may not correlate with protein expression- No information on protein localization or function |
| Best For | Validating surface target engagement, pharmacodynamic studies, identifying responsive cell subsets. | Confirming total CCR2 protein expression, detecting different isoforms. | Measuring upstream regulation of the CCR2 gene. |
CCR2 Signaling and Antagonist Mechanism of Action
CCR2 is a G protein-coupled receptor (GPCR).[1] Upon binding its ligand CCL2, it activates several downstream signaling cascades, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[1][3][11] These pathways promote cell migration, survival, and proliferation.[5][12] CCR2 antagonists work by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream events.[1][2][13] They can be orthosteric (competitive) antagonists that bind to the same site as CCL2 or allosteric antagonists that bind to a different site, inducing a conformational change that prevents activation.[1][12]
Caption: CCR2 signaling cascade and the point of inhibition by an antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a flow cytometry based chemokine internalization assay for use in evaluating the pharmacodynamic response to a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 10. Absolute Quantification of Plasma Membrane Receptors via Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Facebook [cancer.gov]
Unveiling CCR2 Downregulation: A Comparative Analysis of "CCR2 Antagonist 4 Hydrochloride"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "CCR2 antagonist 4 hydrochloride" and its role in downregulating the C-C chemokine receptor type 2 (CCR2). This analysis is supported by experimental data and detailed protocols to aid in the evaluation of this compound against other available alternatives.
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key players in the inflammatory response, mediating the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases, as well as in the progression of cancer. Consequently, the development of small molecule antagonists that target CCR2 is an area of intense research. "this compound" has emerged as a potent and specific inhibitor of this pathway. This guide will delve into its performance, supported by Western blot analysis for confirming CCR2 downregulation, and compare it with other commercially available CCR2 antagonists.
Comparative Performance of CCR2 Antagonists
The efficacy of a CCR2 antagonist is primarily determined by its ability to inhibit the binding of CCL2 to the CCR2 receptor and the subsequent downstream signaling events, such as chemotaxis. The following table summarizes the in vitro potency of "this compound" and a selection of alternative CCR2 antagonists.
| Compound Name | Alias/Synonym | Target(s) | Assay Type | IC50 (nM) |
| This compound | Teijin compound 1 hydrochloride | CCR2b | Receptor Binding | 180[1] |
| CCR2 | MCP-1-induced Chemotaxis | 24[1] | ||
| INCB3344 | hCCR2 | CCL2 Binding | 5.1[2] | |
| hCCR2 | Chemotaxis | 3.8[2][3] | ||
| mCCR2 | CCL2 Binding | 9.5[2] | ||
| mCCR2 | Chemotaxis | 7.8[2][3] | ||
| RS-504393 | hCCR2b | Receptor Binding | 89[2][3] | |
| hCCR2 | Chemotaxis | 330[2] | ||
| PF-04136309 | hCCR2 | Radioligand Binding | 5.2[4] | |
| hCCR2 | Chemotaxis | 3.9[4] | ||
| hCCR2 | Calcium Flux | 3.3[4] | ||
| Cenicriviroc | CCR2 | Binding | 6.2[3] |
Note: IC50 values are compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.
Visualizing the Mechanism of Action
The following diagrams illustrate the CCR2 signaling pathway and the experimental workflow for evaluating CCR2 downregulation.
Experimental Protocols
Western Blot Analysis of CCR2 Downregulation
This protocol outlines the steps to confirm the downregulation of CCR2 protein expression in a human monocytic cell line (e.g., THP-1) following treatment with "this compound".
1. Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat the cells with varying concentrations of "this compound" (e.g., 10, 50, 100 nM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CCR2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the CCR2 band intensity to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Compare the normalized CCR2 protein levels in the antagonist-treated samples to the vehicle-treated control to determine the extent of downregulation.
Chemotaxis Assay
This assay measures the ability of "this compound" to inhibit the migration of monocytic cells towards a CCL2 gradient.
1. Cell Preparation:
-
Use a monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Resuspend the cells in serum-free RPMI-1640 medium containing 0.5% BSA.
2. Assay Setup:
-
Use a chemotaxis chamber (e.g., a 24-well plate with 5 µm pore size Transwell inserts).
-
Add medium containing CCL2 (e.g., 50 ng/mL) to the lower chamber.
-
In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
3. Incubation and Quantification:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the membrane with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
4. Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.
Conclusion
"this compound" demonstrates potent inhibition of CCR2b binding and CCL2-induced chemotaxis.[1] The provided Western blot protocol offers a robust method for confirming the downregulation of CCR2 protein expression, a key indicator of antagonist efficacy at the cellular level. When compared to other CCR2 antagonists, "this compound" shows competitive in vitro potency. The selection of an appropriate antagonist for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, and pharmacokinetic properties. This guide provides a foundational framework for such an evaluation, empowering researchers to make informed decisions in the pursuit of modulating the CCL2-CCR2 signaling axis.
References
A Head-to-Head Battle for CCR2 Inhibition: Pharmacological Antagonism versus Non-Pharmacological Strategies
For researchers, scientists, and drug development professionals navigating the complexities of C-C chemokine receptor 2 (CCR2) inhibition, the choice between a small molecule antagonist and non-pharmacological methods presents a critical decision. This guide provides an objective comparison of "CCR2 antagonist 4 hydrochloride" and non-pharmacological approaches such as RNA interference (siRNA), blocking antibodies, and CRISPR-Cas9 gene editing, supported by experimental data to inform strategic research directions.
The CCL2-CCR2 signaling axis is a pivotal pathway in the recruitment of monocytes and macrophages to sites of inflammation, and its role in a myriad of diseases, including atherosclerosis, cancer, and autoimmune disorders, is well-established. Consequently, blocking this pathway has emerged as a promising therapeutic strategy. This guide delves into the performance of a potent pharmacological inhibitor, this compound, and contrasts it with the leading non-pharmacological methods of CCR2 inhibition.
Pharmacological Inhibition: this compound
This compound is a potent and specific small molecule inhibitor of the CCR2b isoform.[1] Its mechanism of action involves direct binding to the receptor, thereby preventing the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), and inhibiting downstream signaling cascades that lead to monocyte and macrophage chemotaxis.[1][2]
Quantitative Performance Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies.
| Assay Type | Target/Stimulus | Parameter | Value (nM) | Reference(s) |
| In Vitro | ||||
| Receptor Binding | Human CCR2b | IC50 | 180 | [1][3] |
| MCP-1-induced Chemotaxis | Human Monocytes | IC50 | 24 | [1][3] |
| In Vivo | ||||
| Atherosclerosis Model (ApoE-deficient mice) | Monocyte/macrophage adhesion and infiltration | - | Reduction observed | [1] |
| Non-Small Cell Lung Cancer (in vitro) | CCL2-mediated cell viability, motility, and invasion | - | Dose-dependent reversal | [4][5] |
Non-Pharmacological CCR2 Inhibition Methods
In contrast to small molecule inhibitors, non-pharmacological methods aim to reduce CCR2 activity by targeting its expression or by directly blocking the receptor with macromolecules.
RNA Interference (siRNA)
Small interfering RNA (siRNA) offers a transient and specific method to silence CCR2 gene expression. Nanoparticle-formulated siRNAs targeting CCR2 have demonstrated significant efficacy in preclinical models.
Quantitative Performance Data
| Method | Model System | Parameter | Result | Reference(s) |
| In Vitro | ||||
| Mouse Macrophage Cell Line (J774A.1) | CCR2 mRNA levels | >85% knockdown at 10 nM | [6] | |
| In Vivo | ||||
| Atherosclerosis (apoE-/- mice) | Monocyte/macrophage number in plaques | 82% reduction | [7] | |
| Myocardial Infarction (mice) | Monocyte and macrophage numbers in infarct | Significant reduction | [7] | |
| Inflammatory Pain (rats) | CCR2 mRNA in dorsal root ganglia | >50% knockdown | [6] |
Blocking Antibodies
Monoclonal antibodies that bind to CCR2 or its ligand CCL2 can effectively block the signaling axis. These offer high specificity and a longer half-life compared to small molecules.
Quantitative Performance Data
| Method | Model System | Parameter | Result | Reference(s) |
| In Vitro | ||||
| scFv antibody (58C) binding to CCR2 | - | KD = 59.8 nM | [7] | |
| In Vivo | ||||
| Hepatocellular Carcinoma (mouse model) | CD11bhighGr1+ inflammatory myeloid cells in liver | Significant reduction | [8][9] | |
| Rheumatoid Arthritis (human clinical trial) | Free CCR2 on CD14+ monocytes | 57% to 94% reduction | [10] |
CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system allows for the permanent knockout of the Ccr2 gene, providing a powerful tool for studying the long-term consequences of CCR2 ablation in disease models. While not a therapeutic modality in itself for most applications, it serves as a crucial research tool for target validation.
Quantitative Performance Data
| Method | Model System | Parameter | Result | Reference(s) |
| In Vivo | ||||
| Collagen-Induced Arthritis (CCR2 knockout mice) | Arthritis severity and incidence | Significantly higher than wild-type mice | [9] |
Comparative Analysis
| Feature | This compound | siRNA | Blocking Antibodies | CRISPR-Cas9 |
| Mechanism of Action | Reversible binding to CCR2, blocking ligand interaction. | Post-transcriptional gene silencing of CCR2. | Bind to CCR2 or CCL2, preventing interaction. | Permanent gene knockout of Ccr2. |
| Mode of Administration | Typically oral or parenteral. | Parenteral (often with a delivery vehicle). | Parenteral. | Not applicable for therapeutic intervention in this context. |
| Duration of Effect | Short to moderate, dependent on pharmacokinetics. | Transient, duration depends on siRNA stability and cell turnover. | Long, due to antibody half-life. | Permanent. |
| Specificity | High for CCR2b, but potential for off-target effects on other receptors. | High sequence specificity, but potential for off-target gene silencing. | High specificity for the target epitope. | Highly specific to the target gene locus. |
| Potential for Immunogenicity | Low. | Low to moderate, depending on the delivery vehicle. | Moderate to high. | Low (for the editing machinery, but potential for off-target genetic alterations). |
| Ease of Use (Research) | High. | Moderate, requires transfection or specialized delivery. | High. | High complexity, requires expertise in molecular biology and potentially animal breeding. |
Experimental Protocols
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CCR2 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR2b (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound (this compound).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand via rapid filtration.
-
Detection: Quantify the radioactivity of the filter-bound complex.
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
In Vitro siRNA Transfection and Knockdown Assessment
This protocol outlines the steps for siRNA-mediated knockdown of CCR2 in cultured cells.
Protocol:
-
Cell Culture: Plate target cells (e.g., J774A.1 mouse macrophage line) to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Prepare complexes of CCR2-targeting siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure CCR2 mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis (Optional): Perform Western blotting or flow cytometry to assess CCR2 protein levels.
Visualizing the Landscape of CCR2 Inhibition
CCR2 Signaling Pathway and Points of Intervention
Caption: CCR2 signaling pathway and points of intervention for different inhibitory methods.
General Experimental Workflow for Evaluating CCR2 Inhibition
Caption: A generalized workflow for the preclinical evaluation of CCR2 inhibitors.
Conclusion
The choice between this compound and non-pharmacological methods of CCR2 inhibition is highly dependent on the specific research question and experimental context.
-
This compound offers a convenient, reversible, and titratable method for acute and chronic studies, making it well-suited for preclinical therapeutic evaluation.
-
siRNA provides a powerful tool for transiently assessing the specific role of CCR2 in a biological process, with the potential for therapeutic development if delivery challenges can be overcome.
-
Blocking antibodies offer high specificity and a prolonged duration of action, making them valuable for in vivo studies and as potential biotherapeutics.
-
CRISPR-Cas9 is the gold standard for target validation, enabling the study of complete and permanent loss of CCR2 function, though its direct therapeutic application is still in its infancy.
Ultimately, a comprehensive understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to select the most appropriate tool to advance their investigations into the multifaceted role of the CCL2-CCR2 axis in health and disease.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of chemokines and chemokine receptors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional inhibition of chemokine receptor CCR2 by dicer-substrate-siRNA prevents pain development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating macrophage polarization through CCR2 inhibition and multivalent engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a functional scFv for CCR2 inhibition via an extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CCR2 Antagonist 4 Hydrochloride and TAK-779 for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of CCR2 Antagonist 4 Hydrochloride and TAK-779, supported by experimental data.
In the landscape of chemokine receptor modulation for therapeutic intervention, both this compound, a highly selective C-C chemokine receptor 2 (CCR2) inhibitor, and TAK-779, a dual antagonist of CCR5 and CXCR3 with secondary activity against CCR2, have garnered significant interest. This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanism of action, in vitro and in vivo efficacy, and selectivity profiles to aid researchers in selecting the appropriate tool for their preclinical studies.
Executive Summary
This compound, also known as Teijin compound 1, is a potent and specific inhibitor of the CCR2b receptor, a key player in the recruitment of monocytes and macrophages to sites of inflammation.[1] In contrast, TAK-779 was initially developed as a potent antagonist of CCR5, a critical co-receptor for HIV-1 entry, and was later found to also inhibit CXCR3 and, to a lesser extent, CCR2.[2] This difference in selectivity is a crucial determinant of their respective therapeutic applications and potential off-target effects. This compound's high specificity for CCR2 makes it an ideal candidate for investigating the role of the CCL2/CCR2 axis in various inflammatory and autoimmune diseases. TAK-779's broader profile allows for the simultaneous blockade of multiple chemokine pathways, which may be advantageous in complex inflammatory conditions where CCR5 and CXCR3 also play significant roles.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and TAK-779, providing a clear comparison of their in vitro potency and selectivity.
Table 1: In Vitro Potency (IC50) of this compound and TAK-779
| Compound | Target Receptor | Assay Type | IC50 (nM) |
| This compound | CCR2b | Radioligand Binding | 180[1] |
| CCR2 | MCP-1-induced Chemotaxis | 24[1] | |
| TAK-779 | CCR5 | Radioligand Binding | 1.4[2] |
| CCR2 | Radioligand Binding | 25-27[2] | |
| CXCR3 | Not Specified | Not Specified |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Secondary Target(s) | Key Distinguishing Feature |
| This compound | CCR2b | Minimal activity against other chemokine receptors | Highly selective for CCR2 |
| TAK-779 | CCR5, CXCR3 | CCR2 | Dual antagonist with moderate CCR2 activity |
Mechanism of Action and Signaling Pathways
Both antagonists function by blocking the binding of chemokines to their respective receptors, thereby inhibiting downstream signaling cascades that lead to cellular responses such as chemotaxis, inflammation, and proliferation.
CCR2 Signaling Pathway and Antagonist Intervention
The binding of the chemokine CCL2 (also known as MCP-1) to its receptor CCR2 initiates a G-protein coupled signaling cascade. This leads to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3][4][5][6] These pathways are crucial for monocyte and macrophage recruitment to inflammatory sites. This compound directly and specifically blocks this interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 5. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the selectivity of "CCR2 antagonist 4 hydrochloride" against other chemokine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity of "CCR2 antagonist 4 hydrochloride," also known as Teijin compound 1, against other chemokine receptors. The objective is to present a clear comparison of its performance based on available experimental data, offering insights for researchers engaged in targeting the CCL2-CCR2 signaling axis for therapeutic intervention.
Quantitative Selectivity Profile
The selectivity of a receptor antagonist is a critical determinant of its therapeutic window, minimizing off-target effects. Experimental data demonstrates that this compound is highly selective for the CCR2 receptor over the closely related CCR5 receptor.
A key parameter for assessing selectivity is the half-maximal inhibitory concentration (IC50), which measures the concentration of an antagonist required to inhibit 50% of a specific biological response. In competitive radioligand binding assays, this compound shows a significantly higher affinity for CCR2b compared to CCR5. The selectivity ratio, calculated by dividing the IC50 value for the off-target receptor (CCR5) by the IC50 value for the target receptor (CCR2), is greater than 55.6, indicating a pronounced selectivity for CCR2.[1]
| Antagonist | Receptor | Assay Type | Inhibitory Concentration (IC50) | Selectivity Ratio (CCR5 IC50 / CCR2 IC50) |
| This compound | CCR2b | Radioligand Binding | 180 nM | > 55.6 |
| CCR5 | Radioligand Binding | > 10,000 nM |
Functional Antagonism: Chemotaxis Assay
Beyond receptor binding, it is crucial to assess the functional consequence of antagonist activity. Chemotaxis assays measure the ability of a compound to inhibit cell migration induced by a chemoattractant, such as the binding of CCL2 (MCP-1) to CCR2. This compound demonstrates potent functional antagonism by inhibiting MCP-1-induced chemotaxis of monocytes with an IC50 of 24 nM.[2]
| Parameter | Value | Cell Line/System |
| IC50 (MCP-1-induced chemotaxis) | 24 nM | Not specified |
Experimental Protocols
Standardized experimental protocols are essential for the accurate evaluation and comparison of antagonist performance. The following are detailed methodologies for key assays used to characterize the selectivity and functional potency of CCR2 antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the IC50 value of an antagonist for CCR2 and other chemokine receptors.
Materials:
-
Cell membranes from cell lines stably expressing the target chemokine receptor (e.g., HEK293-CCR2b, HEK293-CCR5).
-
Radiolabeled ligand (e.g., [¹²⁵I]-CCL2).
-
This compound (test compound).
-
Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.5 M NaCl, pH 7.4).
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well filter plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the antagonist.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled ligand.
-
Add the cell membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value using non-linear regression.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes).
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Recombinant human CCL2 (MCP-1).
-
This compound (test compound).
-
Transwell inserts (with a porous membrane, typically 3-5 µm pores for monocytes).
-
24-well plates.
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Culture and harvest the CCR2-expressing cells.
-
Label the cells with a fluorescent dye like Calcein-AM.
-
Resuspend the labeled cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add chemotaxis medium containing CCL2 at a concentration that induces optimal chemotaxis. For the negative control, add medium without CCL2.
-
Place the Transwell insert into the lower chamber.
-
Add the pre-incubated cell suspension to the upper chamber of the insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration sufficient for cell migration (e.g., 1.5 to 3 hours).
-
After incubation, carefully remove the non-migrated cells from the top of the insert.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of CCR2 antagonist 4.
Caption: General workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Proper Disposal of CCR2 Antagonist 4 Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of CCR2 antagonist 4 hydrochloride, a potent research chemical. While the Safety Data Sheet (SDS) for this compound (CAS No. 1313730-14-1) indicates it is not classified as a hazardous substance, its significant biological activity necessitates cautious handling and disposal as chemical waste to prevent potential physiological effects and environmental contamination.[1][2] Adherence to these protocols, in conjunction with institutional and local regulations, is essential for a safe research environment.
Immediate Safety and Handling Precautions
Before beginning the disposal process, it is crucial to handle this compound with care in a designated and properly ventilated area, such as a certified chemical fume hood.[1] This minimizes the risk of inhalation of any airborne particles.[1] All personnel involved in the handling and disposal of this compound must be trained on its potential hazards and the correct use of personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
A comprehensive approach to safety includes the mandatory use of appropriate PPE.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contamination is suspected.[1] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from airborne particles and potential splashes of solutions.[1] |
| Body Protection | Dedicated, buttoned lab coat or disposable gown | Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory. A disposable gown is recommended when handling larger quantities.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | May be required for large-scale operations or in the event of a spill to minimize the risk of inhaling fine powder particles. A risk assessment should determine the specific need.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed in accordance with institutional and local environmental regulations.[1] Never dispose of this chemical down the drain or in regular trash.[3][4]
1. Waste Segregation and Collection:
-
Collect all waste materials contaminated with this compound, including unused compound, contaminated PPE (gloves, gowns), weighing paper, pipette tips, and spill cleanup materials.[1][3]
-
Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container.[3][5] The container must be chemically compatible with the waste; plastic containers are often suitable.[4][6]
-
Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate.[4]
2. Container Labeling:
-
As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[4][5]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1313730-14-1"
-
An accurate description of the contents (e.g., "solid waste," "contaminated labware")
-
The accumulation start date.[5]
-
Appropriate hazard warnings, if required by your institution.
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.[4][7]
-
The storage area must have secondary containment to prevent spills from reaching drains.[5][7]
-
Incompatible chemicals must be segregated using physical barriers.[7]
4. Disposal of Empty Containers:
-
Empty vials or containers that held this compound should be treated as hazardous waste unless properly decontaminated.[1][3]
-
To decontaminate, triple rinse the container with a suitable solvent.[3][6]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[3][6] Subsequent rinses may be permissible for drain disposal, but this should be verified with your institution's Environmental Health and Safety (EHS) department.[6]
-
After thorough rinsing and air-drying, the original label should be defaced or removed before the container is discarded or recycled according to institutional guidelines.[4]
5. Arranging for Waste Pickup:
-
Do not allow hazardous waste to accumulate beyond the time limits specified by regulations (e.g., six months in academic labs).[7][8]
-
Once the waste container is full or nearing its storage time limit, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[4][5]
Quantitative Data and Disposal Limits
| Parameter | Guideline |
| Maximum Accumulation Volume (per laboratory) | Generally, no more than 25 gallons of total chemical waste should be accumulated.[8] |
| Maximum Storage Time | Typically six months for academic laboratories.[7][8] |
| Reactive Acutely Hazardous Waste Limit | Not applicable as the substance is not classified as such. A general limit is no more than one quart.[8] |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management and information synthesized from safety data sheets and chemical handling guides. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The procedures outlined above represent a standard operational plan derived from general laboratory safety protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling CCR2 Antagonist 4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of CCR2 antagonist 4 hydrochloride (CAS No. 1313730-14-1). While a Safety Data Sheet (SDS) may classify this compound as non-hazardous, its potent biological activity as a specific CCR2 antagonist necessitates rigorous handling protocols to prevent unintended physiological effects.[1][2] Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following table summarizes the recommended equipment for handling this compound, particularly in its powdered form.[1]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a strong barrier against skin contact. The outer glove should be promptly changed if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles and potential splashes of solutions.[1] |
| Body Protection | A dedicated, buttoned lab coat. A disposable gown is advised when working with larger quantities. | Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator may be necessary for large-scale work or in case of a spill. | Minimizes the risk of inhaling fine powder particles, especially when engineering controls are insufficient.[1] |
| Foot Protection | Closed-toe shoes are mandatory. | Protects feet from potential spills and falling objects.[3] |
Operational Plan: Engineering Controls and Handling Protocols
A proactive approach combining engineering controls and strict operational procedures is essential for minimizing exposure.[1]
Engineering Controls: The First Line of Defense [1]
-
Containment: All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood, glove box, or a similar ventilated enclosure. This is critical to prevent the inhalation of airborne particles.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.[1]
Procedural Guidance for Safe Handling
Strict adherence to the following steps will minimize exposure risks during routine laboratory operations.[1]
-
Preparation: Before handling the compound, ensure all required PPE is donned correctly. The designated handling area, such as the fume hood, should be clean and uncluttered.[1]
-
Weighing and Reconstitution: Conduct these tasks within a containment device. Use appropriate tools like spatulas and weighing paper. When dissolving the compound, add the solvent to the powder slowly to avoid splashing.[1]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Immediately and carefully remove and dispose of the outer pair of gloves. Wash hands thoroughly with soap and water after removing all PPE and before exiting the laboratory.[1]
Emergency and Disposal Plan
Preparedness for accidental exposure and proper disposal are critical components of the safety protocol.
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate action is crucial.[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and thoroughly rinse the affected skin with water.[1] If irritation develops, seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[1][2] Seek immediate medical attention.[1] |
Disposal Plan: Environmental Responsibility
All waste materials contaminated with this compound must be treated as chemical waste.[1] This includes empty vials, used PPE, and any unused solutions. Dispose of this waste in accordance with institutional and local regulations. Avoid releasing the compound into the environment, as some CCR2 antagonists can be toxic to aquatic life.[1]
Diagram of Emergency Spill Response Workflow
Caption: Workflow for a safe and effective response to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
